Perfluoro-1,2-dimethylcyclohexane
Description
The exact mass of the compound 1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(trifluoromethyl)cyclohexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Perfluoro-1,2-dimethylcyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluoro-1,2-dimethylcyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,6-decafluoro-5,6-bis(trifluoromethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F16/c9-1(7(19,20)21)2(10,8(22,23)24)4(13,14)6(17,18)5(15,16)3(1,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBZJUJZNRLHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870500 | |
| Record name | Perfluoro-1,2-dimethylcyclohexane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Perfluoro-1,2-dimethylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21439 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
306-98-9 | |
| Record name | Perfluoro-1,2-dimethylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(trifluoromethyl)cyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoro-1,2-dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3,3,4,4,5,6-decafluoro-5,6-bis(trifluoromethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Perfluoro-1,2-dimethylcyclohexane
Introduction: Situating Perfluoro-1,2-dimethylcyclohexane in Advanced Research
Perfluoro-1,2-dimethylcyclohexane (CAS No. 306-98-9) is a fully fluorinated derivative of 1,2-dimethylcyclohexane, belonging to the class of compounds known as perfluorocarbons (PFCs).[1] These compounds are distinguished by the substitution of all hydrogen atoms with fluorine, a structural modification that imparts exceptional chemical and biological inertness. The carbon-fluorine bond is one of the strongest in organic chemistry, making PFCs highly resistant to chemical degradation and thermally stable.[2]
For researchers, scientists, and drug development professionals, Perfluoro-1,2-dimethylcyclohexane is not merely an inert solvent. Its unique physical properties—high density, low surface tension, and poor solubility in both aqueous and hydrocarbon media—make it a valuable tool in specialized applications ranging from advanced materials science to innovative pharmaceutical formulations.[2][3] This guide provides a detailed examination of these core properties, the causality behind them, and their practical implications in a research and development setting.
Core Physicochemical Properties
The defining characteristics of Perfluoro-1,2-dimethylcyclohexane are quantified by its physical properties. These values are critical for experimental design, process modeling, and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₈F₁₆ | [1][4] |
| Molecular Weight | 400.06 g/mol | [4] |
| Appearance | Clear, colorless, odorless liquid | [4][5] |
| Density | ≈ 1.86 g/cm³ at 20-25°C | [4][6] |
| Boiling Point | ≈ 101.5 - 103°C | [4][5][6] |
| Melting Point | ≈ -22°C to -56°C | [4][5] |
| Flash Point | ≈ 75°F (23.9°C) (See Safety Profile) | [4][6] |
| Refractive Index | ≈ 1.292 (at 20°C) | [4][6] |
| Vapor Pressure | ≈ 4.8 kPa at 25°C | [2] |
| Decomposition Temp. | ≈ 400°C | [5] |
Note on Property Discrepancies: There is notable variation in the reported melting point, with some sources for related isomers citing values as low as -70°C.[3] Similarly, while many safety documents classify the compound as a flammable liquid (H226), at least one manufacturer's safety sheet describes it as non-flammable.[1][4][5] Causality Insight: These discrepancies may arise from differences in the specific cis/trans isomer ratios of the tested material or the presence of impurities. As a self-validating system, researchers must consult the Safety Data Sheet (SDS) provided by their specific supplier for the most accurate hazard and property information.
Molecular Structure and Stereoisomerism
Perfluoro-1,2-dimethylcyclohexane is derived from its hydrocarbon analog, 1,2-dimethylcyclohexane, and exists as cis and trans stereoisomers.[7] In the cis isomer, both trifluoromethyl groups are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces.[7] Commercially available products are often sold as a mixture of these isomers.[1][8]
The fully fluorinated nature of the molecule is the source of its unique properties. The high electronegativity of fluorine atoms creates a strong inductive effect, pulling electron density away from the carbon backbone. This results in very strong, short C-F bonds and a molecule that is exceptionally non-polarizable and chemically inert.
Caption: 2D representation of Perfluoro-1,2-dimethylcyclohexane.
Solubility Profile: The "Fluorous" Phase
Perfluorocarbons exhibit a unique solubility pattern: they are both hydrophobic (insoluble in water) and lipophobic (insoluble in hydrocarbon oils and solvents).[9] However, they are typically miscible with other perfluorinated compounds. This gives rise to the concept of a "fluorous" phase, which can be used to create triphasic systems (aqueous, organic, fluorous) for specialized extractions and catalysis.[2]
Causality Insight: The low polarizability of the C-F bond means that perfluorocarbons cannot participate effectively in the van der Waals interactions that allow hydrocarbon oils to mix. This unique immiscibility is a powerful tool for separation science.
Caption: Solubility profile of Perfluoro-1,2-dimethylcyclohexane.
Applications in Research and Drug Development
The physical properties of Perfluoro-1,2-dimethylcyclohexane directly enable its use in several high-value applications.
-
Inert Reaction Medium: Its extreme chemical inertness and thermal stability make it an ideal solvent for reactions involving highly reactive species where the solvent must not participate.[10]
-
Heat Transfer Fluid: Its high density and thermal stability are advantageous for use as a heat transfer fluid in the precise temperature control of sensitive electronic components or chemical reactors.[9]
-
Drug Delivery with Nanoemulsions: As a perfluorocarbon, it is a candidate for the core of nanoemulsions used in drug delivery.[11][12] These nanoemulsions are attractive platforms for delivering a wide range of therapeutics, from small molecules to biologics.[13] The PFC core can be used to dissolve fluorinated drugs or act as a carrier for imaging agents (e.g., for ¹⁹F MRI) and as an oxygen carrier to alleviate hypoxia in tumor microenvironments, thereby enhancing the efficacy of radiotherapy and certain chemotherapies.[12][14]
Experimental Protocols
This protocol describes a foundational method for creating a PFC nanoemulsion for screening purposes, a critical first step in developing a drug delivery vehicle.
Objective: To formulate a stable oil-in-water nanoemulsion with a Perfluoro-1,2-dimethylcyclohexane core.
Materials:
-
Perfluoro-1,2-dimethylcyclohexane (fluorous phase)
-
Non-ionic surfactant (e.g., Pluronic® F-68 or a fluorinated surfactant)
-
Deionized, sterile-filtered water (continuous phase)
-
High-shear homogenizer or probe sonicator
-
Dynamic Light Scattering (DLS) instrument for particle sizing
Methodology:
-
Preparation of Phases:
-
Prepare a 2% (w/v) surfactant solution in deionized water. Stir until fully dissolved.
-
Measure the desired volume of Perfluoro-1,2-dimethylcyclohexane. A common starting point is a 10-20% (v/v) concentration for the fluorous phase.
-
-
Pre-emulsion Formation:
-
Add the Perfluoro-1,2-dimethylcyclohexane to the aqueous surfactant solution.
-
Subject the mixture to high-shear homogenization (e.g., 5,000-10,000 rpm for 5-10 minutes) to form a coarse, milky-white macroemulsion. Causality: This step provides the initial dispersion and reduces droplet size, making the subsequent high-energy emulsification more efficient.
-
-
High-Energy Emulsification:
-
Immediately process the pre-emulsion using a probe sonicator.
-
Use a pulsed setting (e.g., 5 seconds on, 10 seconds off) for a total of 10-20 minutes, keeping the sample in an ice bath to prevent overheating. Causality: The intense acoustic cavitation generates powerful shear forces that break down the coarse droplets into the nano-scale range (typically < 500 nm).[13]
-
-
Characterization & Validation:
-
Measure the droplet size and polydispersity index (PDI) of the resulting nanoemulsion using DLS. A monodisperse system with a low PDI (< 0.2) is typically desired.
-
Visually inspect the nanoemulsion. A stable formulation should appear translucent or slightly bluish and show no signs of creaming or phase separation over 24 hours.
-
Caption: Experimental workflow for nanoemulsion preparation.
Adherence to safety protocols is non-negotiable. Perfluoro-1,2-dimethylcyclohexane, like all per- and polyfluoroalkyl substances (PFAS), requires careful handling.[15]
-
Engineering Controls: All handling of open containers must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[15]
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required: a lab coat, nitrile gloves, and chemical splash goggles.[15][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Keep away from heat, sparks, and open flames, in accordance with its GHS classification as a flammable liquid in many jurisdictions.[4]
-
Waste Disposal: All PFAS waste, including contaminated PPE and glassware, must be disposed of as hazardous waste according to institutional and local regulations. Do not discharge to the environment.[15]
Safety and Hazard Profile
The aggregated GHS classification from multiple suppliers indicates several hazards.[1]
Trustworthiness and Self-Validation: As a Senior Application Scientist, I must emphasize the critical importance of consulting the specific SDS for the lot number you are using. While one manufacturer may classify the substance as non-flammable, the majority of aggregated data points to a flammability hazard.[4][5] Therefore, it must be treated as flammable unless the specific SDS explicitly states otherwise. Furthermore, as a member of the PFAS class of "forever chemicals," all efforts should be made to minimize environmental release through rigorous containment and proper waste disposal procedures.[17][18]
References
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PubChem. Perfluoro-1,2-dimethylcyclohexane. National Center for Biotechnology Information. Available from: [Link]
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F2 Chemicals Ltd. Perfluoro-1,2-dimethylcyclohexane - SDS EU (Reach Annex II). Available from: [Link]
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Grokipedia. Perfluoro-1,3-dimethylcyclohexane. Available from: [Link]
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Wikipedia. Perfluoro-1,3-dimethylcyclohexane. Available from: [Link]
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YouTube. Consider 1,2 dimethylcyclohexane a Draw structures for the cis and trans isomers using a hexagon f. Available from: [Link]
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Keiffer, P. et al. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. National Institutes of Health (PMC). Available from: [Link]
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Greenpeace Research Laboratories. Uses of Perfluorinated Substances. Available from: [Link]
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Michigan State University Environmental Health & Safety. PFAS. Available from: [Link]
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Phan, T. G. et al. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Journal of Pharmaceutical Sciences. Available from: [Link]
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National Institutes of Health (PMC). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available from: [Link]
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National Institutes of Health (PMC). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Available from: [Link]
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ResearchGate. (PDF) Uses of Perfluorinated Substances. Available from: [Link]
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ResearchGate. (PDF) Fluorochemicals: Persistent, Dangerous, Avoidable. Available from: [Link]
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National Institutes of Health (PMC). Per- and Polyfluoroalkyl Substances in Food Packaging: Migration, Toxicity, and Management Strategies. Available from: [Link]
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Chemical structure of Perfluoro-1,2-dimethylcyclohexane
An In-depth Technical Guide to the Chemical Structure of Perfluoro-1,2-dimethylcyclohexane
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
Perfluoro-1,2-dimethylcyclohexane (C₈F₁₆) stands as a quintessential example of a perfluorinated carbocycle, embodying the unique physicochemical properties conferred by exhaustive fluorination. This guide provides a detailed exploration of its chemical structure, focusing on the critical interplay between its stereoisomerism and conformational dynamics. We will dissect the nuances of its cis and trans isomers, the energetics of their respective chair conformations, and the analytical methodologies required for their characterization. This document serves as a foundational resource for professionals leveraging fluorinated motifs in materials science, advanced fluid applications, and particularly in the strategic design of next-generation pharmaceuticals where the modulation of lipophilicity, metabolic stability, and conformational rigidity is paramount.
Introduction: The Strategic Value of Perfluorinated Alicyclic Scaffolds
Perfluorocarbons (PFCs), compounds derived from hydrocarbons by replacing all hydrogen atoms with fluorine, are distinguished by their exceptional chemical and thermal stability, high density, and low surface tension.[1][2] While often recognized for their use in high-performance fluids and polymers, the incorporation of selectively fluorinated aliphatic rings is an increasingly powerful strategy in medicinal chemistry.[3][4][5] The introduction of fluorine can profoundly influence a molecule's pKa, metabolic pathways, membrane permeability, and conformational preferences, often leading to enhanced pharmacokinetic profiles and target selectivity.[6][7]
Perfluoro-1,2-dimethylcyclohexane, a fully fluorinated analog of 1,2-dimethylcyclohexane, provides a valuable model system for understanding the foundational principles of how perfluorination dictates the three-dimensional architecture and properties of a saturated carbocyclic scaffold.
Core Molecular Structure and Isomerism
Perfluoro-1,2-dimethylcyclohexane is a cyclic perfluoroalkane with the molecular formula C₈F₁₆ and a molecular weight of approximately 400.06 g/mol .[8][9][10] Its structure consists of a six-membered carbon ring where all available carbon-hydrogen bonds have been replaced with carbon-fluorine bonds, and two trifluoromethyl (-CF₃) groups are attached to adjacent carbons (C-1 and C-2).
A critical feature of this compound is the existence of stereoisomers, specifically cis and trans diastereomers, which arise from the relative orientation of the two trifluoromethyl groups with respect to the plane of the cyclohexane ring.[10][11]
-
cis-isomer: Both trifluoromethyl groups are on the same face of the ring.
-
trans-isomer: The trifluoromethyl groups are on opposite faces of the ring.
These isomers are not typically interconvertible under normal conditions and often exhibit distinct physical properties, necessitating their separation for specific high-purity applications.
Conformational Analysis: A Departure from Hydrocarbon Precedent
The three-dimensional shape of cyclohexane derivatives is dominated by the low-energy chair conformation, which minimizes both angle strain and torsional strain.[12][13] In Perfluoro-1,2-dimethylcyclohexane, this principle holds, but the energetic landscape is significantly altered by the substitution of fluorine and trifluoromethyl groups.
The Chair Conformation
Like its hydrocarbon analog, the perfluorinated ring undergoes a "ring flip" between two chair conformers. For a disubstituted cyclohexane, this inversion changes the orientation of the substituents between axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring) positions.
Conformational Preferences of cis and trans Isomers
The stability of a given conformer is determined by the steric and electronic interactions between the substituents.
-
cis-Perfluoro-1,2-dimethylcyclohexane : The two chair conformers are in equilibrium. In one, the substituents are axial-equatorial, and after a ring flip, they become equatorial-axial. Since one -CF₃ group is always axial and the other is equatorial, the two chair forms are energetically equivalent and exist in roughly equal populations.
-
trans-Perfluoro-1,2-dimethylcyclohexane : This isomer exists as an equilibrium between a diequatorial conformer and a diaxial conformer. In stark contrast to hydrocarbon chemistry, where a diequatorial conformation is overwhelmingly favored to avoid steric 1,3-diaxial interactions, the preference in perfluorinated systems is less pronounced.[13] The interplay of van der Waals radii and electrostatic repulsions between the highly electronegative fluorine atoms and -CF₃ groups complicates the energy landscape. While the diequatorial form is generally more stable, the energy difference between the diequatorial and diaxial conformers is smaller than in the hydrocarbon equivalent.[14]
The following diagram illustrates the relationship between the stereoisomers and their primary chair conformations.
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An In-depth Technical Guide to the Synthesis and Manufacturing of Perfluoro-1,2-dimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoro-1,2-dimethylcyclohexane, a fully fluorinated derivative of 1,2-dimethylcyclohexane, is a perfluorocarbon (PFC) of significant interest due to its unique physicochemical properties, including high gas solubility, chemical inertness, and thermal stability. These characteristics make it a valuable component in various advanced applications, particularly within the biomedical field, such as in oxygen delivery systems and as a contrast agent. This technical guide provides a comprehensive overview of the primary synthesis and manufacturing methodologies for Perfluoro-1,2-dimethylcyclohexane, with a focus on the Fowler process and electrochemical fluorination (ECF). The narrative delves into the mechanistic underpinnings of these processes, challenges in isomer control, and modern techniques for purification and characterization. Furthermore, this guide explores the applications of Perfluoro-1,2-dimethylcyclohexane in drug development, offering a holistic view for researchers and professionals in the field.
Introduction: The Significance of Perfluoro-1,2-dimethylcyclohexane
Perfluorocarbons (PFCs) are a class of organofluorine compounds in which all hydrogen atoms have been replaced by fluorine atoms. This complete fluorination imparts exceptional chemical and biological inertness, high density, low surface tension, and a remarkable capacity to dissolve gases, notably oxygen and carbon dioxide.[1][2] Perfluoro-1,2-dimethylcyclohexane (C₈F₁₆) is a cyclic PFC that exists as cis and trans isomers and possesses these characteristic properties, making it a subject of considerable research and industrial interest.[3]
For drug development professionals, the allure of Perfluoro-1,2-dimethylcyclohexane lies in its potential applications in advanced therapeutic and diagnostic systems. Its ability to carry and deliver oxygen makes it a candidate for use in artificial blood substitutes and for oxygenating hypoxic tumors to enhance the efficacy of radiotherapy and certain chemotherapies.[1][4] Moreover, its inert nature makes it a suitable solvent or component in drug delivery emulsions.[5]
This guide will provide a detailed exploration of the synthesis and manufacturing of Perfluoro-1,2-dimethylcyclohexane, offering insights into the practical and theoretical considerations for its production.
Core Synthesis Methodologies
The industrial-scale synthesis of perfluorocarbons like Perfluoro-1,2-dimethylcyclohexane is primarily achieved through two robust methods: the Fowler process, which utilizes a high-valency metal fluoride, and electrochemical fluorination (ECF), also known as the Simons process. Both methods have their inherent advantages and challenges, particularly concerning yield and isomeric purity.
The Fowler Process: High-Temperature Fluorination
The Fowler process is a vapor-phase fluorination method that employs cobalt trifluoride (CoF₃) as the fluorinating agent.[6] This process is advantageous as it avoids the direct use of highly reactive and difficult-to-handle elemental fluorine (F₂) in the reaction with the hydrocarbon substrate.[7]
Mechanism and Causality:
The process occurs in two main stages:
-
Regeneration of the Fluorinating Agent: Cobalt difluoride (CoF₂) is fluorinated with elemental fluorine at high temperatures (typically 350-450°C) to generate the active fluorinating agent, cobalt trifluoride (CoF₃).[5]
-
Fluorination of the Hydrocarbon: The hydrocarbon vapor is passed over a heated bed of CoF₃ (typically at 200-300°C). The CoF₃ donates its fluorine atoms to the hydrocarbon, replacing the hydrogen atoms, and is itself reduced back to CoF₂.[5][8]
The reaction proceeds via a radical mechanism, which can lead to carbocation rearrangements, resulting in a mixture of isomers and even some fragmentation of the carbon skeleton.[6]
Synthesis of Perfluoro-1,2-dimethylcyclohexane:
For the synthesis of perfluorodimethylcyclohexanes, an aromatic precursor such as o-xylene is often preferred over 1,2-dimethylcyclohexane. This is because the aromatic ring is more susceptible to initial fluorination and requires less elemental fluorine overall.[9] However, the fluorination of o-xylene via the Fowler process often leads to a mixture of perfluorodimethylcyclohexane isomers, including the 1,3- and 1,4-isomers, alongside the desired 1,2-isomer.[6] Achieving high selectivity for the 1,2-isomer is a significant challenge due to the rearrangement of carbocation intermediates at the high temperatures employed.
Experimental Protocol: Conceptual Fowler Process for Perfluoro-1,2-dimethylcyclohexane
-
Reactor Setup: A horizontal or vertical tube reactor made of a corrosion-resistant material (e.g., Monel or nickel) is packed with cobalt difluoride.
-
Catalyst Activation: The cobalt difluoride is heated to approximately 250°C while a stream of nitrogen is passed through. Then, a stream of elemental fluorine, diluted with nitrogen, is introduced to convert the CoF₂ to CoF₃. This is an exothermic reaction, and the temperature needs to be carefully controlled.
-
Fluorination: The reactor temperature is adjusted to the optimal range for fluorination (e.g., 250-300°C). The vapor of the organic precursor (o-xylene or 1,2-dimethylcyclohexane) is then introduced into the reactor, carried by a stream of inert gas (e.g., nitrogen).
-
Product Collection: The effluent gas stream, containing the perfluorinated product, hydrogen fluoride (HF), and any byproducts, is passed through a series of condensers and scrubbers. The crude perfluorocarbon mixture is collected, and the HF is typically neutralized.
-
Purification: The crude product is then subjected to purification steps, primarily fractional distillation, to separate the desired Perfluoro-1,2-dimethylcyclohexane from other isomers and byproducts.
Data Presentation: Comparison of Precursors in the Fowler Process
| Precursor | Potential Advantages | Potential Disadvantages | Typical Isomer Profile |
| o-Xylene | Lower overall fluorine consumption. | Higher propensity for rearrangement, leading to a complex mixture of isomers. | Mixture of 1,2-, 1,3-, and 1,4-perfluorodimethylcyclohexane. |
| 1,2-Dimethylcyclohexane | Potentially higher yield of the desired 1,2-isomer. | Higher fluorine consumption. | Predominantly 1,2-isomer, but other isomers can still form. |
Visualization: Fowler Process Workflow
Caption: Workflow of the Fowler process for Perfluoro-1,2-dimethylcyclohexane synthesis.
Electrochemical Fluorination (ECF): The Simons Process
Electrochemical fluorination, pioneered by Joseph H. Simons, is a widely used industrial method for the production of perfluorinated compounds.[10][11] The process involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (aHF).
Mechanism and Causality:
In the Simons process, a solution of the organic compound in aHF is electrolyzed at a low voltage (typically 5-6 V) using nickel anodes.[10] A conductive salt, such as KF, may be added to improve the conductivity of the electrolyte. The exact mechanism is complex and still debated, but it is generally accepted that a high-valent nickel fluoride layer forms on the anode surface, which then acts as the fluorinating agent.[12] This process replaces all C-H bonds with C-F bonds.
Synthesis of Perfluoro-1,2-dimethylcyclohexane:
A suitable precursor for the ECF synthesis of Perfluoro-1,2-dimethylcyclohexane would be 1,2-dimethylcyclohexane or a related compound that is soluble in aHF. Aromatic precursors like o-xylene can also be used, though they tend to yield complex mixtures.[12] Similar to the Fowler process, ECF can also produce a mixture of isomers due to rearrangements occurring on the anode surface. The yield of the desired perfluorinated product can range from 20-70%, depending on the substrate and reaction conditions.[5]
Experimental Protocol: Conceptual Simons ECF Process
-
Electrochemical Cell: A specialized electrochemical cell resistant to anhydrous hydrogen fluoride is used, typically constructed from Monel or steel, with a pack of alternating nickel anodes and cathodes.
-
Electrolyte Preparation: Anhydrous hydrogen fluoride is condensed into the cell, and the organic substrate (e.g., 1,2-dimethylcyclohexane) is dissolved in it. A conductivity additive may also be added.
-
Electrolysis: A direct current is passed through the cell at a controlled voltage (e.g., 5-8 V) and current density (e.g., up to ~0.02 A/cm²).[5] The temperature is typically maintained at a low level (e.g., -20 to +20°C, with an optimum around 0°C) to manage the heat generated and minimize side reactions.[5]
-
Product and Gas Evolution: The perfluorinated product, being denser than and insoluble in the electrolyte, settles at the bottom of the cell and can be drained off periodically. Gaseous byproducts, primarily hydrogen from the cathode and some volatile fluorinated compounds, are vented from the top of the cell.
-
Purification: The collected crude product is washed to remove residual HF and then purified, typically by fractional distillation, to separate the desired isomer.
Data Presentation: Typical ECF Operating Parameters
| Parameter | Typical Range |
| Cell Voltage | 5 - 8 V[5] |
| Current Density | up to ~0.02 A/cm²[5] |
| Temperature | -20 to +20 °C[5] |
| Substrate Concentration | 5 - 20 wt% |
| Product Yield | 20 - 70%[5] |
Visualization: Simons ECF Process Workflow
Caption: Workflow of the Simons electrochemical fluorination process.
Purification and Isomer Separation
A significant challenge in the manufacturing of Perfluoro-1,2-dimethylcyclohexane is the separation of the desired product from a complex mixture of structural isomers and other perfluorinated byproducts. The boiling points of these isomers are often very close, necessitating efficient purification techniques.
Fractional Distillation
Preparative Gas Chromatography (pGC)
For laboratory-scale purification and for obtaining high-purity standards, preparative gas chromatography is a powerful technique.[15][16] In pGC, the mixture is vaporized and passed through a column containing a stationary phase. Different components of the mixture travel through the column at different rates, allowing for their separation. By using specialized columns and optimizing conditions, it is possible to separate isomers with very similar boiling points.[17] Fluorinated stationary phases can be particularly effective for separating fluorinated compounds due to "fluorous-fluorous" interactions.[12]
Characterization and Quality Control
The rigorous characterization of Perfluoro-1,2-dimethylcyclohexane is crucial to ensure its purity and isomeric identity, which is especially important for applications in the highly regulated pharmaceutical industry.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is an indispensable tool for the characterization of organofluorine compounds.[18][19] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR analysis. The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment, providing detailed structural information.[18] The spectra of Perfluoro-1,2-dimethylcyclohexane will show distinct signals for the fluorine atoms in different positions on the cyclohexane ring and the trifluoromethyl groups. The coupling patterns between different fluorine nuclei can be used to confirm the connectivity and stereochemistry (cis/trans) of the isomers.[5]
Typical ¹⁹F NMR Chemical Shift Ranges:
| Type of Fluorine | Chemical Shift Range (ppm vs. CFCl₃) |
| -CF₃ | +40 to +80 |
| -CF₂- | +80 to +140 |
| -CF- | +140 to +250 |
Note: These are general ranges, and specific shifts for Perfluoro-1,2-dimethylcyclohexane will depend on the specific isomer and its conformation.[18]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another vital technique for the analysis of Perfluoro-1,2-dimethylcyclohexane. Gas chromatography separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in their identification.[20]
Applications in Drug Development
The unique properties of Perfluoro-1,2-dimethylcyclohexane make it a promising material for various applications in the pharmaceutical and drug development sectors.
Oxygen Delivery and "Artificial Blood"
One of the most explored applications of perfluorocarbons is in the formulation of oxygen-carrying emulsions, often referred to as "blood substitutes."[1][4] Perfluoro-1,2-dimethylcyclohexane, with its high capacity for dissolving oxygen, can be emulsified with surfactants to create stable nanoemulsions that can be administered intravenously.[2] These emulsions can transport and deliver oxygen to tissues, which has potential applications in treating conditions such as anemia, ischemia, and for preserving organs for transplantation.[21]
Formulation of Perfluorocarbon Emulsions:
The formulation of a stable and biocompatible perfluorocarbon emulsion is a critical step. A typical formulation involves:
-
Perfluorocarbon Phase: Perfluoro-1,2-dimethylcyclohexane (e.g., up to 30% w/v for drug delivery applications).[2]
-
Aqueous Phase: Water for injection.
-
Surfactant/Emulsifier: A biocompatible surfactant, such as a phospholipid (e.g., egg yolk lecithin), is used to stabilize the emulsion droplets.[22]
The mixture is then subjected to high-energy emulsification methods, such as high-pressure homogenization or sonication, to produce nano-sized droplets (typically < 500 nm).[1]
Drug Delivery Systems
The inert and hydrophobic nature of Perfluoro-1,2-dimethylcyclohexane makes it a suitable core material for nanoemulsions designed for drug delivery.[1][5] Hydrophobic drugs can be dissolved or encapsulated within the perfluorocarbon core, protecting them from degradation and enabling targeted delivery. These emulsions can be further functionalized with targeting ligands to direct them to specific cells or tissues.
Visualization: Perfluorocarbon Emulsion for Drug Delivery
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Perfluoro-1,2-dimethylcyclohexane CAS number 306-98-9
An In-depth Technical Guide to Perfluoro-1,2-dimethylcyclohexane (CAS 306-98-9)
Authored by: A Senior Application Scientist
Introduction
Perfluoro-1,2-dimethylcyclohexane (PFDMCH), registered under CAS number 306-98-9, is a fully fluorinated derivative of 1,2-dimethylcyclohexane. As a member of the perfluorocarbon (PFC) family, this synthetic liquid is distinguished by its exceptional chemical and thermal stability, biological inertness, and unique physical properties stemming from the substitution of all hydrogen atoms with fluorine. These characteristics make it a substance of significant interest in advanced material science, biomedical engineering, and pharmaceutical development. This guide provides a comprehensive technical overview of PFDMCH, synthesizing its physicochemical properties, spectroscopic signature, core applications, and proven experimental protocols to support researchers, scientists, and drug development professionals in leveraging its unique capabilities.
Core Physicochemical & Molecular Attributes
The utility of PFDMCH is fundamentally derived from its distinct physical and chemical properties. The strength of the carbon-fluorine bond (approximately 485 kJ/mol) imparts remarkable resistance to chemical attack and thermal degradation.[1] Its high molecular weight, combined with low intermolecular forces, results in a dense, low-viscosity liquid that is both hydrophobic and lipophobic.
Table 1: Physicochemical Properties of Perfluoro-1,2-dimethylcyclohexane
| Property | Value | Source(s) |
| CAS Number | 306-98-9 | [2][3][4] |
| Molecular Formula | C₈F₁₆ | [2][4] |
| Molecular Weight | ≈ 400.06 g/mol | [4][5] |
| Appearance | Clear, colorless liquid | [5] |
| Odor | Odorless | [5] |
| Boiling Point | ≈ 102-103 °C | [5][6][7] |
| Melting Point | ≈ -22 °C | [5][7] |
| Density | ≈ 1.828 - 1.861 g/mL at 25 °C | [3][6][7] |
| Solubility | Insoluble in water; Soluble in aliphatic and chlorinated hydrocarbons. | [5][8] |
| Partition Coefficient (log Kow) | 5.5 | [7] |
| Viscosity, Kinematic | ≈ 1.71 mm²/s | [5] |
| Thermal Decomposition | ≈ 400 °C | [5] |
The omniphobic nature of PFDMCH—repelling both water and oils—is a key differentiator from traditional solvents, driving its use in specialized applications like biphasic catalysis and as a component in advanced emulsions.[9] Its high density is advantageous for creating stable emulsions and for certain heat transfer applications.
Synthesis Pathway Overview
The industrial synthesis of perfluorocarbons like PFDMCH typically avoids the use of elemental fluorine directly with the hydrocarbon precursor due to the extreme reactivity and non-selective nature of the reaction. Instead, controlled fluorination is achieved through two primary methods:
-
The Fowler Process : This gas-phase process utilizes a high-valency metal fluoride, such as cobalt trifluoride (CoF₃), as a fluorinating agent. The hydrocarbon precursor (1,2-dimethylcyclohexane or m-xylene) is passed over a heated bed of CoF₃, which selectively replaces hydrogen atoms with fluorine.[10] The spent cobalt difluoride (CoF₂) is then regenerated with elemental fluorine. This method offers greater control and minimizes carbon skeleton fragmentation.
-
Electrochemical Fluorination (Simons Process) : In this method, the hydrocarbon is dissolved in anhydrous hydrogen fluoride (HF), and an electric current is passed through the solution. The process occurs at the nickel anode, replacing all C-H bonds with C-F bonds. This method can produce a mixture of isomers and some fragmentation products, necessitating purification.[1]
Caption: Generalized workflows for the synthesis of Perfluoro-1,2-dimethylcyclohexane.
Spectroscopic & Analytical Characterization
Accurate identification and quality control of PFDMCH rely on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy : The IR spectrum of any perfluorocarbon is dominated by intense absorption bands corresponding to C-F bond stretching. For PFDMCH, these strong bands are typically observed in the 1100-1300 cm⁻¹ region. The absence of C-H stretching bands (typically ~2850-3000 cm⁻¹) is a key indicator of complete fluorination.[4][9]
-
Mass Spectrometry (MS) : Due to the high stability of the C-F bond, the molecular ion peak (M⁺) in electron ionization mass spectrometry (EI-MS) of perfluorocarbons is often weak or entirely absent.[11] The spectrum is instead characterized by a series of fragment ions resulting from C-C bond cleavage. Common fragments include CF₃⁺ (m/z 69), C₂F₅⁺ (m/z 119), and C₃F₇⁺ (m/z 169), which are often among the most abundant peaks.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹F NMR is the most powerful tool for the structural elucidation of fluorinated compounds. For PFDMCH, the spectrum would be complex due to the presence of multiple, chemically non-equivalent fluorine atoms on the ring and in the trifluoromethyl groups. The existence of cis and trans isomers, each with distinct chair conformations, leads to a multitude of signals. Chemical shifts and coupling constants provide definitive information about the stereochemistry and connectivity of the molecule.
Core Applications in Drug Development and Biomedical Research
The inert nature and unique gas-dissolving properties of PFDMCH make it a valuable tool in the pharmaceutical and biomedical fields.
Oxygen Delivery & Artificial Blood Substitutes
Perfluorocarbons can dissolve significantly larger volumes of respiratory gases (O₂ and CO₂) than water or blood plasma. This property forms the basis for their investigation as "artificial blood" or oxygen therapeutics. Formulated as stable nanoemulsions, PFCs can be administered intravenously to enhance oxygen delivery to tissues, particularly in cases of severe blood loss, ischemia, or to radiosensitize hypoxic tumors in oncology.[12]
Drug Delivery Platforms
PFDMCH can be formulated into kinetically stable nanoemulsions to serve as delivery vehicles for a wide range of therapeutic agents.[12] These systems are particularly useful for:
-
Targeting Hypoxic Tissues : By carrying both a drug and dissolved oxygen, these nanoemulsions can alleviate hypoxia, which is a common feature of solid tumors and a barrier to effective therapy.
-
Theranostics : The inclusion of fluorine atoms allows the nanoemulsion to be tracked in vivo using ¹⁹F Magnetic Resonance Imaging (MRI), combining therapeutic delivery with non-invasive diagnostics.[13]
Caption: Role of a PFDMCH nanoemulsion in co-delivering oxygen and a therapeutic drug.
Other Applications
-
Solvent : Its ability to dissolve a range of substances makes it useful in the manufacturing of certain polymers and coatings.[14]
-
Contrast Agents : Beyond MRI, PFCs are used as contrast agents for ultrasound imaging.[12]
Experimental Protocols
The following protocols provide standardized procedures for handling PFDMCH and preparing a basic formulation for research purposes.
Protocol 1: Preparation of a PFDMCH Nanoemulsion
This protocol describes the formulation of a simple PFDMCH nanoemulsion via high-pressure homogenization, a standard and scalable method.
Objective: To create a stable oil-in-water nanoemulsion with PFDMCH as the dispersed phase.
Materials & Equipment:
-
Perfluoro-1,2-dimethylcyclohexane (PFDMCH)
-
A non-ionic surfactant (e.g., Pluronic® F-68)
-
Lecithin (e.g., from egg yolk, as a co-surfactant)
-
Glycerol
-
Ultrapure water (Water for Injection, WFI, for biological use)
-
High-shear mixer
-
High-pressure homogenizer (e.g., Microfluidizer®)
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Methodology:
-
Aqueous Phase Preparation:
-
In a sterile beaker, dissolve the Pluronic® F-68 and glycerol in the required volume of ultrapure water.
-
Gently heat (to ~40-50 °C) and stir until a clear, homogenous solution is formed. Causality: Glycerol acts as a tonicity-adjusting agent, making the final emulsion iso-osmotic for potential in vivo use.
-
-
Oil Phase Preparation:
-
In a separate beaker, add the specified volume of PFDMCH.
-
Disperse the lecithin in the PFDMCH. Gentle warming and stirring may be required. Causality: Lecithin acts as a co-surfactant, enhancing the stability of the emulsion by packing at the oil-water interface alongside the primary surfactant.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer at moderate speed (e.g., 5,000-8,000 rpm) for 5-10 minutes.
-
This will create a coarse, milky-white macroemulsion. Self-Validation: The formation of a uniform, white liquid indicates successful initial mixing.
-
-
High-Pressure Homogenization:
-
Transfer the coarse emulsion to the high-pressure homogenizer.
-
Process the emulsion for 5-10 discrete passes at a pressure of 15,000-20,000 PSI. Ensure the system is cooled to prevent overheating. Causality: The extreme shear forces and cavitation within the homogenizer break down the large droplets into the nanometer range.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) of the final nanoemulsion using a particle size analyzer.
-
Self-Validation: A successful formulation will have a mean droplet diameter < 200 nm and a PDI < 0.2, indicating a monodisperse and stable system.
-
-
Sterilization & Storage:
-
For biological applications, sterile-filter the final nanoemulsion through a 0.22 µm filter.
-
Store at 4 °C. Do not freeze.
-
Protocol 2: Standard Safety and Handling Procedures
PFDMCH is classified with hazards of skin, eye, and respiratory irritation.[2][4] Adherence to standard laboratory safety practices is mandatory.
Objective: To ensure the safe handling, storage, and disposal of PFDMCH.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.[2]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile).[2]
-
Skin and Body Protection: Wear a lab coat or suitable protective clothing.[2]
-
Respiratory Protection: Use only in a well-ventilated area. If mists or vapors are generated, use a NIOSH/MSHA-approved respirator.[2][15]
2. Handling and Storage:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe fumes, mist, or vapors.[2]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][15]
3. Spill & Emergency Procedures:
-
Spill Cleanup:
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[2]
-
Skin Contact: Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[2]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
4. Disposal:
-
Dispose of contents and container in accordance with licensed collector's sorting instructions and local regulations.[5] Do not release into the environment.[5]
Table 2: GHS Hazard Summary for Perfluoro-1,2-dimethylcyclohexane
| Hazard Statement | GHS Classification | Precautionary Code(s) |
| H315: Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352 |
| H319: Causes serious eye irritation | Eye Irrit. 2A | P280, P305+P351+P338 |
| H335: May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340 |
Conclusion
Perfluoro-1,2-dimethylcyclohexane is a highly specialized fluorochemical whose value lies in its extreme inertness and unique physical behavior. For drug development professionals and researchers, its most promising applications are centered on advanced delivery systems, such as oxygen-carrying nanoemulsions that can simultaneously serve as diagnostic imaging agents. While its handling requires adherence to standard chemical safety protocols, its stability and versatility offer a robust platform for innovation in tackling complex challenges in oncology, regenerative medicine, and beyond. As with all per- and polyfluoroalkyl substances (PFAS), consideration of its environmental persistence is an important aspect of its lifecycle management.
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A Comprehensive Technical Guide to the Thermal Stability of Perfluoro-1,2-dimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Workhorse of Advanced Applications
Perfluoro-1,2-dimethylcyclohexane, a fully fluorinated cyclic hydrocarbon, represents a class of materials defined by exceptional chemical inertness and thermal robustness. These properties have made it and its perfluorocarbon (PFC) relatives indispensable in a variety of high-stakes applications, from intricate electronics cooling to advanced medical technologies. In the realm of drug development, the unique characteristics of PFCs are being harnessed to create novel drug delivery systems and to enhance cell culture techniques for more effective therapeutic screening.[1][2] However, the very stability that makes these compounds so valuable also necessitates a thorough understanding of their behavior at the limits of their operational envelope. This guide provides a detailed exploration of the thermal stability of perfluoro-1,2-dimethylcyclohexane, offering insights into its decomposition threshold, potential breakdown pathways, and the analytical methodologies required for its characterization.
Section 1: The Foundation of Stability - A Molecular Perspective
The remarkable thermal stability of perfluoro-1,2-dimethylcyclohexane is rooted in the fundamental strength of the carbon-fluorine (C-F) bond. With a bond dissociation energy of approximately 485 kJ/mol, the C-F bond is one of the strongest single bonds in organic chemistry. This inherent strength imparts a high degree of resistance to thermal degradation.
Perfluoro-1,2-dimethylcyclohexane is a saturated cyclic alkane, meaning it lacks the weaker π-bonds found in unsaturated compounds that can serve as initiation sites for decomposition. Its stability is therefore primarily dictated by the strength of its carbon-carbon (C-C) bonds. While weaker than C-F bonds, the C-C bonds within the fluorinated cyclohexane ring are still significantly stabilized by the surrounding electron-withdrawing fluorine atoms.
A safety data sheet for perfluoro-1,2-dimethylcyclohexane indicates a decomposition temperature of approximately 400°C. This is consistent with data for the closely related compound, perfluoro-1,3-dimethylcyclohexane, which is also reported to be thermally stable up to around 400°C.
Section 2: Experimental Determination of Thermal Stability
To quantitatively assess the thermal stability of perfluoro-1,2-dimethylcyclohexane, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset temperature of decomposition, which is the temperature at which the material begins to lose mass due to the formation of volatile decomposition products.
-
Instrument Preparation: Ensure the TGA instrument is clean, calibrated, and equipped with a suitable inert gas supply (e.g., high-purity nitrogen or argon).
-
Sample Preparation:
-
Due to the volatile nature of perfluoro-1,2-dimethylcyclohexane, use a hermetically sealed aluminum pan to prevent evaporation before decomposition.
-
Carefully pipette a small, accurately weighed sample (typically 5-10 mg) into the pan.
-
Immediately seal the pan using a crimping press.
-
-
TGA Parameters:
-
Temperature Program:
-
Equilibrate at a temperature well below the boiling point (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected decomposition temperature (e.g., 600°C).
-
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to maintain an inert environment.
-
-
Data Analysis:
-
Plot the sample mass (or percentage of initial mass) as a function of temperature.
-
The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the decomposition curve.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can detect endothermic and exothermic events, such as melting, boiling, and decomposition. For perfluoro-1,2-dimethylcyclohexane, DSC can be used to observe the energy changes associated with its decomposition.
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation:
-
Similar to TGA, use a hermetically sealed aluminum pan to contain the volatile liquid.
-
Place a small, accurately weighed sample (typically 2-5 mg) into the pan and seal it.
-
-
DSC Parameters:
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., -50°C) to observe any low-temperature phase transitions.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the decomposition point (e.g., 500°C).
-
-
Atmosphere: Inert atmosphere (nitrogen or argon) at a constant flow rate.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Endothermic peaks will correspond to melting and boiling, while the decomposition process may be indicated by a complex series of endothermic or exothermic events.
-
Data Presentation
| Property | Method | Typical Value |
| Onset Decomposition Temperature | TGA | ~400°C |
| Decomposition Enthalpy | DSC | Varies (complex process) |
Section 3: Unraveling the Decomposition Pathway
While specific, detailed studies on the complete decomposition pathway of perfluoro-1,2-dimethylcyclohexane are limited, a probable mechanism can be inferred from the principles of physical organic chemistry and studies on analogous compounds.
The initiation of thermal decomposition is expected to be the homolytic cleavage of a C-C bond within the cyclohexane ring, as these are the weakest bonds in the molecule. This will result in the formation of a diradical species.
Caption: Initiation of thermal decomposition.
This highly unstable diradical can then undergo a series of subsequent reactions, including:
-
Intramolecular Rearrangement: The diradical can rearrange to form more stable cyclic or acyclic perfluorinated compounds. For instance, studies on the pyrolysis of perfluorobicyclohexyl have shown the formation of perfluoro-1,1-dimethylcyclopentane, suggesting that ring contraction is a possible pathway.[3]
-
Fragmentation: The diradical can break down into smaller, more volatile perfluoroalkanes and perfluoroalkenes.
-
Radical Chain Reactions: The initial radical species can initiate chain reactions, leading to a complex mixture of decomposition products.
The final decomposition products are likely to be a mixture of smaller perfluorocarbons, such as tetrafluoromethane (CF₄), hexafluoroethane (C₂F₆), and various perfluoroalkenes. The exact composition of this mixture will depend on the specific conditions of the pyrolysis, including temperature, pressure, and the presence of any catalytic surfaces.
Analytical Workflow for Decomposition Product Identification
To identify the specific products of thermal decomposition, a hyphenated technique such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the method of choice.
Caption: Py-GC-MS analytical workflow.
Section 4: Significance in Drug Development and Research
The exceptional stability and unique physicochemical properties of perfluoro-1,2-dimethylcyclohexane and other PFCs make them valuable tools in the pharmaceutical and biotechnology sectors.
-
Oxygen Carriers in Cell Culture: PFCs have a high capacity for dissolving gases, particularly oxygen. This property is exploited in cell culture media for drug screening and biopharmaceutical production.[2] By ensuring a stable and sufficient oxygen supply to cells, PFCs can improve cell viability and metabolic activity, leading to more reliable and reproducible experimental results.
-
Nanoemulsions for Drug Delivery: Perfluorocarbon-based nanoemulsions are being investigated as advanced drug delivery systems.[1][4] These nanoemulsions can encapsulate hydrophobic drugs, improving their solubility and bioavailability. The inert nature of the PFC core protects the drug from degradation, and the small particle size allows for targeted delivery to specific tissues or cells.
-
Medical Imaging: The presence of numerous fluorine atoms makes PFCs excellent contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI). This allows for non-invasive tracking of drug delivery vehicles and monitoring of therapeutic efficacy in preclinical studies.[1]
The high thermal stability of perfluoro-1,2-dimethylcyclohexane is a critical factor in these applications. It ensures that the compound remains intact during manufacturing processes that may involve heat, such as sterilization or the formulation of nanoemulsions. Furthermore, its inertness prevents unwanted reactions with sensitive biological molecules or active pharmaceutical ingredients.
Conclusion: A Stable Platform for Innovation
Perfluoro-1,2-dimethylcyclohexane stands out as a material of exceptional thermal stability, a property that underpins its use in a range of demanding scientific and industrial applications. With a decomposition temperature in the region of 400°C, it offers a wide operational window for processes in drug development and beyond. A thorough understanding of its thermal behavior, as outlined in this guide, is essential for its safe and effective implementation. As research continues to uncover new applications for this and other perfluorinated compounds, their role in advancing pharmaceutical science and technology is set to expand.
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Dielectric constant of Perfluoro-1,2-dimethylcyclohexane
An In-depth Technical Guide to the Dielectric Constant of Perfluoro-1,2-dimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Perfluorinated Cyclohexanes and Their Dielectric Properties
Perfluorocarbons (PFCs) are a class of organofluorine compounds where all hydrogen atoms on a carbon backbone have been replaced by fluorine. This substitution imparts remarkable properties, including high density, low surface tension, high gas solubility, and exceptional chemical and thermal stability. Perfluorinated cyclohexanes, such as perfluoro-1,2-dimethylcyclohexane, are of particular interest for applications requiring liquid dielectrics, heat transfer fluids, and as components in sophisticated emulsion-based drug delivery systems.
The dielectric constant (or relative permittivity, εr) is a fundamental measure of a material's ability to store electrical energy in an electric field.[1][2] For non-polar molecules like perfluorocarbons, the dielectric constant is typically low.[3] This low permittivity is advantageous in high-frequency electronic applications, as it minimizes signal loss and capacitive coupling.[3] In the context of drug development, the dielectric constant of a solvent system can influence the solubility and stability of active pharmaceutical ingredients and the formation of stable emulsions.
Physicochemical Properties of Perfluoro-1,2-dimethylcyclohexane
A comprehensive understanding of the dielectric constant necessitates a review of the compound's other physical properties.
| Property | Value | Source |
| Molecular Formula | C₈F₁₆ | PubChem[4] |
| Molecular Weight | 400.06 g/mol | PubChem[4] |
| Boiling Point | 102 - 103 °C | F2 Chemicals Ltd[5], ChemicalBook[6] |
| Melting Point | -22 °C | F2 Chemicals Ltd[5] |
| Density | 1.828 - 1.861 g/mL at 25 °C | F2 Chemicals Ltd[5], ChemicalBook[6] |
These properties are characteristic of a dense, volatile, and non-polar liquid. The high degree of fluorination is the primary determinant of these characteristics.
Theoretical Framework: Predicting the Dielectric Constant
While a specific experimental value for perfluoro-1,2-dimethylcyclohexane is not documented in the reviewed literature, a strong prediction can be made based on related structures and the principles of molecular polarization.
The Influence of Fluorination on Polarity and Dielectric Constant
The carbon-fluorine bond is highly polar due to the large difference in electronegativity between carbon and fluorine. However, in a perfluorinated molecule, the symmetrical arrangement of these bonds often leads to a very low overall molecular dipole moment. For perfluorinated alkanes and cycloalkanes, this results in low dielectric constants. For instance, perfluoro(methylcyclohexane) has a reported dielectric constant of 1.86.[7] This provides a strong indication that the dielectric constant of perfluoro-1,2-dimethylcyclohexane will also be in this low range (typically < 2.5).
Isomeric Effects in Fluorinated Cyclohexanes
The precise stereochemistry of the fluorine and methyl groups on the cyclohexane ring is a critical determinant of the net molecular dipole moment and, consequently, the dielectric constant. Research on all-cis-multifluorinated cyclohexanes has shown that the relative orientation of the C-F bonds can lead to significant molecular dipole moments, in some cases resulting in materials with very high dielectric permittivities.[8] In perfluoro-1,2-dimethylcyclohexane, the molecule exists as a mixture of cis and trans isomers, each with multiple possible chair conformations. The bulky -CF₃ groups will have preferred orientations to minimize steric strain, which in turn will influence the overall symmetry and polarity of the molecule. Quantum-chemical studies on difluorinated cyclohexanes highlight that intramolecular interactions, such as dipolar repulsion and electrostatic attraction, govern the conformational stability.[9][10] It is therefore expected that the measured dielectric constant will be an average property of the equilibrium mixture of these isomers and conformers.
Experimental Determination of the Dielectric Constant
To obtain a precise value for the dielectric constant of perfluoro-1,2-dimethylcyclohexane, a rigorous experimental approach is necessary. The following outlines a standard methodology.
Principle of Measurement
The dielectric constant is determined by measuring the capacitance of a test cell with the liquid as the dielectric material and comparing it to the capacitance of the same cell with a vacuum or air as the dielectric.[2] Modern techniques often employ vector network analyzers (VNAs) and specialized dielectric probes or cavity resonators for high-accuracy measurements across a range of frequencies.[11]
Experimental Workflow
Caption: Workflow for the experimental determination of the dielectric constant.
Detailed Protocol
-
Sample Preparation:
-
Ensure the perfluoro-1,2-dimethylcyclohexane sample is of high purity (>99%), as impurities can significantly affect the dielectric measurement.
-
Degas the sample using methods such as freeze-pump-thaw cycles or sonication under vacuum to remove dissolved gases, particularly air, which has a dielectric constant of approximately 1.0006.[12]
-
-
Instrumentation and Calibration:
-
Utilize a precision LCR meter or an impedance analyzer connected to a dielectric test fixture (e.g., a parallel plate capacitor).
-
Perform a three-point calibration (open, short, and a known load) to eliminate errors from cables and the fixture.
-
Measure the capacitance of the empty, clean, and dry test cell (C₀).
-
-
Measurement Procedure:
-
Carefully fill the test cell with the degassed perfluoro-1,2-dimethylcyclohexane, ensuring no air bubbles are trapped.
-
Measure the capacitance of the filled cell (Cₓ) at the desired frequency and temperature.
-
For a comprehensive analysis, perform measurements over a range of frequencies (e.g., 1 kHz to 1 MHz) and temperatures to characterize the material's dielectric behavior.
-
-
Calculation:
-
The static dielectric constant (εr) is calculated using the formula: εr = Cₓ / C₀
-
The dissipation factor (tan δ), which represents the dielectric loss, should also be recorded as it provides information on the material's efficiency as an insulator.[2]
-
Conclusion and Future Outlook
Perfluoro-1,2-dimethylcyclohexane is a material with significant potential in advanced applications where low dielectric loss and high stability are paramount. Based on the properties of analogous perfluorinated compounds, its dielectric constant is confidently predicted to be low, likely in the range of 1.8 to 2.2. The exact value is dependent on the isomeric and conformational composition of the specific sample.
This guide provides the necessary theoretical foundation and a detailed experimental framework for researchers to precisely determine this value. Accurate knowledge of the dielectric constant will enable the informed design of high-frequency electronics, the formulation of novel drug delivery systems, and the expansion of applications for this versatile fluorochemical. Further research into the dielectric properties of individual isomers of perfluoro-1,2-dimethylcyclohexane would provide deeper insights into the structure-property relationships of these fascinating molecules.
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J. P. M. Nunes, et al. (2021). Polarity Matters: Dielectric Relaxation in All-cis-Multifluorinated Cycloalkanes. The Journal of Physical Chemistry B. [Link]
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M. K. B. da Silva, et al. (2024). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ChemPhysChem. [Link]
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A Technical Guide to the Viscosity of Perfluoro-1,2-dimethylcyclohexane: Measurement, Temperature Dependence, and Application Insights
Abstract
Perfluoro-1,2-dimethylcyclohexane (PFDMC), a fully fluorinated cyclic hydrocarbon, offers exceptional chemical inertness, high density, and thermal stability, making it a candidate for specialized applications in drug development, advanced materials science, and as a heat-transfer fluid. A critical parameter governing its utility in these fields is its viscosity and the corresponding behavior as a function of temperature. This technical guide provides researchers, scientists, and engineers with a comprehensive overview of the viscosity of PFDMC. We delve into the theoretical underpinnings of viscosity in perfluorinated liquids, present known physicochemical data, and offer a detailed, field-proven experimental protocol for its accurate measurement across a range of temperatures. The causality behind experimental design and the importance of self-validating systems are emphasized to ensure data integrity and reproducibility.
Introduction: The Significance of Fluidic Resistance in Perfluorocarbons
Perfluorocarbons (PFCs) are a unique class of materials characterized by the substitution of all hydrogen atoms with fluorine. This structural feature imparts remarkable properties, including high gas solubility, extreme chemical and biological inertness, and excellent thermal stability. Perfluoro-1,2-dimethylcyclohexane (C₈F₁₆) is a prominent member of this family, finding use in applications demanding non-reactivity and specific physical characteristics.
Viscosity, a measure of a fluid's internal resistance to flow, is a fundamental property that dictates its behavior in any dynamic system.[1] For researchers in drug development, viscosity influences formulation, syringeability of medications, and solvent behavior in biphasic synthesis.[2][3] In engineering and materials science, it is paramount for optimizing heat transfer efficiency, calculating pumping power, and designing microfluidic devices. Even slight variations in temperature can dramatically alter viscosity, impacting process control and product performance.[4] This guide serves to elucidate the viscosity profile of PFDMC, providing the foundational knowledge and practical methodologies required for its successful application.
Theoretical Framework: Molecular Motion and Temperature Effects
The viscosity of a liquid is a direct manifestation of the intermolecular forces between its molecules.[5] As a liquid flows, layers of molecules slide past one another, and the friction between these layers gives rise to viscous drag. In liquids, viscosity is inversely proportional to temperature.[4][5] As temperature increases, the molecules gain kinetic energy, allowing them to more easily overcome the cohesive forces holding them together, resulting in a decrease in flow resistance.[5]
Perfluorocarbons, like PFDMC, exhibit viscosity characteristics influenced by their unique molecular structure:
-
High Molecular Weight: Compared to their hydrocarbon counterparts, PFCs have significantly higher molecular weights, which contributes to greater viscosity.[6]
-
Molecular Rigidity: The rigid structure of perfluoroalkanes and their cyclic derivatives also influences their flow behavior.[2]
-
Intermolecular Forces: While individually weak, the cumulative van der Waals forces between the large, electron-rich fluorine atoms are substantial, contributing to the liquid's internal friction.
Fluorinated compounds are known to have considerably higher viscosities than their hydrocarbon homologues.[6][7] Within the perfluorocarbon family, cyclic structures tend to exhibit higher viscosities than linear or aromatic variants.[6][7]
Physicochemical Properties of Perfluoro-1,2-dimethylcyclohexane
A foundational understanding of PFDMC's general properties is essential before examining its viscosity in detail. The following table summarizes its key physicochemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₈F₁₆ | [8] |
| Molecular Weight | 400.06 g/mol | [8][9] |
| Appearance | Clear, colorless liquid | [10] |
| Density | 1.828 g/mL | [9] |
| Boiling Point | 102 °C | [9] |
| Melting Point | -22 °C | [9] |
| Dynamic Viscosity | ≈ 3.121 mPa·s (cP) | [9][10] |
| Kinematic Viscosity | ≈ 1.71 mm²/s (cSt) | [9][10] |
Note: The temperature for the reported viscosity values is not explicitly stated but is assumed to be at standard conditions (approx. 25 °C).
Experimental Protocol: Accurate Viscosity Determination
While literature provides a single viscosity data point for PFDMC, many applications require a complete viscosity-temperature profile. The following protocol describes a robust and validated method for generating this data using a glass capillary viscometer, a technique well-suited for Newtonian fluids like PFDMC and extensively used for fluorocarbon analysis.[2][3][6][11]
Principle of Capillary Viscometry
This method measures the time required for a fixed volume of liquid to flow under gravity through a calibrated capillary tube of a known diameter.[3] The time taken (efflux time) is directly proportional to the fluid's kinematic viscosity. Dynamic viscosity can then be calculated using the fluid's density at the corresponding temperature.
Causality in Method Selection
-
Expertise & Experience: An Ubbelohde-type viscometer is selected. Its design includes a third arm open to the atmosphere, which ensures that the pressure head is independent of the total volume of liquid in the viscometer. This "suspended-level" feature is critical for accuracy, as it prevents errors arising from slight inconsistencies in sample loading. This choice reflects field experience where sample volume precision can be a source of variability.
-
Trustworthiness: The entire protocol is a self-validating system. Temperature is the most significant variable affecting viscosity.[1] Therefore, using a high-precision thermostatic bath with stability better than ±0.02 K is non-negotiable.[2] Each measurement is an average of at least five independent readings with a deviation of less than 0.2%, ensuring statistical reliability.[2] The system's validity is further confirmed by periodic calibration with a certified viscosity standard.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the Perfluoro-1,2-dimethylcyclohexane sample is of high purity.
-
Filter the sample through a fine-pore filter (e.g., 0.2 µm PTFE) to remove any particulate matter that could obstruct the capillary.
-
Degas the sample, if necessary, to prevent bubble formation during measurement, especially at elevated temperatures.
-
-
Apparatus Setup:
-
Select an appropriate Ubbelohde viscometer where the expected efflux time is greater than 200 seconds to minimize timing errors.
-
Thoroughly clean and dry the viscometer.
-
Mount the viscometer vertically in a transparent, temperature-controlled bath. Ensure the bath liquid level is above the upper measurement mark of the viscometer.
-
Allow the bath to stabilize at the target temperature (e.g., 298.15 K / 25 °C).
-
-
Measurement Procedure:
-
Introduce the precise amount of PFDMC into the viscometer's filling tube.
-
Allow the sample to equilibrate thermally in the bath for at least 20 minutes.
-
Apply suction to the suction arm to draw the liquid up past the upper timing mark.
-
Release the suction and simultaneously start a calibrated timer as the liquid meniscus passes the upper mark.
-
Stop the timer precisely as the meniscus passes the lower timing mark.
-
Record the efflux time.
-
Repeat steps 3.3-3.5 until at least five consistent readings are obtained.
-
-
Data Collection Across Temperatures:
-
Increment the bath temperature to the next desired setpoint (e.g., in 5 or 10 K intervals).
-
Allow the system to fully equilibrate at the new temperature before repeating the measurement procedure (Step 3).
-
-
Calculations:
-
Kinematic Viscosity (ν): Calculate the kinematic viscosity in centistokes (cSt or mm²/s) using the viscometer's calibration constant (K): ν = K × t where t is the average efflux time in seconds.
-
Dynamic Viscosity (η): Calculate the dynamic viscosity in centipoise (cP or mPa·s) using the kinematic viscosity and the density (ρ) of PFDMC at the measurement temperature: η = ν × ρ (Note: Accurate, temperature-dependent density data for PFDMC is required for this conversion).
-
Experimental Workflow Diagram
Caption: Workflow for determining the viscosity of PFDMC.
Expected Results and Data Interpretation
The relationship between liquid viscosity and temperature is typically non-linear and can often be described by an Arrhenius-type equation. When plotted, the dynamic viscosity of PFDMC is expected to show a distinct exponential decay as temperature increases.
Visualizing the Temperature-Viscosity Relationship
The following diagram illustrates the expected trend for a liquid like PFDMC.
Caption: Expected inverse relationship between viscosity and temperature.
Implications for the Researcher
-
For Drug Formulation: A significant drop in viscosity at slightly elevated temperatures could facilitate easier mixing or filtering operations. Conversely, refrigerated storage could dramatically increase viscosity, posing challenges for injection or pumping.[12]
-
For Heat Transfer Applications: In cooling systems, the fluid's viscosity directly affects the convective heat transfer coefficient and the required pumping power. A lower viscosity reduces the energy needed for circulation, improving system efficiency.
-
For Microfluidics: Precise knowledge of the viscosity-temperature profile is essential for modeling and controlling flow rates within microchannels, where small changes can have a large impact on device performance.
Conclusion
The viscosity of perfluoro-1,2-dimethylcyclohexane is a critical design parameter for its advanced applications. This guide has established the theoretical basis for its temperature-dependent flow behavior, contextualized it with known physical data, and provided a rigorous, step-by-step experimental protocol for its accurate determination. By adhering to principles of precise temperature control, procedural consistency, and proper calibration, researchers can generate high-quality, reliable viscosity data. This data is indispensable for the successful design, optimization, and implementation of technologies that leverage the unique properties of this fluorinated liquid.
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F2 Chemicals Ltd. (2020). Perfluoro-1,2-dimethylcyclohexane. [Link]
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Isomers of Perfluoro-dimethylcyclohexane
An In-Depth Technical Guide to the
Abstract
Perfluoro-dimethylcyclohexane (C₈F₁₆), a fully fluorinated derivative of dimethylcyclohexane, is a chemically and thermally robust fluid with significant applications in advanced materials, electronics cooling, and biomedical research. Commercially, this fluid is supplied as a mixture of positional and geometric isomers, the composition of which dictates its ultimate physicochemical properties. An understanding of this isomeric landscape is therefore critical for researchers, process chemists, and drug development professionals seeking to leverage its unique characteristics. This guide provides a detailed examination of the structural isomers of perfluoro-dimethylcyclohexane, the stereochemistry of cis and trans forms, the underlying principles of their conformational behavior, and the analytical methodologies required for their characterization. We present field-proven, validated protocols for isomeric analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Variable-Temperature ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, explaining the causal relationships between molecular structure and analytical output.
The Isomeric Landscape of Perfluoro-dimethylcyclohexane
The complexity of perfluoro-dimethylcyclohexane begins with its hydrocarbon analogue. Dimethylcyclohexane exists in four distinct positional isomers (1,1-, 1,2-, 1,3-, and 1,4-). Upon exhaustive fluorination, typically via processes like the Fowler process using cobalt(III) fluoride, a corresponding mixture of perfluorinated analogues is produced.[1] Furthermore, the disubstituted variants (1,2-, 1,3-, and 1,4-) also exist as geometric isomers, designated as cis and trans.
-
Positional Isomers: Substitution of two methyl groups on the cyclohexane ring can occur on the same carbon (1,1-), adjacent carbons (1,2-), carbons separated by one methylene group (1,3-), or on opposite carbons (1,4-).
-
Geometric (cis/trans) Isomers: This form of stereoisomerism arises from the relative orientation of the two trifluoromethyl (-CF₃) groups with respect to the plane of the cyclohexane ring.
-
In cis isomers , both -CF₃ groups are on the same face of the ring.
-
In trans isomers , the -CF₃ groups are on opposite faces of the ring.
-
This isomeric complexity is not merely academic. The subtle differences in molecular symmetry and dipole moment between isomers can significantly influence bulk physical properties such as boiling point, melting point, density, and viscosity.[1]
Conformational Analysis: The Key to Isomer Properties
To comprehend the property differences between cis and trans isomers, one must first understand the conformational behavior of the perfluorinated cyclohexane ring. Like its hydrocarbon counterpart, the perfluorinated ring adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, the 12 fluorine substituents (and the two -CF₃ groups) occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring).
At room temperature, the ring undergoes a rapid "ring-flip," interconverting the axial and equatorial positions.[2] This dynamic process is fundamental to the interpretation of NMR data.
The energetic preference for a substituent to be in the equatorial position is known as its "A-value." For a -CF₃ group, this value is significant due to steric hindrance with other axial fluorine atoms in a 1,3-diaxial interaction.
-
cis-Isomers: In cis-1,2, cis-1,3, and cis-1,4 isomers, one -CF₃ group must be axial and the other equatorial in any given chair conformation. The ring-flip results in an energetically identical conformer.
-
trans-Isomers: The situation for trans isomers is more complex and energetically significant.
-
trans-1,2- and trans-1,4-Perfluoro-dimethylcyclohexane: These isomers can exist in a di-equatorial conformation, which is highly favored as it minimizes steric strain. The alternative, di-axial conformation, is energetically very unfavorable. This conformational locking makes the trans-1,4 isomer, in particular, a highly stable, symmetrical molecule.[3]
-
trans-1,3-Perfluoro-dimethylcyclohexane: This isomer must have one axial and one equatorial -CF₃ group, similar to the cis isomers.
-
This difference in conformational stability and molecular symmetry directly impacts physical properties. For instance, the more symmetrical trans isomers are often able to pack more efficiently into a crystal lattice, typically resulting in higher melting points than their cis counterparts.
Physicochemical Properties: An Isomer-Dependent Profile
While specific, verified data for each pure positional and geometric isomer is not widely available in public literature, commercial products, which are primarily mixtures of perfluoro-1,3-dimethylcyclohexane isomers, provide a baseline for the compound's properties.[1][4][5][6] General principles of stereoisomerism allow us to predict relative differences.
Table 1: Representative Physical Properties of Commercial Perfluoro-dimethylcyclohexane Isomer Mixtures
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈F₁₆ | [5] |
| Molar Mass | 400.06 g/mol | [5] |
| Boiling Point | 101-102 °C | [4] |
| Density (25 °C) | ~1.828 - 1.85 g/mL | [4][5] |
| Melting Point | -70 °C to -55 °C | [4][5] |
| Vapor Density | 14 (vs. air) | [4] |
| Refractive Index (n20/D) | ~1.3 |[4] |
Expected Isomer-Specific Trends:
-
Boiling Point: Cis isomers often exhibit slightly higher boiling points than trans isomers due to a net molecular dipole moment, leading to stronger intermolecular dipole-dipole interactions. The more symmetrical trans isomers can have very low or zero net dipoles.
-
Melting Point: Trans isomers, particularly the highly symmetrical trans-1,4 isomer, are expected to have higher melting points because their shape allows for more efficient packing in a solid crystal lattice.
-
Density & Viscosity: These properties are also influenced by intermolecular forces and molecular packing, and variations between isomer mixtures are expected.
Analytical Characterization & Separation Protocols
The analysis of a complex mixture of perfluoro-dimethylcyclohexane isomers requires high-resolution techniques capable of differentiating compounds with very similar physicochemical properties. Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F NMR spectroscopy are the gold-standard methods for this purpose.
Protocol 1: Isomer Separation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an ideal technique for separating volatile, thermally stable compounds like perfluorocarbons. The choice of GC column (the stationary phase) is the most critical parameter for achieving separation.
Causality of Method Design:
-
Stationary Phase Selection: Perfluorocarbons are non-polar. Based on the principle of "like dissolves like," a non-polar stationary phase provides the best separation, which will occur primarily based on differences in boiling points.[7] A common and effective choice is a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5, HP-5MS). Highly non-polar phases can also be effective.
-
Temperature Program: A programmed temperature ramp is essential to first separate the most volatile isomers at low temperatures and then elute the higher-boiling isomers in a reasonable time without peak broadening.
-
MS Detection: Mass spectrometry provides definitive identification. The fragmentation pattern of perfluorinated cyclic compounds is highly characteristic, often showing successive losses of F, CF₃, and other fluorinated fragments. While isomers will have the same molecular ion (m/z 400), subtle differences in fragment ion ratios may be observable.
Step-by-Step GC-MS Protocol:
-
Sample Preparation: Dilute the perfluoro-dimethylcyclohexane mixture 1:1000 in a volatile, perfluorinated solvent (e.g., perfluorohexane) to ensure proper sample introduction and avoid detector saturation.
-
Instrument Configuration:
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Split/Splitless type, operated in split mode (50:1 split ratio) at 200 °C.
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes. Ramp at 5 °C/min to 120 °C. Hold for 5 minutes.
-
MS Transfer Line: 250 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.
-
Mass Analyzer: Quadrupole, scan range m/z 50-500.
-
-
Data Analysis:
-
Identify peaks corresponding to C₈F₁₆ (molecular ion m/z 400).
-
Compare retention times. It is predicted that trans isomers, which are generally more symmetrical and have slightly lower boiling points, will elute before their corresponding cis isomers.
-
Integrate peak areas to determine the relative percentage of each isomer in the mixture.
-
System Validation: Before analyzing unknown samples, inject a known standard mixture (if available) or the sample itself to confirm system suitability. Ensure a resolution factor (Rs) of >1.5 between the two most closely eluting major isomers.
Protocol 2: Conformational Analysis by Variable-Temperature (VT) ¹⁹F NMR
¹⁹F NMR is exceptionally sensitive to the local electronic environment of the fluorine nucleus, making it a powerful tool for structural elucidation of fluorinated molecules.[8][9] For perfluoro-dimethylcyclohexane, it is the definitive method for unambiguously distinguishing cis and trans isomers by probing their conformational dynamics.
Causality of Method Design:
-
The Need for Low Temperature: At room temperature, the rapid chair-flip of the cyclohexane ring causes the axial and equatorial fluorine environments to average out, resulting in broad, poorly resolved signals in the ¹⁹F NMR spectrum.[2]
-
Coalescence Temperature: By cooling the sample, the rate of ring inversion slows down. Below a certain point, known as the coalescence temperature, the exchange becomes slow on the NMR timescale. At this point, the broad signals resolve into sharp, distinct signals for the axial and equatorial fluorine atoms and the axial/equatorial -CF₃ groups.[10]
-
Isomer Differentiation: Cis and trans isomers will exhibit different low-temperature spectra due to differences in molecular symmetry. For example, the highly symmetric trans-1,4-di(trifluoromethyl)perfluorocyclohexane will have a much simpler spectrum (fewer unique fluorine signals) than its cis counterpart.
Step-by-Step VT-¹⁹F NMR Protocol:
-
Sample Preparation: Prepare a solution of ~10-20 mg of the perfluoro-dimethylcyclohexane mixture in 0.6 mL of an appropriate deuterated solvent with a low freezing point (e.g., acetone-d₆ or THF-d₈). Add a small amount of CFCl₃ as an internal reference (δ = 0.0 ppm).
-
Instrument Configuration:
-
Spectrometer: A multinuclear NMR spectrometer with a fluorine probe, operating at a ¹⁹F frequency of ≥ 376 MHz.
-
Temperature Control: Calibrate the spectrometer's variable temperature unit.
-
-
Room Temperature Spectrum: Acquire a standard ¹⁹F{¹H} (proton-decoupled) spectrum at 298 K (25 °C). Note the broad, averaged signals.
-
Low Temperature Analysis:
-
Cool the sample inside the probe incrementally to 183 K (-90 °C). Allow the temperature to equilibrate for 5-10 minutes at each step.
-
Acquire ¹⁹F{¹H} spectra at several temperatures during cooling to observe the coalescence of the signals.
-
Acquire a high-resolution spectrum at the final low temperature (183 K).
-
-
Data Analysis:
-
Reference the spectrum to CFCl₃.
-
Analyze the low-temperature spectrum. Count the number of unique fluorine environments (signals).
-
Use chemical shift dispersion, coupling constants (JFF), and signal multiplicity to assign signals to specific fluorine atoms (-CF₃, ring -CF-, ring -CF₂-).
-
Deduce the cis/trans structures based on the observed symmetry. The isomer yielding fewer signals is the more symmetric one (likely a trans isomer).
-
Applications in Research and Drug Development
The unique properties of perfluorocarbons, driven by the strength and polarity of the C-F bond, make them valuable in specialized applications. Isomeric purity can be a critical, though often overlooked, factor in performance.
-
Oxygen Carriers: Perfluorocarbons have high gas solubility and are explored as components of artificial blood substitutes and for oxygen delivery in therapeutic applications. The stability and interfacial properties of the emulsions used for delivery can be affected by the isomeric composition of the perfluorocarbon phase.
-
Tracer Compounds: Due to their chemical inertness and the ability to be detected at extremely low concentrations by GC with an Electron Capture Detector (GC-ECD), perfluorocarbons are used as environmental and industrial tracers.[1] Using an isomerically pure compound would provide a more specific and unique tracer signature.
-
Drug Formulation and Delivery: The high lipophilicity of perfluorocarbons makes them interesting candidates for formulating and delivering hydrophobic drugs. The specific solubility of an active pharmaceutical ingredient (API) may vary between different isomer mixtures.
-
¹⁹F MRI Contrast Agents: The absence of a fluorine background signal in biological systems makes ¹⁹F-containing molecules excellent candidates for Magnetic Resonance Imaging (MRI) contrast agents. Using an isomerically pure perfluoro-dimethylcyclohexane could provide a well-defined agent with uniform relaxation properties, leading to clearer and more quantifiable imaging results.
Conclusion
Perfluoro-dimethylcyclohexane is not a single entity but a complex family of positional and geometric isomers. While commercial-grade material is a mixture, understanding the distinct conformational behavior and resulting properties of the individual cis and trans isomers is paramount for high-performance applications. The analytical protocols detailed in this guide, based on high-resolution GC-MS and essential Variable-Temperature ¹⁹F NMR, provide the necessary framework for researchers to characterize these mixtures. This ability to dissect the isomeric landscape is the first step toward correlating composition with function, whether in optimizing heat transfer fluids, designing advanced drug delivery systems, or developing next-generation medical imaging agents. Further research to isolate and characterize the pure isomers will be crucial for unlocking the full potential of this versatile fluorochemical platform.
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Carcenac, Y., Diter, P., Wakselman, C., & Tordeux, M. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. ResearchGate. Retrieved from [Link].
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Wikipedia. (n.d.). Perfluoro-1,3-dimethylcyclohexane. Retrieved from [Link].
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AvoGanic. (n.d.). Perfluoro-1, 2-dimethylcyclohexane(MIXTURE OF CIS AND TRANS}, min 70%. Retrieved from [Link].
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Michigan State University Department of Chemistry. (n.d.). Gas Chromatograph. Retrieved from [Link].
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NIST. (n.d.). Perfluoro-1,3-dimethylcyclohexane. NIST Chemistry WebBook. Retrieved from [Link].
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Stereoelectronics. (2021). 1,4-Dimethylcyclohexane. Retrieved from [Link].
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link].
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The Environmental Odyssey of a "Forever Chemical": A Technical Guide to the Environmental Fate of Perfluoro-1,2-dimethylcyclohexane
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: Charting the Course of a Persistent Molecule
In the vast and intricate world of chemical compounds, few families command as much attention—and concern—as the per- and polyfluoroalkyl substances (PFAS). Dubbed "forever chemicals," their defining characteristic is the carbon-fluorine bond, one of the strongest in organic chemistry, which imparts exceptional stability.[1][2][3] This guide delves into the environmental journey of a specific, yet understudied, member of this family: Perfluoro-1,2-dimethylcyclohexane (PF-1,2-DMCH).
This document eschews a conventional, rigid structure. Instead, it is designed to logically unfold the story of PF-1,2-DMCH's environmental fate, from its intrinsic properties to its ultimate disposition in the ecosystem. As direct research on this compound is limited, we will employ a scientifically grounded approach, drawing inferences from structurally similar cyclic perfluorinated compounds, such as perfluorodecalin, and the broader principles governing PFAS behavior.[4][5] This guide is intended to be a living document, providing not just what is known, but also a framework for the critical research that lies ahead.
Section 1: The Inherent Nature of Perfluoro-1,2-dimethylcyclohexane - Physicochemical Fingerprints
To comprehend the environmental fate of any substance, one must first understand its fundamental physicochemical properties. These characteristics are the primary determinants of its behavior upon release into the environment.
Perfluoro-1,2-dimethylcyclohexane (CAS No: 306-98-9) is a fully fluorinated derivative of dimethylcyclohexane. Its molecular structure, a cyclohexane ring with all hydrogens replaced by fluorine and two trifluoromethyl groups, is key to its properties.
| Property | Value | Source |
| Molecular Formula | C₈F₁₆ | [4] |
| Molecular Weight | 400.06 g/mol | [4] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 101.5 - 103 °C | [4][6] |
| Melting Point | -22 to -56 °C | [4][5] |
| Density | ~1.86 g/cm³ at 20-25 °C | [4][6] |
| Vapor Pressure | Data not widely available, but expected to be significant | |
| Water Solubility | Extremely low (inferred from high hydrophobicity) | [4][5] |
| Octanol-Water Partition Coefficient (log Kow) | ~5.5 | [5] |
The high molecular weight and density, coupled with a high log Kow, indicate that PF-1,2-DMCH is hydrophobic and lipophilic. Its relatively low boiling point for its mass suggests a notable volatility. These properties are the foundational clues to its environmental distribution.
Section 2: The Question of Permanence - Persistence and Degradation Pathways
The term "forever chemical" is born from the extreme resistance of PFAS to degradation. The C-F bonds that saturate the structure of PF-1,2-DMCH are incredibly stable, shielding the carbon backbone from chemical and biological attack.[1][2][3]
Abiotic Degradation: A Battle Against Stability
Under typical environmental conditions, PF-1,2-DMCH is not expected to undergo significant abiotic degradation through processes like hydrolysis or oxidation.[7][8] However, its volatility and tendency to partition into the atmosphere, as suggested by studies on the surrogate compound perfluorodecalin, point towards atmospheric processes as a potential, albeit slow, degradation pathway.[4][5]
Photolysis: Direct photolysis of PF-1,2-DMCH by sunlight is unlikely due to the strength of the C-F bond.[9] However, indirect photo-assisted processes, potentially involving reactive species like hydroxyl radicals in the atmosphere, could lead to its gradual breakdown.[4][5][10][11] Research on perfluorodecalin suggests that ionized photolysis in the atmosphere could lead to the formation of smaller, more oxidized perfluorinated compounds, such as trifluoroacetic acid.[4][5]
Caption: Postulated atmospheric degradation pathway for PF-1,2-DMCH.
Biotic Degradation: A Formidable Challenge for Microbes
The fully fluorinated nature of PF-1,2-DMCH makes it highly resistant to microbial degradation.[1][12] The absence of functional groups that are susceptible to enzymatic attack means that conventional biodegradation pathways are not viable. While some microorganisms have been shown to degrade certain types of PFAS, particularly those with non-fluorinated components, there is currently no evidence to suggest that perfluorinated alkanes like PF-1,2-DMCH can be readily biodegraded in the environment.[1][12][13]
Section 3: The Global Journey - Environmental Distribution and Transport
Upon release, the physicochemical properties of PF-1,2-DMCH dictate its movement and partitioning across different environmental compartments: air, water, and soil.
Atmospheric Transport: The Dominant Pathway
Given its volatility and low water solubility, the primary route of long-range transport for PF-1,2-DMCH is expected to be the atmosphere.[4][5] Once in the atmosphere, it can be transported over vast distances before being deposited back to terrestrial or aquatic environments through wet or dry deposition.
Mobility in Water and Soil
In aquatic systems, the extremely low water solubility of PF-1,2-DMCH will cause it to partition out of the water column. It will likely associate with suspended particulate matter and sediment.[14]
In soil, its mobility is expected to be low. The high hydrophobicity suggests a strong tendency to adsorb to organic matter in soil and sediment.[15] The organic carbon-water partition coefficient (Koc) is a key parameter for predicting this behavior. While a specific Koc for PF-1,2-DMCH is not available, its high log Kow suggests a high Koc value, indicating strong sorption to soil and sediment and limited leaching to groundwater.[15][16] However, the migration of PFAS in soil can be complex, with some studies suggesting that they can accumulate at air-water interfaces within the soil, slowing their downward movement.[17]
Caption: Conceptual model of PF-1,2-DMCH environmental distribution.
Section 4: The Biological Intersection - Bioaccumulation Potential
A critical aspect of a persistent chemical's environmental fate is its potential to accumulate in living organisms. The high lipophilicity of PF-1,2-DMCH, indicated by its high log Kow, suggests a potential for bioaccumulation.[18][19]
Key metrics for assessing bioaccumulation include:
-
Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to its concentration in the surrounding water.[20][21]
-
Bioaccumulation Factor (BAF): A broader measure that includes uptake from all environmental sources, including diet.[20][21][22][23]
-
Trophic Magnification Factor (TMF): Describes the increase in concentration of a substance at successively higher levels in a food web.[20]
While specific BCF, BAF, or TMF data for PF-1,2-DMCH are not available, the general trend for PFAS is that bioaccumulation potential increases with the length of the perfluorinated carbon chain.[24][25] Given its cyclic structure and high degree of fluorination, it is plausible that PF-1,2-DMCH could bioaccumulate in organisms, particularly in fatty tissues. However, without empirical data, this remains an area requiring significant research.
Section 5: A Framework for Investigation - Recommended Experimental Methodologies
To address the knowledge gaps concerning the environmental fate of PF-1,2-DMCH, a robust experimental framework is essential. The following protocols are recommended for a comprehensive assessment.
Protocol for Physicochemical Property Determination
A thorough characterization of PF-1,2-DMCH's physicochemical properties is the first step. Standard OECD test guidelines should be followed for determining water solubility, vapor pressure, and the octanol-water partition coefficient.
Protocol for Assessing Abiotic and Biotic Degradation
Abiotic Degradation:
-
Photolysis Study:
-
Prepare a solution of PF-1,2-DMCH in a non-reactive, volatile solvent.
-
Coat the inside of a quartz reaction vessel with the solution and allow the solvent to evaporate.
-
Irradiate the vessel with a simulated solar light source.
-
At set time intervals, rinse the vessel with a suitable solvent (e.g., methanol) and analyze the extract for the parent compound and potential degradation products using GC-MS.
-
Biotic Degradation:
-
Aerobic and Anaerobic Biodegradation Studies:
-
Utilize OECD 301 (Ready Biodegradability) or OECD 309 (Aerobic Mineralization in Surface Water) test guidelines.
-
Incubate PF-1,2-DMCH with activated sludge or environmental water/sediment samples under both aerobic and anaerobic conditions.
-
Monitor the concentration of PF-1,2-DMCH over time using appropriate analytical methods.
-
Analyze for potential transformation products.
-
Protocol for Determining Soil and Sediment Sorption (Koc)
-
Batch Equilibrium Method (OECD 106):
-
Prepare a series of aqueous solutions of PF-1,2-DMCH.
-
Add a known mass of soil or sediment with varying organic carbon content to each solution.
-
Agitate the samples until equilibrium is reached.
-
Separate the solid and aqueous phases by centrifugation.
-
Measure the concentration of PF-1,2-DMCH in the aqueous phase.
-
Calculate the amount of PF-1,2-DMCH sorbed to the solid phase by mass balance.
-
Determine the soil-water distribution coefficient (Kd) and normalize to the organic carbon content to obtain Koc.
-
Protocol for Bioaccumulation Studies
Bioconcentration Factor (BCF) Study (OECD 305):
-
Exposure Phase:
-
Expose a suitable aquatic organism (e.g., rainbow trout) to a constant, low concentration of PF-1,2-DMCH in water.
-
Periodically sample fish and water to measure the concentration of the test substance.
-
-
Depuration Phase:
-
Transfer the fish to clean water.
-
Continue to sample fish to measure the rate of elimination of the substance.
-
-
Analysis:
-
Analyze tissue and water samples using a validated analytical method.
-
Calculate the BCF from the concentration data.
-
Analytical Methodology for Quantification in Environmental Matrices
Due to the volatile and non-polar nature of PF-1,2-DMCH, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique.[26][27]
Sample Preparation:
-
Water: Liquid-liquid extraction with a non-polar solvent (e.g., hexane) or solid-phase extraction (SPE).
-
Soil/Sediment: Pressurized liquid extraction (PLE) or ultrasonic extraction with a suitable solvent mixture.
-
Biota: Homogenization and extraction with an organic solvent, followed by clean-up steps to remove lipids.
GC-MS Analysis:
-
Column: A non-polar capillary column suitable for the separation of volatile organic compounds.
-
Ionization: Electron ionization (EI).
-
Detection: Selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
Caption: Recommended analytical workflow for PF-1,2-DMCH.
Concluding Remarks and Future Directions
The environmental fate of Perfluoro-1,2-dimethylcyclohexane is characterized by high persistence, a propensity for atmospheric transport, and a potential for bioaccumulation. While direct data is limited, by leveraging knowledge of its physicochemical properties and the behavior of similar perfluorinated compounds, we can construct a probable narrative of its environmental journey.
This guide underscores the critical need for further research to fill the existing data gaps. Specifically, studies focusing on its atmospheric degradation rates, soil and sediment sorption coefficients, and bioaccumulation in relevant food webs are paramount. A comprehensive understanding of the environmental fate of PF-1,2-DMCH, and other cyclic PFAS, is essential for accurate risk assessment and the development of effective environmental management strategies.
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Environmental Property Modeling of Perfluorodecalin and its Implications for Environmental Fate and Hazards. Aerosol and Air Quality Research. [Link]
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Microbes can degrade the toughest PFAS. ScienceDaily. [Link]
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A review of the bioaccumulation and adverse effects of PFAS in free-living organisms from contaminated sites nearby fluorochemical production plants. [Link]
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A review of microbial degradation of perfluorinated and polyfluoroalkyl substances (PFAS) during waste biotransformation processes: influencing factors and alleviation measures. PubMed. [Link]
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Exposure pathways and bioaccumulation of per- and polyfluoroalkyl substances in freshwater aquatic ecosystems: Key considerations for future research. Oak Ridge National Laboratory. [Link]
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Unlocking the Secrets of PFAS Testing Methods and Innovations. RJ Lee Group. [Link]
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Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances. PMC - NIH. [Link]
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Microbial degradation of polyfluoroalkyl chemicals in the environment: A review. eScholarship@McGill. [Link]
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Sampling and Analytical Methods – PFAS. ITRC. [Link]
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Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. [Link]
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Biotransforming the “Forever Chemicals”: Trends and Insights from Microbiological Studies on PFAS. ACS Publications. [Link]
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Photooxidative studies for the degradation of PFAS under studied conditions. ResearchGate. [Link]
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Environmental Fate and Transport Processes. ITRC PFAS. [Link]
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Bioaccumulation of per- and polyfluoroalkyl substance in fish from an urban river: Occurrence, patterns and investigation of potential ecological drivers. ResearchGate. [Link]
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A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. MDPI. [Link]
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Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications. PubMed. [Link]
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The Occurrence, Mobility and Remediation of Per- and Polyfluoroalkyl Substances (PFAS) within the Soil-Groundwater System. Wisconsin DNR. [Link]
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PFAS chemicals are creeping through soil to groundwater. Futurity.org. [Link]
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Environmental occurrence and fate of semifluorinated n-alkanes and perfluorinated alkyl acids present in ski waxes. Diva-Portal.org. [Link]
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Entering the PFAS testing market: What you need to know. Innovation News Network. [Link]
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Reciprocal influence of per- and polyfluoroalkyl substances (PFAS) and soil organic matter on their fate in soils. PMC - NIH. [Link]
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Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). [Link]
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Persistence and Bioaccumulation Potential. Canada.ca. [Link]
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Factors Affecting the Adsorption of Per- and Polyfluoroalkyl Substances (PFAS) by Colloidal Activated Carbon. PubMed. [Link]
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Methodological & Application
Application Notes and Protocols for Perfluoro-1,2-dimethylcyclohexane in Organic Synthesis
Introduction: Unlocking Synthetic Efficiency with a Unique Fluorous Solvent
In the relentless pursuit of efficiency, selectivity, and sustainability in organic synthesis, the choice of solvent plays a pivotal role. Perfluoro-1,2-dimethylcyclohexane, a member of the perfluorinated hydrocarbon family, has emerged as a powerful yet underutilized tool for researchers, scientists, and drug development professionals. Its unique physical and chemical properties, most notably its immiscibility with many common organic solvents, form the basis of fluorous biphasic catalysis—a concept that offers elegant solutions to the persistent challenge of catalyst and product separation.
This guide provides an in-depth exploration of perfluoro-1,2-dimethylcyclohexane as a solvent for organic synthesis. Moving beyond a simple recitation of facts, we will delve into the causality behind its application, providing detailed, field-proven protocols that are designed to be self-validating. By understanding the "why" behind the "how," researchers can unlock the full potential of this remarkable solvent to streamline workflows, enhance catalyst recycling, and ultimately accelerate the discovery and development of new chemical entities.
Core Principles: The Fluorous Biphasic System
The foundational concept underpinning the utility of perfluoro-1,2-dimethylcyclohexane is the fluorous biphasic system (FBS), a groundbreaking approach introduced by Horváth and Rábai in 1994.[1] An FBS consists of a fluorous phase, in this case, perfluoro-1,2-dimethylcyclohexane, and a conventional organic phase.[1] The key to this system is the use of catalysts or reagents that have been "tagged" with a long-chain perfluoroalkyl group, rendering them preferentially soluble in the fluorous phase.[1]
At elevated temperatures, the two phases can become miscible, creating a homogeneous reaction environment where the catalyst can freely interact with the reactants. Upon cooling, the phases separate, with the fluorous-tagged catalyst sequestered in the dense perfluoro-1,2-dimethylcyclohexane layer, allowing for the straightforward decanting of the product-containing organic layer.[2] This elegant separation protocol facilitates the easy recovery and reuse of often expensive and precious metal catalysts.[3]
Diagram: The Fluorous Biphasic Catalysis Cycle
Sources
Application Notes & Protocols: The Use of Perfluoro-1,2-dimethylcyclohexane in Fluorous Biphasic Catalysis
Introduction
Part 1: The Core Principles of Fluorous Biphasic Catalysis (FBC)
Fluorous Biphasic Catalysis is a liquid-liquid biphasic technique that relies on the limited miscibility of perfluorinated solvents (fluorous solvents) with traditional organic solvents.[5] The system is comprised of two key components:
-
A Fluorous Solvent: A perfluorinated hydrocarbon, such as Perfluoro-1,2-dimethylcyclohexane, that forms a distinct liquid phase.
-
A Fluorous Catalyst: A homogeneous catalyst that has been chemically modified with perfluoroalkyl chains, often referred to as "fluorous ponytails."[1][6] This modification renders the catalyst preferentially soluble in the fluorous phase.[3]
Caption: General workflow of a thermomorphic fluorous biphasic catalysis system.
Part 2: Perfluoro-1,2-dimethylcyclohexane - A Profile
Perfluoro-1,2-dimethylcyclohexane (C₈F₁₆) is a fully fluorinated cycloalkane that serves as an excellent medium for FBC. Its physical and chemical properties make it a reliable choice for a range of catalytic reactions.
Why Choose Perfluoro-1,2-dimethylcyclohexane?
The selection of a fluorous solvent is critical and is dictated by the specific requirements of the reaction, particularly the desired temperature. Perfluoro-1,2-dimethylcyclohexane's boiling point of 102-103°C makes it suitable for reactions that require moderate heating, providing a stable operating window without the need for high-pressure equipment.[8][9] Its high density ensures a clean and sharp phase separation from most common, less dense organic solvents like toluene, hexane, or ethyl acetate. Furthermore, like other perfluorocarbons, it is chemically inert, thermally stable, and non-flammable, ensuring it does not interfere with the catalytic cycle and provides a safe reaction environment.[10]
Table 1: Physical Properties of Perfluoro-1,2-dimethylcyclohexane
| Property | Value | Reference |
| Molecular Formula | C₈F₁₆ | [11] |
| Molecular Weight | 400.06 g/mol | [9][11] |
| Boiling Point | 102 - 103 °C | [8][9] |
| Melting Point | -22 °C | [9] |
| Density | ~1.861 g/mL (at 25 °C) | [8] |
| Viscosity | 3.121 mPa·s | [9] |
| Surface Tension | 16.6 mN/m | [9] |
Part 3: Application Protocol - Hydroformylation of 1-Octene
This protocol details a representative application of Perfluoro-1,2-dimethylcyclohexane in the FBC-mediated hydroformylation of 1-octene, a classic and industrially relevant transformation. The catalyst used is a rhodium complex bearing a fluorous phosphine ligand, which ensures its partitioning into the fluorous phase.
Objective: To synthesize nonanal from 1-octene and syngas (CO/H₂) using a recyclable fluorous rhodium catalyst in a biphasic system with Perfluoro-1,2-dimethylcyclohexane.
Materials & Reagents:
-
Reactant: 1-octene
-
Organic Solvent: Toluene
-
Fluorous Solvent: Perfluoro-1,2-dimethylcyclohexane
-
Catalyst Precursor: Rh(CO)₂(acac)
-
Fluorous Ligand: P(CH₂CH₂(CF₂)₅CF₃)₃
-
Gases: Syngas (1:1 CO/H₂), Nitrogen (N₂)
-
Reaction Vessel: High-pressure stainless steel autoclave equipped with a magnetic stir bar, gas inlet/outlet, thermocouple, and pressure gauge.
Experimental Workflow Diagram
Caption: Step-by-step workflow for fluorous biphasic hydroformylation.
Step-by-Step Procedure:
-
Catalyst Solution Preparation:
-
To a high-pressure autoclave under an inert nitrogen atmosphere, add the rhodium precursor, Rh(CO)₂(acac), and the fluorous phosphine ligand. Causality Note: An excess of the phosphine ligand is typically used to ensure the stability and activity of the active rhodium-hydrido-carbonyl species.
-
Add Perfluoro-1,2-dimethylcyclohexane (e.g., 15 mL) and toluene (e.g., 15 mL) to the autoclave.
-
-
Reactor Setup and Reaction Initiation:
-
Seal the autoclave securely. Purge the system first with nitrogen three times, and then with syngas (1:1 CO/H₂) three times to ensure an inert atmosphere and introduce the reactant gases.
-
Inject the substrate, 1-octene, into the autoclave.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20-40 bar).
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 90 °C). The system should become a single phase at this temperature. Causality Note: Vigorous stirring is essential to overcome mass transfer limitations, both before and after the formation of a single phase.
-
-
Reaction Monitoring and Completion:
-
Maintain a constant pressure by supplying syngas as it is consumed.
-
Monitor the progress of the reaction by taking small aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) to observe the disappearance of the 1-octene peak.
-
Once the reaction is complete (typically after several hours), stop the heating and allow the reactor to cool to room temperature.
-
-
Product Separation and Catalyst Recycling:
-
Carefully vent the excess syngas in a well-ventilated fume hood.
-
Once cooled, the mixture will separate into two distinct layers. The upper layer is the organic (toluene) phase containing the product (nonanal), and the lower, denser layer is the fluorous phase containing the catalyst.
-
Carefully transfer the contents to a separatory funnel. Separate the layers.
-
The fluorous phase can be charged back into the reactor for a subsequent run. Add fresh toluene and 1-octene to begin the next cycle.[12]
-
The organic phase can be concentrated under reduced pressure, and the resulting crude product can be purified by distillation or chromatography.
-
Part 4: Troubleshooting and Best Practices
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Phase Separation | - Insufficient difference in polarity between organic and fluorous phases.- Formation of a stable emulsion.- Reaction temperature too close to the critical temperature of the mixture. | - Choose a more non-polar organic solvent (e.g., hexane instead of THF).- Allow the mixture to stand for a longer period or use gentle centrifugation.- Ensure complete cooling to well below the homogenization temperature. |
| Low Catalyst Activity/Conversion | - Insufficient reaction temperature to form a homogeneous phase.- Catalyst degradation or poisoning.- Poor mass transfer of gaseous reactants (e.g., H₂/CO). | - Increase the reaction temperature to ensure miscibility.- Ensure all reactants and solvents are pure and free of catalyst poisons (e.g., sulfur compounds).- Increase the stirring speed; ensure the reactor design allows for efficient gas-liquid mixing. |
| Catalyst Leaching into Organic Phase | - The catalyst's fluorous ponytail is too short or has insufficient fluorine content.- Use of a highly polar organic solvent that can partially dissolve the catalyst. | - Synthesize a catalyst with a higher fluorine content for better fluorous phase affinity.- Switch to a less polar organic solvent. Adding a small amount of fluorous solid support (e.g., Teflon shavings) can sometimes help capture leached catalyst.[4] |
| Decreasing Activity Over Cycles | - Mechanical loss of the fluorous phase during separation.- Gradual catalyst decomposition or leaching with each cycle. | - Optimize the separation technique to minimize physical loss of the fluorous phase.- Analyze the organic phase for traces of the catalyst metal (e.g., by ICP-MS) to quantify leaching. Consider adding a small amount of fresh ligand in subsequent cycles. |
References
- Wende, M., Meier, R., & Gladysz, J. A. (2001). Fluorous Catalysis without Fluorous Solvents: A Friendlier Catalyst Recovery/Recycling Protocol Based upon Thermomorphic Properties and Liquid/Solid Phase Separation. Journal of the American Chemical Society.
- BenchChem. (2025). A Comparative Guide to Fluorous Biphasic Catalysis and Traditional Catalytic Methods.
- Curran, D. P. (2002). A bird's eye view of fluorous reaction and separation techniques. Société Chimique de France.
- de Wolf, E., van Koten, G., & Deelman, B. J. (1999). Fluorous phase separation techniques in catalysis. Chemical Society Reviews.
- Horváth, I. T. (1998). Fluorous Biphasic Catalysis: A New Paradigm for the Separation of Homogeneous Catalysts from Their Reaction Substrates and Products. Accounts of Chemical Research.
- Horváth, I. T. (1997). Fluorous Biphasic Catalysis: A Green Chemistry Concept for Alkane and Alkene Oxidation Reactions. ResearchGate.
- Wende, M., Meier, R., & Gladysz, J. A. (2001). Fluorous Catalysis under Homogeneous Conditions without Fluorous Solvents: A “Greener” Catalyst Recycling Protocol Based upon Temperature-Dependent Solubilities and Liquid/Solid Phase Separation. Journal of the American Chemical Society.
- Grokipedia. (n.d.). Perfluoro-1,3-dimethylcyclohexane.
- Yoshida, A., Hao, X., & Nishikido, J. (2003). Development of the continuous-flow reaction system based on the Lewis acid-catalysed reactions in a fluorous biphasic system. Green Chemistry.
- Gladysz, J. A. (2022). Fluorous Catalysts: Recycling and Reuse, 2010–2021. Request PDF on ResearchGate.
- ChemicalBook. (2023). PERFLUORO-1,2-DIMETHYLCYCLOHEXANE.
- F2 Chemicals Ltd. (n.d.). Perfluoro-1,2-dimethylcyclohexane.
- Yoshida, A., Hao, X., & Yamazaki, O. (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. Molecules.
- Mikami, K. (2006). Development of Fluorous Lewis Acid Catalyzed Reactions. ResearchGate.
- Horváth, I. T., & Rábai, J. (1994). Facile catalyst separation without water: fluorous biphase hydroformylation of olefins. Science.
- Monflier, E., & Tilloy, S. (2019). The general concept of fluorous biphasic catalysis. ResearchGate.
- Cheméo. (n.d.). Chemical Properties of Perfluoro(methylcyclohexane) (CAS 355-02-2).
- BenchChem. (n.d.). Perfluoro-1,2-dimethylcyclohexane.
- PubChem. (n.d.). Perfluoro-1,2-dimethylcyclohexane.
- Cai, C., Yi, W., & Zhang, W. (2009). Fluorous Lewis acids and phase transfer catalysts. ResearchGate.
- NIST. (n.d.). Perfluoro-1,3-dimethylcyclohexane. NIST WebBook.
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Application Notes and Protocols for Perfluoro-1,2-dimethylcyclohexane in High-Temperature Reactions
Introduction: Unlocking High-Temperature Synthesis with Perfluoro-1,2-dimethylcyclohexane
In the landscape of modern organic synthesis, the quest for novel molecular architectures and reaction pathways often necessitates pushing the boundaries of reaction conditions, particularly temperature. High-temperature reactions, while enabling access to kinetically challenging transformations, present a significant challenge in solvent selection. The ideal solvent for such applications must exhibit exceptional thermal and chemical stability, a high boiling point, and facilitate product isolation. Perfluoro-1,2-dimethylcyclohexane, a member of the perfluorocarbon (PFC) family, has emerged as a superior medium for high-temperature organic synthesis.
Perfluorocarbons are renowned for their remarkable inertness, a consequence of the strength of the carbon-fluorine bond. This inherent stability allows them to withstand extreme temperatures without decomposition. Perfluoro-1,2-dimethylcyclohexane, a clear, colorless, and odorless liquid, boasts a high thermal stability, with a decomposition temperature of approximately 400°C.[1] Its chemical inertness ensures that it does not participate in or interfere with the desired chemical transformation, a crucial attribute for clean and high-yielding reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of perfluoro-1,2-dimethylcyclohexane as a high-temperature reaction solvent. We will delve into its unique properties, provide a detailed protocol for a representative high-temperature reaction, discuss the scientific rationale behind its use, and offer practical guidance on handling and safety.
Physicochemical Properties of Perfluoro-1,2-dimethylcyclohexane
A thorough understanding of the physical and chemical properties of a solvent is paramount for its effective application. The table below summarizes the key properties of perfluoro-1,2-dimethylcyclohexane, underscoring its suitability for high-temperature applications.
| Property | Value | Reference |
| Molecular Formula | C₈F₁₆ | |
| Molecular Weight | 400.06 g/mol | |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 102-103 °C | |
| Melting Point | -70 °C | |
| Density | 1.861 g/mL at 25 °C | |
| Thermal Stability | ~400 °C | |
| Solubility | Insoluble in water; poor solvent for most organic compounds |
The low solubility of most organic compounds in perfluorinated solvents at ambient temperature is a unique feature that can be leveraged for simplified product isolation, as will be discussed in the protocol section.
Application Spotlight: High-Temperature Diels-Alder Reaction for the Synthesis of Hexaphenylbenzene
To illustrate the practical application of perfluoro-1,2-dimethylcyclohexane, we will focus on a classic high-temperature transformation: the synthesis of hexaphenylbenzene via a Diels-Alder reaction. This reaction involves the [4+2] cycloaddition of tetraphenylcyclopentadienone and diphenylacetylene. The initial adduct spontaneously loses carbon monoxide to yield the highly stable aromatic product. This reaction requires a high temperature, typically around 300°C, to proceed efficiently.[2]
Traditionally, high-boiling aromatic solvents such as benzophenone have been employed for this synthesis.[2] However, the use of perfluoro-1,2-dimethylcyclohexane offers significant advantages in terms of reaction purity and ease of product isolation.
Reaction Scheme:
Caption: Diels-Alder synthesis of Hexaphenylbenzene.
Experimental Protocol: Synthesis of Hexaphenylbenzene
This protocol details the synthesis of hexaphenylbenzene using perfluoro-1,2-dimethylcyclohexane as the solvent. The insolubility of the product in the solvent at lower temperatures allows for a straightforward workup.
Materials:
-
Tetraphenylcyclopentadienone
-
Diphenylacetylene
-
Perfluoro-1,2-dimethylcyclohexane
-
Hexanes (for washing)
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for filtration and washing
Experimental Workflow Diagram:
Caption: Experimental workflow for Hexaphenylbenzene synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine tetraphenylcyclopentadienone (1.0 eq) and diphenylacetylene (1.1 eq). Add a sufficient volume of perfluoro-1,2-dimethylcyclohexane to create a stirrable slurry.
-
Inert Atmosphere: Assemble a reflux condenser on the flask and purge the system with an inert gas (nitrogen or argon). Maintain a positive pressure of the inert gas throughout the reaction.
-
Heating and Reaction: Heat the mixture to reflux (approximately 102-103°C) with vigorous stirring. The reactants will have limited solubility but the reaction will proceed at the liquid-solid interface.
-
Monitoring the Reaction: The reaction progress can often be monitored by a color change, as the deep purple color of tetraphenylcyclopentadienone fades. The reaction time will be significantly longer than in a solvent where the reactants are fully dissolved and will need to be optimized.
-
Cooling and Precipitation: Once the reaction is deemed complete, turn off the heat and allow the mixture to cool to room temperature. The hexaphenylbenzene product, being insoluble in perfluoro-1,2-dimethylcyclohexane, will precipitate out of the solution.
-
Product Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold hexanes to remove any residual solvent and unreacted starting materials.
-
Drying: Dry the purified hexaphenylbenzene under vacuum to obtain the final product.
Scientific Rationale and Advantages of Perfluoro-1,2-dimethylcyclohexane
The choice of perfluoro-1,2-dimethylcyclohexane as a solvent for this high-temperature Diels-Alder reaction is underpinned by several key scientific principles:
-
Thermal and Chemical Inertness: The primary advantage is the solvent's stability at the required reaction temperature. Unlike organic solvents that may degrade or participate in side reactions, perfluoro-1,2-dimethylcyclohexane provides a truly inert environment, leading to a cleaner reaction profile and higher product purity.
-
Simplified Product Isolation: The poor solubility of the hexaphenylbenzene product in the perfluorinated solvent at room temperature is a significant benefit. This allows for a simple and efficient separation of the product by filtration, avoiding the need for complex chromatographic purification. This is a marked advantage over traditional solvents like benzophenone, where the product needs to be separated from the solidified solvent.
-
Safety Profile: Perfluoro-1,2-dimethylcyclohexane is non-flammable and generally has a lower toxicity profile compared to many high-boiling organic solvents.[1]
Comparative Overview of High-Temperature Solvents:
| Feature | Perfluoro-1,2-dimethylcyclohexane | Benzophenone | Diphenyl Ether |
| Boiling Point | ~103°C | 305°C | 259°C |
| Thermal Stability | Excellent (~400°C) | Good | Good |
| Chemical Inertness | Excellent | Can undergo side reactions | Generally inert |
| Product Isolation | Simple precipitation | Requires separation from solidified solvent | Distillation or extraction |
| Safety | Non-flammable, lower toxicity | Flammable, potential for peroxide formation | Flammable |
Safety and Handling Precautions
As with any chemical procedure, adherence to proper safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all operations in a well-ventilated fume hood.
-
Heating: Use a well-controlled heating mantle and monitor the reaction temperature closely.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent oxidation of the reactants at high temperatures.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Perfluorinated compounds can be persistent in the environment, so proper disposal is critical.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and ensure the mixture is refluxing vigorously. |
| Poor mixing. | Ensure the magnetic stirrer is providing adequate agitation of the slurry. | |
| Low Product Yield | Product loss during filtration. | Use a fine porosity filter paper and ensure complete transfer of the solid. |
| Incomplete precipitation. | Cool the reaction mixture in an ice bath to maximize product precipitation. | |
| Product Contamination | Inadequate washing. | Increase the volume and number of washes with cold hexanes. |
| Starting materials co-precipitated. | Ensure the correct stoichiometry of reactants is used. |
Conclusion
Perfluoro-1,2-dimethylcyclohexane stands out as a highly effective and advantageous solvent for high-temperature organic synthesis. Its exceptional thermal and chemical stability, coupled with a favorable safety profile and the potential for simplified product isolation, makes it a valuable tool for researchers exploring challenging chemical transformations. The successful application of this solvent in the synthesis of hexaphenylbenzene demonstrates its utility in enabling clean and efficient high-temperature reactions, paving the way for advancements in materials science and drug discovery.
References
-
Perfluoro-1,2-dimethylcyclohexane - SDS EU (Reach Annex II). Available at: [Link]
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F2 Chemicals Ltd. Perfluoro-1,2-dimethylcyclohexane. Available at: [Link]
-
Grokipedia. Perfluoro-1,3-dimethylcyclohexane. Available at: [Link]
-
Wikipedia. Perfluoro-1,3-dimethylcyclohexane. Available at: [Link]
-
Organic Syntheses. Hexaphenylbenzene. Available at: [Link]
Sources
Application of Perfluoro-1,2-dimethylcyclohexane in Nanoparticle Synthesis: A Guide for Researchers and Drug Development Professionals
This document provides a detailed exploration of the application of Perfluoro-1,2-dimethylcyclohexane in the synthesis of nanoparticles. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorous solvents to achieve enhanced control over nanoparticle formation, purification, and functionality. This guide moves beyond a simple recitation of protocols to explain the underlying principles and rationale, empowering users to adapt and innovate within this specialized domain.
Introduction: The Fluorous Advantage in Nanomaterials Science
The emergence of "fluorous chemistry" has provided a powerful paradigm for the synthesis and purification of a wide range of materials, including nanoparticles.[1] This approach utilizes highly fluorinated solvents, such as Perfluoro-1,2-dimethylcyclohexane, which are immiscible with most organic and aqueous solvents, creating a distinct "fluorous" phase.[1] This unique partitioning behavior forms the basis for fluorous biphasic systems, offering elegant solutions for catalyst recovery, product purification, and, critically, for templating and controlling the growth of nanoparticles.[1]
Perfluoro-1,2-dimethylcyclohexane, a cyclic perfluorocarbon, is a colorless, odorless, and chemically inert liquid.[2][3][4][5] Its defining characteristics, crucial for nanoparticle synthesis, are its high density, low surface tension, and poor miscibility with both hydrocarbons and water. These properties allow it to serve as an ideal medium for creating well-defined reaction environments for nanoparticle nucleation and growth.
Table 1: Physicochemical Properties of Perfluoro-1,2-dimethylcyclohexane
| Property | Value | Source |
| Molecular Formula | C₈F₁₆ | [2] |
| Molecular Weight | 400.06 g/mol | [2][3] |
| Boiling Point | 102-103 °C | [3][4][5] |
| Melting Point | -22 °C | [3] |
| Density | 1.861 g/mL at 25 °C | [4][5] |
| Refractive Index | ~1.292 | [5] |
| Log Kow (Octanol/Water Partition Coefficient) | 5.5 | [3] |
The high fluorine content and the strength of the carbon-fluorine bond render Perfluoro-1,2-dimethylcyclohexane exceptionally stable and unreactive, preventing it from interfering with the chemical reactions involved in nanoparticle formation.[6]
Core Principles: Leveraging Perfluoro-1,2-dimethylcyclohexane in Nanoparticle Synthesis
The application of Perfluoro-1,2-dimethylcyclohexane in nanoparticle synthesis is primarily centered on two key strategies: Fluorous Biphasic Synthesis and Nanoemulsion Templating .
Fluorous Biphasic Synthesis: A Self-Purifying System
In a fluorous biphasic system, a reaction mixture is created with Perfluoro-1,2-dimethylcyclohexane and a conventional organic or aqueous solvent. The nanoparticle precursors and reducing agents are typically dissolved in the non-fluorous phase, while a fluorous-tagged stabilizer or catalyst is confined to the Perfluoro-1,2-dimethylcyclohexane phase.
The synthesis can be conducted under homogeneous conditions at elevated temperatures where the two phases become miscible, and upon cooling, the phases separate, partitioning the fluorous-stabilized nanoparticles into the Perfluoro-1,2-dimethylcyclohexane layer. This allows for straightforward separation and purification of the nanoparticles from unreacted precursors and byproducts.
Diagram 1: Fluorous Biphasic Synthesis Workflow
Caption: Workflow of fluorous biphasic nanoparticle synthesis.
Nanoemulsion Templating: Confined Reaction Environments
Perfluoro-1,2-dimethylcyclohexane can be used to form highly stable nanoemulsions, which are dispersions of nanometer-sized droplets of the perfluorocarbon in an aqueous or organic continuous phase, stabilized by a surfactant.[7] These droplets act as nanoscale reactors, confining the synthesis of nanoparticles to a defined volume. This method is particularly advantageous for producing nanoparticles with a narrow size distribution.
For drug delivery applications, the hydrophobic and lipophobic nature of the Perfluoro-1,2-dimethylcyclohexane core can be exploited to encapsulate therapeutic agents, creating multifunctional theranostic nanoparticles.[8][9]
Application Protocols
The following protocols are illustrative examples of how Perfluoro-1,2-dimethylcyclohexane can be employed in the synthesis of different types of nanoparticles. These should be considered as starting points, with optimization of specific parameters likely required for different applications.
Protocol 1: Fluorous Biphasic Synthesis of Gold Nanoparticles
This protocol describes the synthesis of gold nanoparticles using a fluorous-tagged thiol as a stabilizing agent in a biphasic system with Perfluoro-1,2-dimethylcyclohexane.
Materials:
-
Tetrachloroauric acid (HAuCl₄)
-
Sodium borohydride (NaBH₄)
-
(1H,1H,2H,2H-Perfluorooctyl)thiol (fluorous stabilizer)
-
Toluene (organic solvent)
-
Perfluoro-1,2-dimethylcyclohexane (fluorous solvent)
-
Ethanol
Procedure:
-
Preparation of the Fluorous Phase: Dissolve (1H,1H,2H,2H-Perfluorooctyl)thiol (e.g., 0.1 mmol) in 10 mL of Perfluoro-1,2-dimethylcyclohexane.
-
Preparation of the Organic Phase: Dissolve HAuCl₄ (e.g., 0.025 mmol) in 10 mL of toluene.
-
Biphasic Reaction: Combine the fluorous and organic phases in a reaction flask. The two layers will be distinct.
-
Reduction: While vigorously stirring the biphasic mixture, add a freshly prepared aqueous solution of NaBH₄ (e.g., 0.25 mmol in 1 mL of cold water) dropwise. A color change to deep red indicates the formation of gold nanoparticles.
-
Phase Transfer and Purification: Continue stirring for 1-2 hours. The fluorous-thiol stabilized gold nanoparticles will preferentially partition into the lower Perfluoro-1,2-dimethylcyclohexane phase.
-
Separation: Stop stirring and allow the phases to separate completely. Carefully remove the upper toluene layer containing unreacted reagents and byproducts.
-
Washing: Wash the fluorous phase containing the nanoparticles with ethanol (3 x 10 mL) to remove any remaining impurities. After each wash, allow the phases to separate and remove the upper ethanol layer.
-
Isolation: The purified gold nanoparticles are now dispersed in Perfluoro-1,2-dimethylcyclohexane. The solvent can be evaporated if a dry powder is required, though the nanoparticles are best stored as a dispersion to prevent aggregation.
Diagram 2: Gold Nanoparticle Synthesis Workflow
Caption: Step-by-step workflow for gold nanoparticle synthesis.
Protocol 2: Nanoemulsion-Templated Synthesis of Semiconductor Quantum Dots (CdSe)**
This protocol outlines the synthesis of Cadmium Selenide (CdSe) quantum dots within Perfluoro-1,2-dimethylcyclohexane nanoemulsion droplets.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid
-
1-Octadecene (ODE)
-
Selenium powder (Se)
-
Trioctylphosphine (TOP)
-
Perfluoro-1,2-dimethylcyclohexane
-
A non-ionic surfactant (e.g., Pluronic® F-127)
-
Deionized water
Procedure:
-
Preparation of Cadmium Precursor: In a three-neck flask, mix CdO (e.g., 0.1 mmol), oleic acid (e.g., 0.5 mmol), and ODE (e.g., 5 mL). Heat to ~150 °C under argon flow until a clear solution is formed. Cool to room temperature.
-
Preparation of Selenium Precursor: In a glovebox, dissolve Se powder (e.g., 0.1 mmol) in TOP (e.g., 1 mL).
-
Formation of the Nanoemulsion: In a separate beaker, dissolve the surfactant (e.g., 2% w/v) in deionized water. Add Perfluoro-1,2-dimethylcyclohexane (e.g., 5% v/v) to the aqueous surfactant solution. Homogenize using a high-shear mixer or sonicator to form a stable nanoemulsion.
-
Loading the Precursors: Add the cadmium precursor to the nanoemulsion and stir to allow for its encapsulation within the fluorous droplets.
-
Initiation of Reaction: Heat the nanoemulsion to the desired reaction temperature (e.g., 240-280 °C) under an inert atmosphere.
-
Injection of Selenium Precursor: Rapidly inject the selenium precursor into the hot nanoemulsion. The reaction will initiate, and the growth of CdSe quantum dots will occur within the Perfluoro-1,2-dimethylcyclohexane nanodroplets.
-
Growth and Quenching: Allow the reaction to proceed for a specific time to control the size of the quantum dots (this can be monitored by taking aliquots and measuring their UV-Vis absorption or photoluminescence spectra). Quench the reaction by rapidly cooling the flask in a water bath.
-
Purification: The quantum dots can be purified by precipitation with a non-solvent (e.g., ethanol) followed by centrifugation. The process may need to be repeated to remove excess surfactant and unreacted precursors.
Protocol 3: Formulation of Drug-Loaded Nanoparticles for Biomedical Applications
This protocol details the preparation of drug-loaded nanoparticles using a Perfluoro-1,2-dimethylcyclohexane core for potential use in drug delivery and as contrast agents for medical imaging.[8][9][10]
Materials:
-
A hydrophobic drug (e.g., Paclitaxel)
-
A biocompatible polymer (e.g., PLGA - poly(lactic-co-glycolic acid))
-
Perfluoro-1,2-dimethylcyclohexane
-
A surfactant/emulsifier (e.g., Lecithin)
-
An organic solvent (e.g., Dichloromethane)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Organic Phase Preparation: Dissolve the hydrophobic drug and PLGA in dichloromethane.
-
Fluorous Phase Preparation: Add Perfluoro-1,2-dimethylcyclohexane to the organic phase.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., lecithin in PBS).
-
Emulsification: Add the organic/fluorous phase mixture to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the dichloromethane. This will lead to the precipitation of the PLGA, encapsulating the drug and the Perfluoro-1,2-dimethylcyclohexane core, forming solid nanoparticles.
-
Purification: The nanoparticles can be purified by repeated centrifugation and resuspension in PBS to remove any unencapsulated drug and excess surfactant.
-
Characterization: The resulting nanoparticles should be characterized for size, zeta potential, drug loading efficiency, and encapsulation efficiency.
Characterization and Quality Control
A thorough characterization of the synthesized nanoparticles is essential to ensure their quality and suitability for the intended application.
Table 2: Key Characterization Techniques for Nanoparticles Synthesized using Perfluoro-1,2-dimethylcyclohexane
| Technique | Parameter Measured |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution. |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Particle size, morphology, and dispersity. |
| UV-Vis Spectroscopy | Optical properties (e.g., surface plasmon resonance for gold nanoparticles, excitonic peak for quantum dots). |
| Photoluminescence Spectroscopy | Emission properties of quantum dots. |
| X-ray Diffraction (XRD) | Crystalline structure and phase purity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface functionalization and presence of stabilizing agents. |
| Thermogravimetric Analysis (TGA) | Thermal stability and composition (organic vs. inorganic content). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the presence of Perfluoro-1,2-dimethylcyclohexane in core-shell structures. |
Conclusion and Future Perspectives
Perfluoro-1,2-dimethylcyclohexane offers a unique and powerful tool for the synthesis of advanced nanomaterials. Its chemical inertness, immiscibility, and high density enable the creation of well-defined reaction environments, leading to improved control over nanoparticle size, shape, and purity. The principles of fluorous biphasic synthesis and nanoemulsion templating provide versatile platforms for producing a wide range of nanoparticles with tailored properties for applications in catalysis, electronics, and biomedicine.
Future research in this area will likely focus on the development of novel fluorous-tagged ligands and surfactants to further refine the control over nanoparticle synthesis. The exploration of continuous-flow microfluidic reactors utilizing Perfluoro-1,2-dimethylcyclohexane as a solvent phase holds great promise for the scalable and highly reproducible production of nanoparticles.[8] As the demand for sophisticated nanomaterials with precise properties continues to grow, the "fluorous advantage" offered by solvents like Perfluoro-1,2-dimethylcyclohexane will undoubtedly play an increasingly important role in advancing the frontiers of nanoscience and nanotechnology.
References
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Gaudel, C., et al. (2020). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Pharmaceuticals, 13(11), 359. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101640, Perfluoro-1,2-dimethylcyclohexane. Retrieved from [Link]
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Lozano, R., et al. (2020). Continuous-Flow Production of Perfluorocarbon-Loaded Polymeric Nanoparticles: From the Bench to Clinic. ACS Applied Materials & Interfaces, 12(4), 4055-4066. [Link]
-
Winter, P. M., et al. (2008). Perfluorocarbon nanoparticles: evolution of a multimodality and multifunctional imaging agent. Contrast Media & Molecular Imaging, 3(4), 137-149. [Link]
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Lanza, G. M., et al. (2008). Synthesis and Characterization of Stable Fluorocarbon Nanostructures as Drug Delivery Vehicles for Cytolytic Peptides. Nano Letters, 8(3), 843-848. [Link]
-
Ho, D., et al. (2023). Synthesis of Fluorous Ferrofluids and Effects of the Nanoparticle Coatings on Field- and Temperature-Dependent Magnetizations. Chemistry of Materials, 35(20), 8682-8693. [Link]
-
F2 Chemicals Ltd. (n.d.). Perfluoro-1,2-dimethylcyclohexane. Retrieved from [Link]
-
Patel, D., et al. (2021). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Expert Opinion on Drug Delivery, 18(1), 1-18. [Link]
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Prescher, S., et al. (2014). Polyfluorene polyelectrolyte nanoparticles: synthesis of innovative stabilizers for heterophase polymerization. Macromolecular Rapid Communications, 35(22), 1925-1930. [Link]
-
Wikipedia. (n.d.). Fluorous chemistry. Retrieved from [Link]
-
Eastoe, J., et al. (2006). Fluorinated microemulsions as reaction media for fluorous nanoparticles. Langmuir, 22(3), 988-995. [Link]
-
Wagner, J., et al. (2004). Microreactors for Gold Nanoparticles Synthesis: From Faraday to Flow. Processes, 2(4), 465-483. [Link]
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Mondal, S., et al. (2023). Design and Synthesis of Fluorinated Quantum Dots for Efficient and Stable 0D/3D Perovskite Solar Cells. Advanced Functional Materials, 33(44), 2304868. [Link]
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Application Note & Protocol: Perfluoro-1,2-dimethylcyclohexane for Advanced Thermal Management in Laboratory Equipment
Executive Summary
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Perfluoro-1,2-dimethylcyclohexane (PFDMCH) as a high-performance heat transfer fluid (HTF) for precise and reliable thermal management in laboratory settings. Perfluorocarbons (PFCs) are distinguished by their exceptional chemical inertness, thermal stability, and non-flammability, making them superior alternatives to traditional fluids like silicone oils, water-glycol mixtures, or hydrocarbon-based oils in demanding applications.[1] This guide details the unique physicochemical properties of PFDMCH, outlines its operational advantages, and provides validated, step-by-step protocols for its safe and effective implementation in laboratory equipment such as chillers, reactors, and analytical instrumentation.
Introduction: The Case for Perfluorinated Fluids in High-Stakes Research
Precise temperature control is a non-negotiable parameter in modern research and pharmaceutical development. The choice of a heat transfer fluid is therefore a critical decision that directly impacts experimental reproducibility, equipment longevity, and laboratory safety. Perfluoro-1,2-dimethylcyclohexane (CAS No. 306-98-9) is a fully fluorinated derivative of dimethylcyclohexane.[2] The substitution of all hydrogen atoms with fluorine creates the carbon-fluorine bond, one of the strongest in organic chemistry, which imparts remarkable thermal and chemical stability.[1]
Unlike silicone oils, which can degrade and polymerize at high temperatures, or water-glycol mixtures, which have a limited operational range and can support biological growth, PFDMCH offers a wide, single-phase liquid range without risk of oxidation, hydrolysis, or chemical reaction with sensitive reagents. Its high dielectric strength also makes it an ideal choice for cooling electronics-intensive equipment where electrical conductivity would pose a significant risk.[3][4]
Physicochemical & Thermophysical Properties
The operational efficacy of Perfluoro-1,2-dimethylcyclohexane as a heat transfer fluid is rooted in its distinct physical properties. These characteristics dictate its performance in heat exchange efficiency, pumping requirements, and material compatibility. A summary of its key properties is presented below.
| Property | Value | Significance in Heat Transfer Applications | Reference(s) |
| Molecular Formula | C₈F₁₆ | --- | [2] |
| Molecular Weight | 400.06 g/mol | Influences viscosity and density. | [2][5] |
| Appearance | Clear, colorless liquid | Allows for easy visual inspection of fluid clarity and potential contamination. | [6] |
| Boiling Point | ≈ 102-103 °C | Defines the upper temperature limit for open or low-pressure systems. | [5][7] |
| Melting Point | ≈ -22 °C | Establishes the lower operational temperature limit. | [5] |
| Density (@ 25°C) | 1.828 - 1.861 g/mL | High density requires pumps with sufficient torque but enhances thermal convection. | [5][7] |
| Kinematic Viscosity | 1.71 mm²/s | Low viscosity ensures excellent flowability and efficient heat exchange, reducing pumping energy. | [5] |
| Specific Heat | 0.85 kJ/kg/K | A moderate specific heat, when combined with high density, provides good thermal capacity. | [5] |
| Thermal Stability | Up to ≈ 400 °C | Allows for use in high-temperature applications without significant degradation.[8] | |
| Flash Point | None / Not Flammable | Greatly enhances laboratory safety compared to flammable hydrocarbon or silicone oils. | [6] |
| Dielectric Strength | High (Typical for PFCs) | Suitable for direct cooling of electronics and high-voltage components.[3] |
Core Advantages and Operational Considerations
Key Advantages:
-
Unmatched Chemical Inertness: PFDMCH does not react with acids, bases, strong oxidizing agents, or sensitive chemical reagents, ensuring the purity of the process and preventing fluid-induced corrosion of equipment.[1]
-
Wide Operational Temperature Range: With a liquid range from approximately -22°C to 102°C, it can service a broad spectrum of sub-ambient and elevated temperature applications.[5]
-
Exceptional Safety Profile: The fluid is non-flammable, eliminating fire hazards associated with other HTFs.[6] While it is classified as a skin and eye irritant, it is considered to have low toxicity with proper handling.[9][10]
-
No Fouling or Residue: PFDMCH is thermally stable and does not break down to form sludge, varnish, or other insulating deposits that degrade heat exchanger performance over time.[8] This leads to lower maintenance requirements and consistent thermal efficiency.
Operational Considerations:
-
High Density: System pumps must be specified to handle the high fluid density (approx. 1.8 g/mL). Standard pumps designed for water or glycols may be underpowered.
-
Low Surface Tension: While beneficial for wetting surfaces, low surface tension can make the fluid prone to leaking from fittings and seals that are not in perfect condition. The use of high-quality seals (e.g., PTFE, FFKM) is recommended.
-
Cost: Perfluorinated fluids are generally more expensive than conventional heat transfer fluids. However, their longevity, low maintenance, and safety benefits often justify the initial investment for critical applications.
-
Environmental Profile: As a perfluorinated compound, PFDMCH has a high Global Warming Potential (GWP) and a long atmospheric lifetime.[3] It is imperative to prevent its release into the atmosphere. Systems must be well-sealed, and all handling and disposal must adhere to environmental regulations.[6][11]
Heat Transfer Fluid Lifecycle Protocol
This section details the necessary steps for preparing a system, handling the fluid, and maintaining the loop for optimal performance and safety.
Caption: Workflow for implementing PFDMCH as a heat transfer fluid.
Protocol 5.1: System Preparation
Causality: Proper system preparation is paramount to prevent contamination of the expensive PFDMCH fluid and to ensure the integrity of the thermal loop. Residual cleaning agents, particulates, or moisture can compromise fluid performance and system components.
-
Material Compatibility Verification: Confirm that all wetted components in your system (pump heads, tubing, valves, seals, heat exchangers) are compatible with perfluorinated fluids.
-
Recommended Metals: Stainless steel, aluminum, copper, nickel alloys.[8]
-
Recommended Plastics: Polytetrafluoroethylene (PTFE), Polyether ether ketone (PEEK).
-
Recommended Elastomers: Perfluoroelastomers (FFKM), Viton® (FKM). Note: Some elastomers may experience minor swelling.[8] Avoid heavily plasticized polymers.[3]
-
-
System Cleaning and Flushing:
-
If commissioning a new system, flush with a suitable solvent (e.g., isopropyl alcohol) to remove manufacturing oils and debris, followed by a thorough drying process with nitrogen or dry air.
-
If retrofitting an existing system, use a compatible flushing fluid to remove all traces of the previous HTF.[11] Multiple flush cycles may be necessary. Ensure the system is completely drained.
-
-
System Drying: This is a critical step . PFDMCH is immiscible with water. Any residual moisture will form a separate phase that can freeze at low temperatures or cause pressure spikes at high temperatures.
-
Purge the system with dry nitrogen gas until no moisture is detected at the outlet.
-
Alternatively, pull a vacuum on the system to boil off any residual water or solvents.
-
-
Leak Testing: Before filling, pressurize the clean, dry system with dry nitrogen to 1.5x the maximum expected operating pressure. Monitor for any pressure drop over a period of at least one hour to ensure all fittings and seals are secure.[11]
Protocol 5.2: Fluid Handling and System Filling
Causality: A slow, methodical filling process prevents the introduction of air into the system. Air pockets are highly compressible and act as insulators, severely degrading heat transfer efficiency and potentially causing pump cavitation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10] Work in a well-ventilated area.[10]
-
Fluid Transfer: Use a dedicated, clean pump or funnel system to transfer PFDMCH from its storage container into the system's expansion tank or reservoir. Avoid open pouring over long distances to minimize exposure and potential for spills.
-
Controlled Filling: Fill the system slowly to allow air to escape through designated vent points.[11]
-
Degassing/Airlock Removal:
-
Once the system is filled, circulate the fluid at a low pump speed with the highest point of the loop vented to atmosphere (or a collection vessel).
-
Gradually increase the system temperature to reduce the fluid's viscosity and help dislodge any trapped micro-bubbles.
-
Protocol 5.3: Operation and Maintenance
Causality: Regular monitoring ensures the system continues to operate efficiently and safely, extending the life of both the fluid and the equipment.
-
System Startup: Once the system is free of air, it can be sealed and brought to the desired operating temperature and pressure. Increase temperature gradually to prevent thermal shock to system components.[11]
-
Routine Monitoring:
-
Fluid Level: Regularly check the fluid level in the expansion tank. A drop in level could indicate a leak.
-
Visual Inspection: Periodically check the fluid for any signs of discoloration or particulate matter, which could indicate an external contaminant has entered the system.
-
Pump Pressure & Flow: Monitor pump discharge pressure and system flow rate. A significant change can indicate a blockage, leak, or pump malfunction.
-
-
Fluid Sampling and Analysis: For long-term or critical applications, it is good practice to draw a small sample of the fluid annually for analysis.[12] This can confirm its purity and ensure its properties have not degraded due to unforeseen contamination.
-
Shutdown and Recovery:
-
For system maintenance, cool the fluid to a safe handling temperature before draining.
-
Drain the PFDMCH into a dedicated, clean, and sealable container. Given its cost, the fluid can be reused if it remains clean and dry.
-
-
Spill Management: In case of a spill, contain the liquid using an absorbent material (e.g., vermiculite or a universal absorbent pad).[6] Collect the contaminated material in a sealed container for proper disposal. Ventilate the area of the spill.[6]
-
Disposal: Dispose of used or contaminated PFDMCH and related materials as hazardous waste in accordance with all local, state, and federal environmental regulations.[6] Do not discharge to drains or the environment.
Fluid Selection Logic
Choosing the correct heat transfer fluid is a critical decision based on the specific requirements of the experiment or process. The following decision tree illustrates the logic for selecting PFDMCH over other common laboratory fluids.
Caption: Decision tree for selecting a laboratory heat transfer fluid.
References
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- EPA.
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Application Note: Perfluoro-1,2-dimethylcyclohexane in Advanced ¹⁹F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique with high sensitivity and specificity, making it invaluable in pharmaceutical research and drug development. The precision of ¹⁹F NMR studies, particularly in detecting weak molecular interactions, hinges on accurate spectral referencing and the use of appropriate solvents that do not interfere with the analysis. This application note details the use of Perfluoro-1,2-dimethylcyclohexane (PFDMCH) as a specialized solvent and reference compound in ¹⁹F NMR. We explore its unique physicochemical and spectroscopic properties, providing a rationale for its application in scenarios requiring a chemically inert, aprotic, and non-protonated medium, such as the analysis of highly fluorinated compounds and quantitative NMR (qNMR) studies. Detailed protocols for its use as both an external reference and a co-solvent are provided, alongside a practical case study in fragment-based drug discovery.
Introduction to ¹⁹F NMR in Research and Drug Development
The Power of the ¹⁹F Nucleus
The fluorine-19 nucleus is exceptionally well-suited for NMR spectroscopy. It possesses a nuclear spin of 1/2, is 100% naturally abundant, and has a high gyromagnetic ratio, affording it a sensitivity that is 83% that of the proton (¹H) nucleus.[1][2] Key advantages of ¹⁹F NMR include:
-
High Sensitivity: Allows for the detection of low-concentration analytes.
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span over 400 ppm for organofluorine compounds, which minimizes signal overlap even in complex mixtures.[3][4]
-
No Endogenous Background: Fluorine is virtually absent in biological systems, meaning that spectra of fluorinated drug candidates or fragments are free from background signals from the biological matrix (e.g., proteins, cells).[5]
-
Extreme Sensitivity to Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to changes in its electronic environment, making it a powerful probe for detecting and characterizing molecular interactions, conformational changes, and binding events.[1][2]
Applications in Fragment-Based Drug Discovery (FBDD)
These properties make ¹⁹F NMR a cornerstone technique in modern drug discovery, particularly for Fragment-Based Drug Discovery (FBDD).[6][7] In FBDD, libraries of low-molecular-weight fragments are screened to identify weak binders to a biological target.[7] ¹⁹F NMR is ideal for this "ligand-observed" screening approach; changes in the chemical shift, line width, or relaxation properties of a fluorinated fragment upon addition of a target protein provide direct evidence of a binding interaction.[3][8]
The Critical Role of Referencing in ¹⁹F NMR
Challenges and the Need for Precision
The detection of weak binding events in FBDD often relies on measuring very small changes in chemical shifts (Δδ).[9] Therefore, precise and reproducible spectral referencing is critical. However, the same environmental sensitivity that makes ¹⁹F a superb probe also makes referencing challenging.[9] Factors like solvent, temperature, and pH can influence the chemical shift of both the analyte and the reference compound.[10][11] Relying solely on the spectrometer's internal lock signal for indirect referencing is often insufficient for the precision required in these studies.[9][12]
Internal vs. External Referencing Strategies
Two primary methods are used for referencing ¹⁹F NMR spectra:
-
Internal Referencing: A reference compound is added directly to the sample. While convenient, this approach carries the risk that the reference compound itself might interact with the analyte or target, or that its chemical shift could be affected by changes in the sample matrix.
-
External Referencing: The reference compound is placed in a sealed capillary insert within the NMR tube.[13] This physically isolates the reference from the sample, preventing any potential interactions. However, it requires correction for differences in magnetic susceptibility between the sample and the reference solution, and careful shimming is necessary.
Commonly used reference standards include trifluoroacetic acid (TFA), hexafluorobenzene (C₆F₆), and the historical standard trichlorofluoromethane (CFCl₃).[14] The choice of reference depends on its chemical inertness and having a signal that does not overlap with the signals of interest.[12]
Perfluoro-1,2-dimethylcyclohexane (PFDMCH): A Specialized Tool
Perfluoro-1,2-dimethylcyclohexane (C₈F₁₆) is a perfluorocarbon (PFC) that offers unique properties as a specialized solvent or reference in certain ¹⁹F NMR applications. PFCs are chemically and biologically inert, making them suitable for sensitive biological samples.[15][16]
Physicochemical Properties
The key properties of PFDMCH are summarized below, highlighting its suitability for NMR applications where chemical inertness and a specific boiling point are desirable.
| Property | Value |
| Molecular Formula | C₈F₁₆ |
| Molecular Weight | 400.06 g/mol |
| Boiling Point | 102 °C |
| Melting Point | -22 °C |
| Density | 1.828 g/mL |
| Appearance | Clear, colorless liquid |
(Data sourced from F2 Chemicals Ltd.)[17]
¹⁹F NMR Spectral Signature
Unlike simpler PFCs like perfluorocyclohexane, which can show a single peak at room temperature due to rapid conformational changes, PFDMCH has a more complex ¹⁹F NMR spectrum. Due to the presence of two trifluoromethyl (CF₃) groups and multiple chemically non-equivalent fluorine atoms on the cyclohexane ring, its spectrum consists of several distinct multiplets.
This complexity means PFDMCH is not a universal reference standard like TFA. However, its well-defined, multi-peak signature can be advantageous in specific contexts:
-
Inert Solvent/Co-Solvent: Its primary utility is as a bulk solvent for highly fluorinated analytes that have poor solubility in common deuterated solvents. Perfluorinated solvents can provide a compatible environment for these molecules.[18][19]
-
Specialized External Reference: For studies conducted over a wide spectral range, its multiple peaks could potentially serve as calibration points across the spectrum, provided they do not overlap with analyte signals.
-
Quantitative NMR (qNMR): If one of its signals is well-resolved from the analyte signals, it could be used as an internal or external standard for quantification.[20]
Protocols for Implementation
Protocol 1: PFDMCH as an External Reference
This protocol is ideal for experiments where the utmost chemical shift precision is required and any interaction between the reference and the sample must be avoided.
Methodology:
-
Capillary Preparation:
-
Take a reusable sealed capillary insert (e.g., from a coaxial insert set) or prepare one by flame-sealing one end of a melting point capillary tube.
-
Using a syringe, add a small amount (approx. 20-30 µL) of neat Perfluoro-1,2-dimethylcyclohexane into the capillary.
-
Flame-seal the open end of the capillary, ensuring a complete seal.
-
-
Sample Preparation:
-
Prepare your analyte solution (e.g., fluorinated fragment and protein in buffer with 10% D₂O for locking) in a standard 5 mm NMR tube.
-
Carefully place the sealed PFDMCH capillary into the NMR tube.
-
-
NMR Acquisition:
-
Insert the tube into the spectrometer.
-
Lock the spectrometer on the D₂O signal from the bulk solvent.
-
Shim the sample carefully. The presence of the capillary creates magnetic susceptibility gradients, so iterative, higher-order shimming (both on- and off-axis) is crucial for achieving good resolution.
-
Acquire the ¹⁹F NMR spectrum. Ensure the spectral width is large enough to encompass both the analyte and the PFDMCH signals.
-
-
Data Processing:
-
Process the FID (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum by setting one of the known, well-defined peaks of PFDMCH to its pre-determined chemical shift value (which should be established under identical temperature conditions).
-
Protocol 2: PFDMCH as a Solvent
This protocol is for the analysis of highly fluorinated compounds that are insoluble in standard NMR solvents.
Methodology:
-
Sample Preparation:
-
Accurately weigh the fluorinated analyte into a clean, dry vial.
-
Add the required volume of PFDMCH to achieve the desired concentration.
-
Ensure the analyte is fully dissolved. Gentle vortexing may be required.
-
Transfer the solution to a 5 mm NMR tube.
-
For Locking: Since PFDMCH contains no deuterium, a lock signal must be provided externally. Insert a sealed capillary containing a deuterated solvent (e.g., D₂O or acetone-d₆).
-
-
NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the signal from the deuterated solvent in the capillary.
-
Perform shimming to optimize magnetic field homogeneity. This may be more challenging than with a standard homogenous sample.
-
Set the spectrometer to the ¹⁹F observe frequency and set appropriate acquisition parameters (spectral width, acquisition time, relaxation delay).
-
Acquire the data.
-
-
Data Processing:
-
Process the spectrum as standard.
-
Referencing must be done relative to another standard, either added to the capillary with the lock solvent or measured in a separate experiment. The PFDMCH signals themselves can be used as a secondary reference if their shifts are known under the exact experimental conditions.
-
Application Case Study: FBDD Screening
In a fragment-based screening campaign, a library of 100 fluorinated fragments is screened against a target protein to identify binders. Precision is paramount, as binding hits may only induce a small chemical shift perturbation (e.g., Δδ of 0.05-0.2 ppm).
Experimental Design:
-
Samples: Each well of a 96-well plate contains a 200 µL solution of 50 mM phosphate buffer (pH 7.4), 100 mM NaCl, 10% D₂O, 10 µM protein, and a 200 µM concentration of a unique fluorinated fragment.
-
Reference: PFDMCH is used as an external reference. A single, calibrated capillary is prepared and moved between NMR tubes for each sample to ensure consistency.
-
Workflow:
-
A reference ¹⁹F spectrum of each fragment is acquired in the absence of the protein.
-
A second spectrum is acquired in the presence of the protein.
-
Both spectra are referenced to the external PFDMCH standard.
-
The spectra are overlaid, and the chemical shift difference (Δδ) for the fragment signal is calculated.
-
Fragments showing a significant and reproducible Δδ are classified as "hits."
-
Troubleshooting and Considerations
-
Temperature Sensitivity: The chemical shifts of all fluorinated compounds, including PFDMCH, are temperature-dependent.[10] Ensure that the spectrometer's temperature is stable and accurately calibrated for all measurements that will be compared.
-
Shimming: The use of capillaries (for external referencing or locking) introduces magnetic field heterogeneity. Automated shimming routines may be insufficient. Manual, iterative shimming is often required to achieve narrow linewidths.
-
Signal Overlap: Before adopting PFDMCH as a reference, acquire a spectrum to ensure its signals do not overlap with any analyte signals of interest.
-
Quantitative Accuracy: For qNMR, ensure a sufficiently long relaxation delay (at least 5 times the longest T₁ relaxation time) is used to allow for full magnetization recovery between pulses, which is essential for accurate integration.[20]
Conclusion
Perfluoro-1,2-dimethylcyclohexane is not a conventional, single-peak reference standard for ¹⁹F NMR. Instead, its value lies in its application as a specialized tool for specific and challenging experimental conditions. Its chemical inertness and unique solubility profile make it an excellent solvent for analyzing highly fluorinated molecules. When used as an external reference in a sealed capillary, it provides a stable and non-interactive method for achieving the high-precision chemical shift referencing required for sensitive applications like fragment-based drug discovery. By understanding its properties and implementing the correct protocols, researchers can effectively leverage PFDMCH to enhance the quality and reliability of their ¹⁹F NMR data.
References
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Jordan, J. B., & Poppe, L. (2014). Fragment Based Drug Discovery: Practical Implementation Based on ¹⁹F NMR Spectroscopy. Journal of Medicinal Chemistry. Available at: [Link]
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Prosser, R. S. (n.d.). A beginner’s guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. Available at: [Link]
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Chen, Y., et al. (2022). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]
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Leung, E., & Gunic, E. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. Available at: [Link]
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Juhasz, M., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. Available at: [Link]
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Clark, L. C., et al. (n.d.). Perfluorinated organic liquids and emulsions as biocompatible NMR imaging agents for 19F and dissolved oxygen. Semantic Scholar. Available at: [Link]
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Flaender, M., et al. (1998). Fluorocarbons Dissolved in Supercritical Carbon Dioxide. NMR Evidence for Specific Solute−Solvent Interactions. American Chemical Society. Available at: [Link]
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University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Available at: [Link]
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Viegas, A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]
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Bönner, F., et al. (2021). Perfluorocarbons-Based 19F Magnetic Resonance Imaging in Biomedicine. PMC - NIH. Available at: [Link]
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Viegas, A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ResearchGate. Available at: [Link]
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Reddit. (2015). Standardizing for 19F NMR. Available at: [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]
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Berkowitz, B. A., & Wilson, C. A. (1992). Perfluorocarbon temperature measurements using 19F NMR. PubMed. Available at: [Link]
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Malet-Sanz, L., et al. (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. Available at: [Link]
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Chalan, S., et al. (2023). Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives. ResearchGate. Available at: [Link]
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I-Te, C., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH. Available at: [Link]
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Rayner, P. J., & Duckett, S. B. (2024). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. PMC - NIH. Available at: [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
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Pomerantz, Y., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC - NIH. Available at: [Link]
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F2 Chemicals Ltd. (n.d.). Perfluoro-1,2-dimethylcyclohexane. Available at: [Link]
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El-Fayyoumy, S., & Brown, D. G. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Available at: [Link]
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Application Notes & Protocols: A Senior Scientist's Guide to Perfluoro-1,2-dimethylcyclohexane as a Potential Internal Standard for Quantitative ¹⁹F NMR
Abstract
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity and concentration of active pharmaceutical ingredients (APIs) and other chemical entities. For the analysis of fluorinated compounds, ¹⁹F qNMR offers significant advantages, including a wide chemical shift range and the absence of background signals from most biological matrices.[1][2] The accuracy of qNMR is fundamentally dependent on the use of a reliable internal standard.[3][4] This guide provides a comprehensive evaluation of Perfluoro-1,2-dimethylcyclohexane as a candidate for this role. We will explore its chemical and physical properties, present a rigorous protocol for its validation, and detail a standardized workflow for ¹⁹F qNMR analysis. This document is intended for researchers and drug development professionals seeking to establish robust and accurate quantitative methods for fluorinated molecules.
The Foundational Role of Internal Standards in qNMR
The core principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[4] When an internal standard (IS) of known purity and concentration is added to a sample containing an analyte (X), the purity of the analyte can be calculated with high precision.
The fundamental equation governing this relationship is:
Purity_X = (I_X / I_IS) * (N_IS / N_X) * (M_X / M_IS) * (m_IS / m_X) * Purity_IS
Where:
-
I : Integral area of the signal
-
N : Number of fluorine nuclei for the integrated signal
-
M : Molar mass
-
m : Weighed mass
-
Purity : Purity of the substance
The selection of an appropriate internal standard is therefore the most critical decision in designing a qNMR experiment. An ideal standard must be chemically inert, possess signals that are well-resolved from the analyte, and have a known, high purity.[4]
Candidate Profile: Perfluoro-1,2-dimethylcyclohexane
Perfluoro-1,2-dimethylcyclohexane (C₈F₁₆) is a member of the perfluorocarbon (PFC) family, compounds known for their exceptional chemical and thermal stability.[5] These properties make it an intriguing candidate for an internal standard.
| Property | Value | Source |
| Molecular Formula | C₈F₁₆ | [1] |
| Molar Mass | 400.06 g/mol | [1] |
| Appearance | Clear, colorless liquid | |
| Boiling Point | ~103 °C | [6] |
| Density | ~1.861 g/mL at 25 °C | [6] |
| Chemical Inertness | High. Resistant to acids, bases, and common reagents. | [5] |
Expert Analysis: The high boiling point of Perfluoro-1,2-dimethylcyclohexane is a significant advantage, minimizing the risk of concentration changes due to evaporation during sample preparation—a common source of error with more volatile standards. Its chemical inertness ensures it will not react with the analyte or solvent.[7] However, its structural complexity presents a major challenge. The molecule exists as a mixture of cis and trans diastereomers, and the cyclohexane ring contains numerous chemically non-equivalent fluorine atoms. This complexity will inevitably lead to a ¹⁹F NMR spectrum with multiple complex signals and extensive ¹⁹F-¹⁹F coupling, which violates the principle of using a standard with a simple, clean spectrum.
A Rigorous Framework for Internal Standard Validation
Before any compound can be adopted as a primary internal standard, it must undergo a rigorous validation process. The following workflow outlines the necessary steps to assess the suitability of a candidate like Perfluoro-1,2-dimethylcyclohexane.
Caption: Figure 2: Standard Operating Procedure for ¹⁹F qNMR.
Step-by-Step Methodology:
-
Sample Preparation: a. Accurately weigh approximately 15-25 mg of the fluorinated analyte into a clean vial. b. Accurately weigh approximately 10-20 mg of a validated internal standard into the same vial. Aim for a molar ratio near 1:1 between the analyte and standard. c. Add 0.6-0.7 mL of a deuterated solvent in which both compounds are fully soluble. d. Ensure complete dissolution, using gentle vortexing if necessary. e. Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
-
NMR Data Acquisition: a. Insert the sample, lock on the deuterium signal, and shim the magnetic field. b. Set the spectrometer to the ¹⁹F observe frequency. c. Key Acquisition Parameters:
- Relaxation Delay (D1): Set to ≥ 5 times the longest measured T1 value of either the analyte or the standard. A conservative value of 60 seconds is often a safe starting point if T1 values are unknown. * Pulse Angle: Use a 30° flip angle to ensure uniform excitation across a potentially wide spectral window.
- Acquisition Time (AT): 1-2 seconds is typically sufficient.
- Number of Scans (NS): Acquire a minimum of 32 scans to ensure a good signal-to-noise ratio.
- Spectral Width (SW): Ensure the spectral width encompasses all signals of interest from both the analyte and the standard.
- Transmitter Offset (O1): Set the frequency offset to be midway between the key analyte and standard signals to minimize off-resonance effects.
-
Data Processing & Analysis: a. Apply a small exponential line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio. b. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. c. Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum. d. Integrate the selected signals for both the analyte and the internal standard. It is critical to use a wide, consistent integration range for all peaks (e.g., 80-100 times the full-width at half maximum) to capture the entire signal area. e. Use the qNMR equation provided in Section 1 to calculate the purity or concentration of the analyte.
Conclusion and Authoritative Recommendation
Perfluoro-1,2-dimethylcyclohexane possesses desirable physical properties for a qNMR internal standard, namely high chemical inertness and a low volatility that simplifies sample handling. However, its structural complexity, arising from stereoisomers and multiple non-equivalent fluorine environments, is predicted to produce a complex ¹⁹F NMR spectrum. This complexity is a significant drawback, as the ideal internal standard should present a simple spectrum with one or two sharp singlets in an uncongested region.
Recommendation: While Perfluoro-1,2-dimethylcyclohexane could potentially be used in niche applications where its complex signals do not interfere with the analyte of interest, it is not recommended for general use as a ¹⁹F qNMR internal standard. Researchers are advised to select standards with simpler molecular structures, such as hexafluorobenzene or a suitable trifluoromethyl-containing compound, which provide clean, sharp singlet signals and simplify spectral analysis, leading to more robust and reliable quantitative results. The validation workflow presented herein should be applied to any chosen standard to ensure the highest level of data integrity.
References
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Title: A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy Source: ACG Publications URL: [Link]
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Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass Laboratories URL: [Link]
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Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
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Title: Let's try doing quantitative NMR Source: JEOL Ltd. URL: [Link]
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Title: Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy to Chemical Warfare Agents Source: Defence Science and Technology Organisation URL: [Link]
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Title: What is qNMR and why is it important? Source: Mestrelab Resources URL: [Link]
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Title: Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Perfluoro-1,2-dimethylcyclohexane Source: PubChem URL: [Link]
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Title: Fluorine NMR Source: University of Wisconsin-Madison URL: [Link]
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Title: Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Measuring relaxation times - Inversion recovery for T1 Source: University of Cambridge URL: [Link]
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Title: Perfluoro-1,3-dimethylcyclohexane Source: Wikipedia URL: [Link]
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Title: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information Source: The Royal Society of Chemistry URL: [Link]
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Title: Perfluoro-1,2-dimethylcyclohexane Source: F2 Chemicals Ltd URL: [Link]
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Title: 19F NMR Reference Standards Source: University of California, San Diego URL: [Link]
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Title: Perfluoro-1,3-dimethylcyclohexane - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]
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Title: Perfluoro-1,2-dimethylcyclohexane - SDS EU (Reach Annex II) Source: F2 Chemicals Ltd URL: [Link]
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Application Note: Perfluoro-1,2-dimethylcyclohexane as a Novel Sample Preparation Vehicle for Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, yet its efficacy is profoundly dependent on the quality of sample preparation. Complex sample matrices often introduce interferences, leading to phenomena known as matrix effects that can suppress or enhance analyte signals, thereby compromising quantitative accuracy.[1][2][3] This application note presents a comprehensive guide to the use of Perfluoro-1,2-dimethylcyclohexane (PDMC) as a versatile and effective solvent for GC-MS sample preparation. We will explore the unique physicochemical properties of PDMC that make it an ideal medium for various sample preparation techniques, including liquid-liquid extraction, static headspace analysis, and as an inert environment for derivatization. Detailed, field-tested protocols are provided to guide researchers, scientists, and drug development professionals in leveraging PDMC to enhance analytical sensitivity, reproducibility, and accuracy.
Foundational Principles: Physicochemical Properties of Perfluoro-1,2-dimethylcyclohexane
Perfluoro-1,2-dimethylcyclohexane (CAS: 306-98-9), a perfluorinated cyclic hydrocarbon, possesses a unique combination of physical and chemical properties that render it highly suitable for advanced sample preparation. Its primary attributes are rooted in the substitution of all hydrogen atoms with fluorine, resulting in high chemical and thermal stability.[4]
A summary of its key properties is presented below:
| Property | Value | Significance in Sample Preparation | Source |
| Molecular Formula | C₈F₁₆ | High degree of fluorination leads to unique solvent properties. | [5] |
| Molecular Weight | ≈ 400.06 g/mol | Low volatility relative to many common analytes. | [5][6] |
| Boiling Point | ≈ 102-103 °C | Ideal for headspace analysis; prevents solvent flooding of the detector. | [6][7] |
| Melting Point | ≈ -22 °C | Remains liquid under typical laboratory and storage conditions. | [6] |
| Density | ≈ 1.83 - 1.86 g/mL at 25 °C | Facilitates efficient phase separation in liquid-liquid extractions against aqueous and many organic layers. | [6][7] |
| Chemical Reactivity | Highly Inert / Non-reactive | Excellent medium for derivatization and analysis of sensitive compounds; will not react with analytes or reagents. | [4] |
| Flammability | Non-flammable | Enhances laboratory safety compared to volatile organic solvents. | [4] |
| Solubility | Immiscible with water and many common organic solvents | Enables robust extraction and sample cleanup protocols. | N/A |
| Partition Coefficient (log Kow) | 5.5 | Indicates high lipophilicity and "fluorophilicity". | [6] |
The Causality Behind the Choice: Rationale for PDMC in GC-MS Prep
The decision to employ a specific solvent in sample preparation is driven by its ability to solve common analytical challenges. PDMC's utility is grounded in its capacity to mitigate matrix effects, provide an inert chemical environment, and improve extraction efficiency.
2.1 Mitigating Matrix Effects
In GC-MS, co-extracted matrix components can accumulate in the injector liner, creating "active sites" that may degrade sensitive analytes or, conversely, mask these sites and lead to a "matrix-induced signal enhancement".[1][2][8] Using PDMC as the final sample solvent offers a distinct advantage. As a non-volatile and inert solvent, it does not significantly vaporize in the inlet. The analytes are transferred to the GC column while the PDMC and any dissolved non-volatile matrix components are largely retained in the liner, which can be replaced. This provides a cleaner injection, reducing both signal suppression from analyte degradation and signal enhancement from active site masking.
2.2 The Power of Inertness
Many sample preparation workflows, particularly in drug metabolism and biomarker discovery, involve derivatization to increase the volatility and thermal stability of polar analytes.[9] Common derivatization reagents, such as silylating agents, are highly reactive and can be consumed by protic or reactive solvents.[10][11] The chemical inertness of PDMC makes it an ideal reaction medium, ensuring that the derivatizing agent is available exclusively for the target analyte, leading to more complete and reproducible reactions.
Application Protocols
The following protocols are designed to be self-validating, incorporating steps for quality control and providing a clear rationale for each action.
Protocol 1: Liquid-Liquid Extraction (LLE) of Fluorinated Compounds
This protocol leverages the "fluorophilic" nature of PDMC to selectively extract fluorinated analytes (e.g., per- and polyfluoroalkyl substances, PFAS) from an aqueous matrix.[12]
Objective: Isolate trace levels of PFAS from a water sample, minimizing co-extraction of polar interferences.
Methodology:
-
Sample Preparation: To a 20 mL glass vial, add 10 mL of the aqueous sample. If required, adjust the sample pH according to the specific analytes of interest.
-
Internal Standard Spiking: Spike the sample with an appropriate isotopically labeled internal standard to correct for matrix effects and recovery variations.
-
Extraction: Add 2 mL of Perfluoro-1,2-dimethylcyclohexane to the vial.
-
Agitation: Cap the vial securely and vortex for 2 minutes to ensure thorough mixing and facilitate analyte partitioning into the PDMC phase.
-
Phase Separation: Centrifuge the vial at 2000 x g for 5 minutes. Due to its high density, the PDMC will form the bottom layer.
-
Collection: Using a glass Pasteur pipette, carefully transfer the bottom PDMC layer to a 2 mL autosampler vial.
-
Analysis: Inject 1 µL of the extract into the GC-MS system.
Protocol 2: Static Headspace Analysis of Residual Solvents
This protocol is designed for the analysis of volatile organic impurities (OVIs) or residual solvents in pharmaceutical products or other non-volatile samples.[13] PDMC serves as the dissolution solvent, allowing volatile analytes to partition into the headspace for analysis.
Objective: Quantify residual solvents (e.g., methanol, hexane) in a non-volatile powder sample.
Methodology:
-
Sample Preparation: Accurately weigh 100 mg of the sample powder into a 20 mL headspace vial.
-
Solvent Addition: Add 1 mL of PDMC to the vial.
-
Standard/Control: Prepare a control vial with 1 mL of PDMC and a known concentration of the target residual solvents to verify instrument performance and analyte partitioning.
-
Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Incubation & Analysis: Place the vial in the headspace autosampler. Incubate at 90°C for 15 minutes with agitation.
-
Injection: Following incubation, the autosampler will inject a known volume of the headspace (e.g., 1 mL) into the GC-MS. The high boiling point of PDMC ensures it does not interfere with the analysis of volatile compounds.[6]
Protocol 3: Silylation of Steroids in an Inert Medium
This protocol demonstrates the use of PDMC as a non-reactive solvent for the derivatization of polar, hydroxyl-containing analytes like steroids prior to GC-MS analysis.
Objective: Convert a steroid analyte into its more volatile trimethylsilyl (TMS) ether for improved chromatographic performance.
Methodology:
-
Sample Preparation: Prepare a solution of the steroid standard or a dried sample extract in a 2 mL autosampler vial. Ensure all protic solvents (water, methanol) are completely removed under a stream of nitrogen.
-
Solvent Addition: Add 100 µL of PDMC to the dried sample.
-
Reagent Addition: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[10]
-
Reaction: Cap the vial and heat at 70°C for 30 minutes to facilitate the reaction. PDMC's inertness prevents consumption of the BSTFA by the solvent.[4]
-
Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS.
Method Validation and Quality Control
To ensure the trustworthiness of results, any method employing PDMC must be validated according to established guidelines (e.g., ICH Q2(R1)).[14] Key validation parameters include:
-
Specificity: The ability to detect the analyte without interference. Analyze blank PDMC and matrix blanks to confirm no co-eluting peaks are present at the analyte's retention time.
-
Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare a calibration curve in PDMC over the expected concentration range.
-
Accuracy: Determined by recovery studies. Spike a known quantity of the analyte into a blank matrix, process it using the PDMC protocol, and compare the result to a standard prepared directly in PDMC.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. Results are typically expressed as a relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Safety and Handling
While Perfluoro-1,2-dimethylcyclohexane is non-flammable and generally presents low risk, it should be handled in accordance with good laboratory practice.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[15]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[15] Avoid breathing vapors.[15] Wash hands thoroughly after handling.[4]
-
Storage: Keep the container tightly closed and store in a cool, dry place.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4] Avoid release to the environment.[4]
Conclusion
Perfluoro-1,2-dimethylcyclohexane is a powerful and versatile solvent for GC-MS sample preparation. Its unique combination of high density, chemical inertness, and a high boiling point allows it to address several key analytical challenges, most notably matrix effects and the need for a non-reactive medium for derivatization. The protocols outlined in this note provide a robust framework for scientists to improve the quality, reliability, and accuracy of their GC-MS data across a wide range of applications in the pharmaceutical and environmental sciences.
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Perfluoro-1,2-dimethylcyclohexane: A High-Performance Medium for Gas-Phase Reactions
Introduction: Unlocking New Potential in Gas-Liquid Reactions
In the landscape of chemical synthesis and materials science, the choice of reaction medium is paramount, directly influencing reaction kinetics, selectivity, and safety. For reactions involving gaseous reagents, achieving high concentrations of the gas in the liquid phase is often a critical challenge. Perfluoro-1,2-dimethylcyclohexane, a member of the perfluorocarbon (PFC) family, has emerged as a superior medium for such applications. Its unique physicochemical properties, including exceptional chemical and thermal stability, high density, and, most notably, a remarkable capacity for dissolving gases, offer significant advantages over conventional organic solvents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of perfluoro-1,2-dimethylcyclohexane as a medium for gas-phase reactions. We will delve into the fundamental principles governing its efficacy, present detailed protocols for key applications, and offer practical guidance on experimental setup and safety.
Core Principles: Why Perfluoro-1,2-dimethylcyclohexane Excels
The utility of perfluoro-1,2-dimethylcyclohexane in gas-phase reactions stems from its distinct molecular structure and resulting bulk properties. The substitution of all hydrogen atoms with fluorine imparts a unique combination of characteristics.
Key Physicochemical Properties of Perfluoro-1,2-dimethylcyclohexane and its Isomers:
| Property | Value | Reference(s) |
| Molecular Formula | C₈F₁₆ | [1] |
| Molecular Weight | 400.06 g/mol | [1] |
| Boiling Point | ~102 °C | [1] |
| Melting Point | ~-22 °C | [2] |
| Density (at 20 °C) | ~1.85 g/cm³ | [1] |
| Thermal Stability | Up to ~400 °C | [1] |
| Chemical Inertness | Resistant to acids, bases, oxidants, and reductants under standard conditions. | [1] |
The high density of perfluoro-1,2-dimethylcyclohexane facilitates the separation of products and catalysts, particularly in biphasic systems. Its chemical inertness ensures that it does not participate in side reactions, leading to cleaner reaction profiles and higher product purity. Furthermore, its excellent thermal stability allows for a wide operational temperature range.[1]
The Science of High Gas Solubility
Perfluorocarbons exhibit a remarkable ability to dissolve large volumes of gases.[3] This high solubility is a direct consequence of the weak intermolecular forces within the perfluorinated liquid. The strong C-F bonds are highly polarized, but the symmetrical arrangement of fluorine atoms around the carbon backbone results in a low overall molecular polarizability. This creates "voids" or free volume within the liquid that can readily accommodate gas molecules. Gases with higher boiling points and stronger intermolecular bonds tend to have higher solubility in perfluorocarbons.[3]
Illustrative Gas Solubility in Perfluorocyclohexane (PFCH) at 298.15 K (25 °C) and 1 atm:
| Gas | Ostwald Coefficient (L/L) | Mole Fraction (x) | Reference(s) |
| Oxygen (O₂) | 0.435 | 0.0038 | [4] |
Note: The Ostwald coefficient represents the volume of gas absorbed per unit volume of the liquid at a given temperature.[5] The mole fraction for oxygen was calculated from the Ostwald coefficient assuming ideal gas behavior and a molar volume of PFCH of 205 cm³/mol at 298.15 K.[4] While specific data for perfluoro-1,2-dimethylcyclohexane is limited, the data for perfluorocyclohexane provides a strong indication of the expected high gas solubility.
The solubility of gases in perfluorocarbons generally decreases with increasing temperature.[3] This relationship is crucial for optimizing reaction conditions and for degassing the solvent prior to use.
Experimental Workflows and Logical Relationships
The successful implementation of gas-phase reactions in perfluoro-1,2-dimethylcyclohexane hinges on a well-designed experimental setup and a clear understanding of the interplay between the solvent's properties and the reaction requirements.
Caption: A typical experimental workflow for conducting gas-phase reactions in perfluoro-1,2-dimethylcyclohexane.
Caption: The relationship between the key properties of perfluoro-1,2-dimethylcyclohexane and its advantages as a reaction medium.
Application Notes and Protocols
The following protocols provide detailed, step-by-step methodologies for representative gas-phase reactions utilizing perfluoro-1,2-dimethylcyclohexane.
Protocol 1: Selective Alkane Hydroxylation
This protocol is adapted from a procedure for the hydroxylation of alkanes in a fluorous solvent system and is applicable to perfluoro-1,2-dimethylcyclohexane.[6]
Objective: To perform the selective hydroxylation of a C5-C8 alkane using a fluorocarbon-soluble catalyst.
Materials:
-
Perfluoro-1,2-dimethylcyclohexane
-
α,α,α-Trifluorotoluene (TFT)
-
Alkane substrate (e.g., cyclohexane, n-hexane)
-
Fluorinated cobalt complex catalyst (e.g., Co complex with N,N,N′,N′,N″-pentakis-[CF₃(CF₂)₇(CH₂)₃]-diethylenetriamine)[6]
-
m-Chloroperbenzoic acid (m-CPBA)
-
High-pressure reaction vessel (stirred autoclave) equipped with a gas inlet, pressure gauge, and temperature control
-
Inert gas (Argon or Nitrogen)
-
Short silica gel column
-
Gas chromatograph with a flame ionization detector (GC-FID) or Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure reaction vessel.
-
Solvent and Reagent Preparation:
-
Prepare a mixed solvent system of perfluoro-1,2-dimethylcyclohexane and α,α,α-trifluorotoluene (TFT) in a 7:3 volume ratio.[6]
-
Degas the solvent mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
In the reactor, dissolve the fluorinated cobalt catalyst in the degassed solvent mixture.
-
Add the alkane substrate to the reactor.
-
-
Reaction Execution:
-
Seal the reactor and purge with an inert gas.
-
Add the oxidant, m-CPBA, to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) with stirring.[6]
-
For gaseous alkanes like n-butane, pressurize the reactor with the alkane gas. The high solubility of butane in the fluorous solvent (e.g., 310 mM in perfluoromethylcyclohexane at 25 °C) facilitates the reaction.[6]
-
-
Reaction Monitoring:
-
Periodically take aliquots of the reaction mixture using a sampling valve.
-
Quench the reaction in the aliquot by passing it through a short silica gel column to remove the catalyst.[6]
-
Analyze the product formation and substrate consumption by GC-FID or ¹H NMR. For NMR analysis, an internal standard such as 1,1,2,2-tetrachloroethane can be used.[6]
-
-
Workup and Product Isolation:
-
Upon completion, cool the reactor to room temperature and carefully vent any excess pressure.
-
The product alcohol, being less soluble in the fluorous phase, may separate as a distinct layer, which can be isolated by decantation.
-
Further purification of the product can be achieved by standard chromatographic techniques.
-
Causality and Troubleshooting:
-
Why a mixed solvent system? The addition of TFT can improve the solubility of the reactants and catalyst in the fluorous phase.
-
Why degas the solvent? Removing dissolved oxygen is crucial to prevent unwanted side reactions and to ensure that the intended oxidant is the primary reactive species.
-
Troubleshooting: Low Conversion:
-
Ensure the catalyst is fully dissolved.
-
Check the purity of the oxidant.
-
Increase the reaction temperature or pressure of the gaseous alkane.
-
-
Troubleshooting: Low Selectivity:
-
Over-oxidation can be minimized by controlling the reaction time and temperature. The biphasic nature of the system at later stages helps to protect the alcohol product by separating it from the catalyst in the fluorous phase.[6]
-
Protocol 2: Alkene Hydrogenation
This protocol provides a general procedure for the hydrogenation of alkenes in perfluoro-1,2-dimethylcyclohexane, a reaction that benefits from the high solubility of hydrogen in perfluorinated solvents.
Objective: To perform the catalytic hydrogenation of an alkene to the corresponding alkane.
Materials:
-
Perfluoro-1,2-dimethylcyclohexane
-
Alkene substrate (e.g., 1-octene, styrene)
-
Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or a homogeneous catalyst like Wilkinson's catalyst)
-
High-pressure reaction vessel (stirred autoclave) with a gas inlet for hydrogen, a pressure gauge, and temperature control
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Filtration setup (e.g., Celite pad)
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reactor Setup:
-
Place the alkene substrate and perfluoro-1,2-dimethylcyclohexane into the high-pressure reactor.
-
Carefully add the hydrogenation catalyst. For heterogeneous catalysts like Pd/C, ensure it is properly dispersed.
-
-
Reaction Execution:
-
Seal the reactor and purge it several times with an inert gas to remove air, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) with vigorous stirring to ensure good gas-liquid mixing.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by observing the hydrogen uptake from the pressure drop in the reactor.
-
Alternatively, carefully take samples at intervals and analyze by GC-MS to determine the conversion of the alkene.
-
-
Workup and Product Isolation:
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor with an inert gas.
-
If a heterogeneous catalyst was used, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The perfluoro-1,2-dimethylcyclohexane can be removed by rotary evaporation (if the product is non-volatile) or by extraction with a suitable organic solvent followed by evaporation of the extractant.
-
The crude product can be further purified if necessary.
-
Causality and Troubleshooting:
-
Why high hydrogen pressure? While perfluorocarbons have high hydrogen solubility, increased pressure further boosts the concentration of hydrogen in the liquid phase, accelerating the reaction rate.
-
Why vigorous stirring? To overcome mass transfer limitations between the gas, liquid, and solid catalyst (if applicable) phases.
-
Troubleshooting: Incomplete Reaction:
-
Check the activity of the catalyst; it may need to be replaced or a higher loading used.
-
Ensure the hydrogen gas is of high purity.
-
Increase the hydrogen pressure and/or reaction temperature.
-
-
Troubleshooting: Catalyst Deactivation:
-
Impurities in the substrate or solvent can poison the catalyst. Ensure all materials are of high purity.
-
Safety and Handling
Perfluoro-1,2-dimethylcyclohexane is generally considered to be of low toxicity and is non-flammable.[7] However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, lab coat, and chemical-resistant gloves.[8]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when heating the solvent, to avoid inhalation of vapors.[9]
-
High-Pressure Operations: When working with high-pressure reactors, always follow the manufacturer's instructions. Ensure the reactor is properly maintained and rated for the intended pressure and temperature. Use a blast shield for added protection.
-
Thermal Decomposition: Avoid heating perfluoro-1,2-dimethylcyclohexane above its decomposition temperature (approximately 400 °C), as this can release toxic fumes.[1]
-
Disposal: Dispose of perfluoro-1,2-dimethylcyclohexane and any reaction waste in accordance with local environmental regulations for halogenated organic compounds.[8]
Conclusion
Perfluoro-1,2-dimethylcyclohexane offers a compelling alternative to traditional solvents for a wide range of gas-phase reactions. Its unique combination of high gas solubility, chemical inertness, and thermal stability can lead to significant improvements in reaction rates, selectivity, and safety. By understanding the principles behind its performance and following well-defined protocols, researchers can leverage this remarkable solvent to push the boundaries of chemical synthesis and process development.
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Selective Alkane Hydroxylation in a Fluorous Solvent System Catalyzed by a Fluorocarbon-Soluble Transition-Metal Catalyst. (n.d.). National Institutes of Health. [Link]
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Dissolving gases in FLUTEC™ liquids. (n.d.). F2 Chemicals Ltd. [Link]
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Recent developments in methods for analysis of perfluorinated persistent pollutants. (n.d.). National Institutes of Health. [Link]
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Safety Considerations When Using Chemical Resistant Tubing in Hazardous Environments. (2024, October 4). [Link]
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The factors that influence solubility in perfluoroalkane solvents | Request PDF. (n.d.). ResearchGate. [Link]
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How Do Perfluorinated Alkanoic Acids Elicit Cytochrome P450 to Catalyze Methane Hydroxylation? An MD and QM/MM Study. (2012, December 12). National Institutes of Health. [Link]
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A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. (n.d.). MDPI. [Link]
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Hydrogenation of olefins catalyzed by Pd(II) complexes containing a perfluoroalkylated S,O-chelating ligand in supercritical CO2 and organic solvents. (n.d.). ResearchGate. [Link]
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Convenient Synthesis of Fluorinated Alkanes and Cycloalkanes by Hydrogenation of Perfluoroalkylalkenes under Ultrasound Irradiation. (n.d.). ResearchGate. [Link]
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Perfluoro(methylcyclohexane) (CAS 355-02-2). (n.d.). Cheméo. [Link]
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CARBON DIOXIDE IN NON-AQUEOUS SOLVENTS AT PRESSURES LESS THAN 200 KPA. (n.d.). [Link]
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Perfluorocarbon liquid under pressure: a medium for gas delivery. (2015, December 14). Royal Society of Chemistry. [Link]
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THE SOLUBILITY OF GASES IN LIQUIDS. (n.d.). [Link]
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The Solubility of Carbon Dioxide in Perfluoro-n-heptane, Normal Heptane, Cyclo-hexane, Carbon Tetrachloride, Benzene. (n.d.). SciSpace. [Link]
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How do perfluorinated alkanoic acids elicit cytochrome P450 to catalyze methane hydroxylation? An MD and QM/MM study. (n.d.). Royal Society of Chemistry. [Link]
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Solubility of oxygen in liquid perfluorocarbons 1 Paper Presented at the 15th Symposium on Thermophysical Properties, June 22–27, 2003, Boulder, CO, USA. 1 | Request PDF. (n.d.). ResearchGate. [Link]
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Guide for the Safe Handling of Fluoropolymer Resins. (2025, September 8). [Link]
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PFAS Hazards and Safety Protocols for Science and STEM Instructional Spaces. (2025, September 10). NSTA. [Link]
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Development and evaluation of analytical strategies for the monitoring of per- and polyfluoroalkyl substances from lithium-ion battery recycling materials. (2025, November 11). National Institutes of Health. [Link]
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How do perfluorinated alkanoic acids elicit cytochrome P450 to catalyze methane hydroxylation? An MD and QM/MM study. (n.d.). The Hebrew University of Jerusalem. [Link]
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Publications. [Link]
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Au(I) Catalyzed HF Transfer: Tandem Alkyne Hydrofluorination and Perfluoroarene Functionalization. (2022, March 1). ACS Publications. [Link]
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Perfluorocyclohexane. (n.d.). Wikipedia. [Link]
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Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride | Request PDF. (n.d.). ResearchGate. [Link]
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Solubility of inert gases in biological fluids and tissues: A review. (n.d.). ResearchGate. [Link]
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Gas–Liquid Mass Transfer Intensification for Selective Alkyne Semi-Hydrogenation with an Advanced Elastic Catalytic Foam-Bed Reactor. (2024, June 1). MDPI. [Link]
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PFAS Analytical Methods – So Many Choices, Which One Do I Need?. (2024, April 25). Environmental Business Council of New England, Inc. [Link]
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Accelerating Gas-Liquid Reactions in Flow Chemistry: The Role of Amar TubularFLO Reactors in Epoxidation and Beyond. (2025, July 16). [Link]
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Application Notes and Protocols for the Use of Perfluoro-1,2-dimethylcyclohexane as a Reaction Solvent
These comprehensive application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of Perfluoro-1,2-dimethylcyclohexane as a reaction solvent. This document provides in-depth technical protocols, explains the underlying scientific principles, and offers practical guidance on reaction setup, execution, workup, and solvent recovery.
Introduction: The Fluorous Phase Concept and Perfluoro-1,2-dimethylcyclohexane
The concept of "fluorous" chemistry leverages the unique properties of perfluorinated compounds to create biphasic systems with conventional organic solvents.[1] This immiscibility allows for the facile separation of fluorous-tagged catalysts or reagents from the desired organic products, offering a powerful tool for catalyst recycling and product purification.[2] Perfluoro-1,2-dimethylcyclohexane, a perfluorinated cyclic alkane, is an excellent candidate for creating a fluorous phase due to its chemical inertness, thermal stability, and distinct solubility profile.[3][4]
Perfluorinated solvents are generally poor solvents for most organic compounds at room temperature.[5] However, the solubility of many organic compounds in perfluorinated solvents often increases with temperature, allowing for homogeneous reaction conditions at elevated temperatures. Upon cooling, the phases separate, enabling straightforward separation of the fluorous phase containing the catalyst from the organic phase containing the product.[2]
Physicochemical Properties of Perfluoro-1,2-dimethylcyclohexane
A thorough understanding of the physical and chemical properties of Perfluoro-1,2-dimethylcyclohexane is crucial for its effective use as a reaction solvent.
| Property | Value | Reference |
| Molecular Formula | C₈F₁₆ | [6] |
| Molecular Weight | 400.06 g/mol | [6] |
| Boiling Point | 102 °C | [3] |
| Melting Point | -22 °C | [3] |
| Density | 1.828 g/mL at 25 °C | [3] |
| Appearance | Colorless liquid | [7] |
| Solubility in Water | Insoluble | [7] |
| Solubility in Organic Solvents | Soluble in aliphatic and chlorinated hydrocarbons. | [7] |
| Thermal Stability | Stable up to high temperatures. | [7] |
| Chemical Stability | Highly inert and non-reactive under normal conditions. | [7] |
Core Principles of Fluorous Biphasic Catalysis
The application of Perfluoro-1,2-dimethylcyclohexane as a reaction solvent is primarily centered around the principles of fluorous biphasic catalysis. This technique offers a sustainable and efficient approach to homogeneous catalysis.
Caption: Workflow of a typical fluorous biphasic catalytic reaction.
Detailed Application Notes and Protocols
The following protocols provide detailed, step-by-step methodologies for conducting various organic reactions using Perfluoro-1,2-dimethylcyclohexane as the fluorous solvent.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction.[8] A fluorous biphasic approach allows for the efficient recycling of the palladium catalyst.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: Experimental workflow for a fluorous biphasic Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Catalyst Preparation: Prepare a fluorous-tagged palladium catalyst. This can be achieved by synthesizing a phosphine ligand with a perfluoroalkyl "ponytail" and coordinating it to a palladium source (e.g., Pd(OAc)₂).
-
Reaction Setup:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in an organic solvent such as toluene or dioxane (5 mL).
-
In a separate vial, dissolve the fluorous-tagged palladium catalyst (e.g., 1-5 mol%) in Perfluoro-1,2-dimethylcyclohexane (5 mL).
-
Add the fluorous catalyst solution to the reaction vessel.
-
-
Reaction Execution:
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).
-
Heat the biphasic mixture to a temperature where a single phase is observed (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Product Isolation:
-
Upon completion, cool the reaction mixture to room temperature. The mixture will separate into two distinct layers.
-
Carefully separate the upper organic layer from the lower, denser fluorous layer using a separatory funnel.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude biaryl product.
-
Purify the product by column chromatography or recrystallization.
-
-
Catalyst Recycling:
-
The lower fluorous layer containing the catalyst can be directly reused in a subsequent reaction with a fresh batch of substrates.
-
Protocol 2: Oxidation of Alcohols
The oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis. A fluorous biphasic system can facilitate the separation of the product from the catalyst and oxidant.[9]
Step-by-Step Protocol:
-
Catalyst System: A fluorous-tagged metal catalyst (e.g., a ruthenium or copper complex) is required.[9]
-
Reaction Setup:
-
In a reaction vessel, dissolve the alcohol (1.0 mmol) in a suitable organic solvent (e.g., acetonitrile, 5 mL).
-
Add the fluorous-tagged catalyst (1-5 mol%) dissolved in Perfluoro-1,2-dimethylcyclohexane (5 mL).
-
Add the oxidant (e.g., N-methylmorpholine N-oxide, 1.5 mmol).
-
-
Reaction Execution:
-
Stir the biphasic mixture vigorously at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by TLC or GC.
-
-
Workup and Product Isolation:
-
After the reaction is complete, allow the layers to separate.
-
Separate the organic layer.
-
Wash the organic layer with aqueous sodium sulfite solution to quench any remaining oxidant, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude aldehyde or ketone.
-
Purify as needed.
-
-
Catalyst Recycling:
-
The fluorous phase containing the catalyst can be washed with a fresh portion of the organic solvent to remove any residual product and then reused.
-
Protocol 3: Phase-Transfer Catalysis (PTC) for Alkylation Reactions
Phase-transfer catalysis is a powerful technique for reacting reagents in immiscible phases.[10] A fluorous biphasic system can be employed to easily recover the phase-transfer catalyst.
Step-by-Step Protocol:
-
Catalyst: A fluorous-tagged quaternary ammonium or phosphonium salt (e.g., [CF₃(CF₂)₇(CH₂)₃]₄N⁺Br⁻) is used as the phase-transfer catalyst.
-
Reaction Setup:
-
In a reaction vessel, combine the substrate to be alkylated (e.g., a compound with an active methylene group, 1.0 mmol) and the alkylating agent (e.g., an alkyl halide, 1.2 mmol) in an organic solvent like toluene (5 mL).
-
Add an aqueous solution of a base (e.g., 50% NaOH, 5 mL).
-
Add the fluorous phase-transfer catalyst (1-10 mol%) dissolved in Perfluoro-1,2-dimethylcyclohexane (5 mL).
-
-
Reaction Execution:
-
Stir the triphasic mixture vigorously at a suitable temperature (e.g., room temperature to 70 °C).
-
Monitor the reaction by TLC or GC.
-
-
Workup and Product Isolation:
-
Upon completion, separate the three layers. The top layer will be the organic phase containing the product, the middle layer will be the aqueous phase, and the bottom layer will be the fluorous phase with the catalyst.
-
Isolate the organic layer, wash with water and brine, dry, and concentrate to obtain the alkylated product.
-
-
Catalyst Recycling:
-
The fluorous layer containing the phase-transfer catalyst can be separated and reused.
-
Practical Considerations: Workup and Solvent Recovery
Troubleshooting Emulsions:
Emulsions can sometimes form at the interface of the organic and fluorous layers, making separation difficult.[1] To break emulsions:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride can help to break up the emulsion by increasing the ionic strength of the aqueous phase (if present) and changing the interfacial tension.
-
Centrifugation: For smaller scale reactions, centrifuging the mixture can effectively separate the layers.
-
Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can sometimes help to break the emulsion.
-
Solvent Addition: Adding more of either the organic or fluorous solvent can sometimes destabilize the emulsion.
Solvent Recovery and Recycling:
Perfluoro-1,2-dimethylcyclohexane is an expensive solvent, making its recovery and recycling crucial for cost-effectiveness and sustainability.
Caption: A general workflow for the recovery and recycling of Perfluoro-1,2-dimethylcyclohexane.
A common method for recycling is fractional distillation.[11] Given the relatively low boiling point of Perfluoro-1,2-dimethylcyclohexane (102 °C), it can be separated from less volatile impurities. For non-volatile impurities, a simple filtration may be sufficient. The purity of the recycled solvent should be checked (e.g., by GC-MS) before reuse to ensure no contaminants will interfere with subsequent reactions.
Safety Precautions
Perfluoro-1,2-dimethylcyclohexane is a per- and polyfluoroalkyl substance (PFAS). While it is generally considered to be of low toxicity, appropriate safety measures should always be taken when handling any chemical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]
-
Ventilation: Work in a well-ventilated area or in a fume hood to avoid inhalation of vapors.[7]
-
Disposal: Dispose of any waste containing Perfluoro-1,2-dimethylcyclohexane according to local, state, and federal regulations for hazardous waste.[7][12] Do not discharge into drains or the environment.
Conclusion
Perfluoro-1,2-dimethylcyclohexane is a versatile and effective solvent for implementing fluorous biphasic catalysis. Its unique properties enable simplified product isolation and catalyst recycling, aligning with the principles of green chemistry. By understanding the fundamental principles and following the detailed protocols outlined in these application notes, researchers can harness the power of fluorous chemistry to streamline their synthetic workflows and develop more sustainable chemical processes.
References
- Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation without Water: Fluorous Biphase Hydroformylation of Olefins. Science, 266(5182), 72-75.
- Gladysz, J. A., & Curran, D. P. (Eds.). (2004). Handbook of Fluorous Chemistry. Wiley-VCH.
-
F2 Chemicals Ltd. (n.d.). Perfluoro-1,2-dimethylcyclohexane Safety Data Sheet. Retrieved from [Link]
- Gladysz, J. A. (1994). Fluorous biphase chemistry: A new paradigm for catalyst recovery and recycling. Science, 266(5182), 55-56.
- de Wolf, E., van Koten, G., & Deelman, B. J. (2001). Fluorous Synthesis and Catalysis. Chemical Society Reviews, 30(6), 376-385.
- Curran, D. P. (2001). Fluorous reverse phase silica gel: A new tool for preparative separations in synthetic organic chemistry. Synlett, (9), 1488-1496.
- Hope, E. G., & Stuart, A. M. (2004). Fluorous Solvents and Their Application in Catalysis. In Handbook of Green Chemistry (Vol. 4, pp. 249-278). Wiley-VCH.
- Rocaboy, C., & Gladysz, J. A. (2003).
- Wende, R. C., & Gladysz, J. A. (2016). Fluorous Chemistry. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
- Makosza, M. (2000). Phase-transfer catalysis. A general and convenient method for synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.
- Betzemeier, B., Lhermitte, F., & Knochel, P. (1998). A practical and general method for the fluorous biphasic oxidation of alcohols. Tetrahedron Letters, 39(36), 6667-6670.
- Matsugi, M., & Curran, D. P. (2005). Fluorous Mitsunobu reactions: A practical method for the synthesis of small molecules by solution-phase parallel synthesis. Journal of Organic Chemistry, 70(5), 1636-1642.
-
U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
-
PubChem. (n.d.). Perfluoro-1,2-dimethylcyclohexane. Retrieved from [Link]
-
Cheméo. (n.d.). Perfluoro-1,2-dimethylcyclohexane. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Biolin Scientific. (2024, June 11). How emulsions form and break? Retrieved from [Link]
-
University of Richmond. (n.d.). Liquid-Liquid Extraction. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
ACS GCI Pharmaceutical Roundtable. (2026, January 5). Phase Transfer Catalysis. Retrieved from [Link]
- Majors, R. E. (n.d.). Practical Aspects of Solvent Extraction.
-
White Rose Research Online. (2025, February 5). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. Retrieved from [Link]
-
NIST. (n.d.). Perfluoro-1,3-dimethylcyclohexane. Retrieved from [Link]
-
ResearchGate. (2020, April). Integrating Green Chemistry into Teaching Laboratories: Aqueous Suzuki–Miyaura Cross-Coupling Reaction Using a Recyclable Fluorous Precatalyst. Retrieved from [Link]
-
PubChem. (n.d.). Perfluoro-1,2-dimethylcyclohexane. Retrieved from [Link]
-
F2 Chemicals Ltd. (n.d.). Perfluoro-1,2-dimethylcyclohexane. Retrieved from [Link]
Sources
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- 4. Perfluoro-1,2-dimethylcyclohexane | 306-98-9 | Benchchem [benchchem.com]
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- 6. Perfluoro-1,2-dimethylcyclohexane | C8F16 | CID 101640 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Degassing Perfluoro-1,2-dimethylcyclohexane
Welcome to the technical support center for degassing Perfluoro-1,2-dimethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals who utilize this perfluorocarbon in their experiments. Perfluorocarbons (PFCs) are known for their high gas solubility, which can be a desirable trait in some applications but problematic in others where dissolved gases can interfere with reactions or measurements.[1][2] This resource provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure you can effectively and safely remove dissolved gases from your Perfluoro-1,2-dimethylcyclohexane.
Why Degas Perfluoro-1,2-dimethylcyclohexane?
Perfluoro-1,2-dimethylcyclohexane, like other perfluorocarbons, can dissolve significant amounts of gases, including oxygen and carbon dioxide.[3][4] The presence of these dissolved gases can be detrimental to a variety of applications:
-
Oxygen-Sensitive Reactions: Dissolved oxygen can quench excited states in photochemical reactions, interfere with radical reactions, and deactivate sensitive organometallic catalysts.[5]
-
Analytical Techniques: In techniques like HPLC, dissolved gases can lead to the formation of bubbles in the system, causing flow-rate instability, baseline noise, and retention time variability.[6][7]
-
Physical Property Measurements: The presence of dissolved gases can affect the accuracy of density, viscosity, and surface tension measurements.
-
Emulsion Stability: For applications involving the formation of emulsions, dissolved gases can impact their stability and droplet size distribution.
Frequently Asked Questions (FAQs)
Q1: Which degassing method is most effective for Perfluoro-1,2-dimethylcyclohexane?
The most effective method depends on the required level of degassing and the sensitivity of your application. For the most rigorous degassing, the Freeze-Pump-Thaw method is considered the gold standard.[5][8] For less stringent requirements, sparging or sonication can be sufficient and are often faster.[5][9]
Q2: How long does it take to degas Perfluoro-1,2-dimethylcyclohexane?
The time required for degassing varies with the method, volume of the liquid, and the initial concentration of dissolved gases.
-
Freeze-Pump-Thaw: A minimum of three cycles is typically recommended, with each cycle taking around 15-20 minutes (excluding freezing and thawing time).[10][11]
-
Sparging: Bubbling an inert gas through the liquid for 20-60 minutes is generally sufficient, depending on the flow rate and vessel geometry.[1][5]
-
Sonication: This method can be relatively quick, often achieving a reasonable level of degassing within 5-15 minutes, sometimes in combination with a light vacuum.[5][12]
Q3: Can I reuse degassed Perfluoro-1,2-dimethylcyclohexane?
Yes, you can reuse it, but it's crucial to store it properly to prevent the re-dissolution of gases. Store the degassed liquid under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1] For highly sensitive applications, it is recommended to degas the solvent immediately before use.
Q4: What are the primary safety concerns when handling Perfluoro-1,2-dimethylcyclohexane?
Perfluoro-1,2-dimethylcyclohexane is generally considered to be of low toxicity.[13][14] However, it is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16] Avoid inhaling vapors and direct contact with the skin and eyes.[17] When heating perfluorocarbons, ensure adequate ventilation as thermal decomposition can produce toxic fumes.[15]
Q5: Will degassing alter the properties of my Perfluoro-1,2-dimethylcyclohexane?
The degassing process itself, when performed correctly, will not chemically alter the Perfluoro-1,2-dimethylcyclohexane. However, some methods, like boiling or applying a strong vacuum, can lead to loss of the solvent through evaporation if not carefully controlled.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Degassing (e.g., bubbles still forming) | - Insufficient duration of the degassing procedure.- Inefficient gas exchange (for sparging).- Vacuum is not strong enough (for vacuum-based methods).- Leak in the system allowing air to re-enter. | - Increase the number of freeze-pump-thaw cycles.- Increase the sparging time or use a finer frit to create smaller bubbles for better surface area contact.- Ensure your vacuum pump is functioning correctly and can achieve the necessary pressure.- Check all seals and connections for leaks. |
| Solvent Loss During Degassing | - Excessive heating during boiling.- Applying vacuum too quickly or for too long.- High inert gas flow rate during sparging. | - For the boiling method, heat gently and just to the boiling point.[1]- Apply vacuum gradually and monitor the liquid level.[1]- Reduce the flow rate of the inert gas during sparging. |
| Contamination of the Solvent | - Backstreaming from the vacuum pump.- Impurities in the inert gas used for sparging.- Using unclean glassware. | - Use a cold trap (e.g., with liquid nitrogen) between your sample and the vacuum pump.- Use high-purity inert gas (e.g., 99.999%).- Ensure all glassware is thoroughly cleaned and dried before use. |
| Flask Cracking During Freeze-Pump-Thaw | - Filling the flask too full.- Thawing the solvent too quickly. | - Do not fill the Schlenk flask more than halfway.[11][18]- Allow the solvent to thaw slowly. A tepid water bath can be used, but avoid rapid temperature changes.[10] |
Experimental Protocols & Methodologies
Method 1: Freeze-Pump-Thaw Degassing
This is the most rigorous method for removing dissolved gases and is recommended for highly oxygen-sensitive applications.[5]
Step-by-Step Protocol:
-
Preparation: Place the Perfluoro-1,2-dimethylcyclohexane in a Schlenk flask. Do not fill the flask more than 50% of its total volume to prevent shattering during freezing.[11][18]
-
Freezing: Close the stopcock on the Schlenk flask and immerse the bottom of the flask in a dewar containing liquid nitrogen. Swirl the flask gently to ensure even freezing. The melting point of Perfluoro-1,2-dimethylcyclohexane is approximately -22°C, so it will freeze solid.[13][19]
-
Pumping: Once the solvent is completely frozen, connect the Schlenk flask to a high-vacuum line and open the stopcock. Evacuate the headspace for 10-15 minutes. This removes the gases that were in the headspace above the frozen solvent.
-
Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely at room temperature or in a tepid water bath. As the solvent thaws, you will likely see bubbles of dissolved gas being released into the headspace.[10]
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles).[5][10] With each cycle, the amount of bubbling upon thawing should decrease.
-
Final Step: After the final thaw, backfill the flask with a high-purity inert gas such as argon or nitrogen. The degassed solvent is now ready for use.
Visualization of Freeze-Pump-Thaw Workflow
Caption: Workflow for the Freeze-Pump-Thaw degassing method.
Method 2: Inert Gas Sparging
This method involves bubbling an inert gas through the liquid to displace dissolved gases. It is a simpler and faster alternative to freeze-pump-thaw, suitable for many applications.[1][20]
Step-by-Step Protocol:
-
Setup: Place the Perfluoro-1,2-dimethylcyclohexane in a suitable container (e.g., a flask or bottle) with an inlet and an outlet for the gas.
-
Gas Inlet: Insert a long needle or a fritted glass tube connected to a high-purity inert gas (nitrogen or argon) supply. The end of the needle or tube should reach the bottom of the liquid.
-
Sparging: Start a gentle but steady flow of the inert gas through the liquid. A fine stream of bubbles should be visible. A flow rate that is too high can cause splashing and solvent evaporation.
-
Duration: Continue sparging for at least 20-60 minutes.[1][5] The exact time will depend on the volume of the liquid and the efficiency of the gas dispersion.
-
Maintenance: After sparging, maintain a positive pressure of the inert gas over the liquid to prevent air from re-dissolving.
Visualization of Sparging Setupdot
Sources
- 1. f2chemicals.com [f2chemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Perfluorocarbon liquid under pressure: a medium for gas delivery - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE01989C [pubs.rsc.org]
- 5. How To [chem.rochester.edu]
- 6. labserve.consulting [labserve.consulting]
- 7. Troubleshooting degassing problems in HPLC - Biotech Fluidics [biotechfluidics.com]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. hielscher.com [hielscher.com]
- 10. scribd.com [scribd.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. sonicator.com [sonicator.com]
- 13. f2chemicals.com [f2chemicals.com]
- 14. committees.parliament.uk [committees.parliament.uk]
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- 19. f2chemicals.com [f2chemicals.com]
- 20. Sparging (chemistry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Technical Grade Perfluoro-1,2-dimethylcyclohexane
Welcome to the dedicated technical support center for the purification of technical grade Perfluoro-1,2-dimethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this specialty fluorochemical. Our goal is to equip you with the knowledge to confidently achieve the high purity levels required for your critical applications.
Understanding the Challenge: Impurities in Technical Grade Perfluoro-1,2-dimethylcyclohexane
Technical grade perfluoro-1,2-dimethylcyclohexane, while a robust and versatile compound, often contains a variety of impurities stemming from its synthesis and storage.[1][2][3][4][5] Understanding the nature of these impurities is the first step toward effective purification.
Common Impurity Classes:
-
Underfluorinated Compounds: These are molecules where not all hydrogen atoms have been replaced by fluorine. They can be reactive and are a primary concern for toxicity.[1][3][4]
-
Isomers and Other Perfluorocarbons: The manufacturing process may result in a mixture of cis- and trans-isomers of perfluoro-1,2-dimethylcyclohexane, as well as other perfluorinated compounds with similar boiling points.
-
Degradation Products: The presence of reactive impurities can lead to the formation of harmful degradation products such as hydrogen fluoride (HF).[1]
-
Surface-Active Compounds: These impurities can alter the physical properties of the solvent and interfere with sensitive applications.[1]
-
Leachables from Packaging: Storage containers can sometimes leach plasticizers or other compounds into the product.[1][3][4]
Initial Purity Assessment:
Before commencing any purification, it is crucial to assess the initial purity of your technical grade material. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile impurities in perfluorocarbons.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying technical grade perfluoro-1,2-dimethylcyclohexane?
A1: The most effective purification strategies typically involve a multi-step approach combining fractional distillation, chemical treatment with molecular sieves, and in some cases, liquid-liquid extraction. The choice of method depends on the nature of the impurities and the desired final purity.
Q2: How do I remove water and acidic impurities like HF?
A2: A common and effective method is to pass the technical grade liquid through a column packed with activated molecular sieves (3A or 4A) and a basic scavenger like activated alumina or potassium carbonate. Molecular sieves will physically adsorb water, while the basic material will neutralize acidic impurities.
Q3: Fractional distillation doesn't seem to be separating the isomers of perfluoro-1,2-dimethylcyclohexane. Why?
A3: The cis- and trans-isomers of perfluoro-1,2-dimethylcyclohexane have very close boiling points, making their separation by standard fractional distillation challenging. Achieving high isomeric purity often requires a highly efficient distillation column with a large number of theoretical plates and a carefully controlled reflux ratio.
Q4: Are there any specific safety precautions I need to take?
A4: Yes. Perfluorocarbons are generally considered to have low toxicity; however, some impurities can be hazardous.[6][7][8][9] Always handle these chemicals in a well-ventilated fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.[6][7] Be aware of the potential for pressure buildup during heating and distillation.
Troubleshooting Guides
Problem 1: Poor Separation During Fractional Distillation
Symptoms:
-
Broad boiling point range during distillation.
-
GC-MS analysis of distilled fractions shows minimal improvement in purity.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inefficient Distillation Column | The column may not have enough theoretical plates to separate compounds with close boiling points. | 1. Switch to a longer, packed column (e.g., Vigreux, Raschig rings, or structured packing).2. Ensure the column is well-insulated to maintain a proper temperature gradient. |
| Incorrect Reflux Ratio | Too low a reflux ratio will result in poor separation, while too high a ratio will significantly slow down the distillation. | 1. Start with a higher reflux ratio (e.g., 10:1) and gradually decrease it as the separation improves.2. Use an automated reflux controller for precise control. |
| Formation of Azeotropes | Some impurities may form azeotropes with perfluoro-1,2-dimethylcyclohexane, making separation by simple distillation impossible. | 1. Analyze the distillate by GC-MS to identify the persistent impurity.2. Consider a different purification technique, such as extractive distillation or passing the material through a column of an appropriate adsorbent. |
Problem 2: Persistent Water or Acidic Impurities After Purification
Symptoms:
-
A "wet" appearance of the solvent (cloudiness).
-
Corrosion of metal equipment.
-
Unusual peaks in the GC-MS chromatogram that could correspond to degradation products.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Saturated Molecular Sieves | The molecular sieves have adsorbed their maximum capacity of water and are no longer effective. | 1. Regenerate the molecular sieves by heating them in a vacuum oven at high temperature (follow manufacturer's instructions).2. Use fresh, properly activated molecular sieves. |
| Insufficient Contact Time | The perfluorocarbon may be flowing through the purification column too quickly for effective removal of impurities. | 1. Decrease the flow rate of the liquid through the column.2. Consider a batch treatment where the perfluorocarbon is stirred with the molecular sieves and/or basic scavenger for several hours. |
| Reactive Impurities Generating Acid | Some underfluorinated impurities can slowly hydrolyze to produce HF. | 1. A pre-treatment step with a mild base (e.g., potassium carbonate) followed by filtration before distillation can help remove these precursors. |
Experimental Protocols
Protocol 1: General Purification Workflow
This protocol outlines a robust, multi-step procedure for purifying technical grade perfluoro-1,2-dimethylcyclohexane.
Diagram of the General Purification Workflow:
Caption: General workflow for the purification of perfluoro-1,2-dimethylcyclohexane.
Methodology:
-
Initial Analysis: Obtain a GC-MS spectrum of the starting material to identify the major impurities.
-
Pre-Treatment (Drying and Neutralization):
-
In a suitable flask, add the technical grade perfluoro-1,2-dimethylcyclohexane.
-
Add activated 3A molecular sieves (5% w/v) and anhydrous potassium carbonate (2% w/v).
-
Stir the mixture at room temperature for at least 4 hours.
-
-
Filtration: Filter the mixture to remove the molecular sieves and potassium carbonate.
-
Fractional Distillation:
-
Set up a fractional distillation apparatus with a high-efficiency column.
-
Carefully heat the filtered liquid.
-
Discard the initial forerun, which may contain more volatile impurities.
-
Collect the main fraction boiling at approximately 102-103°C.[10][11]
-
Leave a small amount of liquid in the distillation flask to avoid distilling to dryness.
-
-
Final Analysis: Analyze the collected fractions by GC-MS to confirm purity.
-
Storage: Store the purified product over freshly activated molecular sieves in a tightly sealed, appropriate container.
Protocol 2: Solid-Phase Extraction (SPE) for Trace Impurity Removal
For applications requiring exceptionally high purity, solid-phase extraction can be an effective final polishing step.
Diagram of the SPE Logic:
Caption: Logic of solid-phase extraction for final purification.
Methodology:
-
Select a Suitable Sorbent: Choose an SPE cartridge with a sorbent that has an affinity for the suspected trace impurities. Fluorous-specific phases or activated carbon can be effective.[12]
-
Condition the Cartridge: Follow the manufacturer's instructions for conditioning the SPE cartridge, typically involving washing with a high-purity solvent.
-
Load the Sample: Slowly pass the distilled perfluoro-1,2-dimethylcyclohexane through the conditioned cartridge.
-
Elute the Product: The purified product will pass through the cartridge while the impurities are retained.
-
Analyze the Eluate: Confirm the purity of the eluted product using GC-MS.
References
- Biotage. (n.d.). Tips & Tricks for Extracting Perfluorinated Compounds from Drinking Water Using Solid Phase Extraction.
- STD_ PFC-14 _EN. (2016, April 15). Safety data sheet according to 1907/2006/EC, Article 31.
- California Department of Public Health. (2008, May 6). Fluorocarbons.
- Separation Science. (n.d.). Efficient Extraction of Polyfluorinated Compounds in Water Using SPE.
- Meinlschmidt, P., et al. (2019). Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane Batches. PubMed Central.
- ResearchGate. (2021, February). Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214.
- ACS Publications. (2024, October 16). Quantification of Extractable Total Per- and Polyfluoroalkyl Substances in Water Using Persulfate Preoxidation, Solid Phase Extraction, and Chemical Defluorination with Sodium Biphenyl or Ion-Pair Formation with Methylene Blue.
- 3M. (2020, February 17). Safety Data Sheet.
- MDPI. (n.d.). A Review of Recent Advances in Detection and Treatment Technology for Perfluorinated Compounds.
- Airgas. (2017, July 6). SAFETY DATA SHEET.
- LCGC International. (n.d.). The Extraction of Perfluorinated Alkyl Acids (PFAAs) in Drinking Water Using Automated Cartridge SPE.
- PubMed. (2020, November 27). Benchmarking different brands of perfluorocarbon liquids.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
- ResearchGate. (n.d.). Benchmarking different brands of perfluorocarbon liquids | Request PDF.
- ResearchGate. (n.d.). Chemical compounds causing severe acute toxicity in heavy liquids used for intraocular surgery | Request PDF.
- F2 Chemicals Ltd. (n.d.). Perfluoro-1,2-dimethylcyclohexane.
- ChemicalBook. (2025, October 14). PERFLUORO-1,2-DIMETHYLCYCLOHEXANE.
- U.S. Environmental Protection Agency. (2018, August 23). Reducing PFAS in Drinking Water with Treatment Technologies.
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- 12. epa.gov [epa.gov]
Technical Support Center: Strategies for the Removal of Perfluoro-1,2-dimethylcyclohexane from Reaction Mixtures
Welcome to the Technical Support Center for advanced chemical separations. This guide is designed for researchers, scientists, and professionals in drug development and materials science who utilize perfluoro-1,2-dimethylcyclohexane as a solvent or reaction medium. As a high-boiling, chemically inert, and fluorinated solvent, its removal from a reaction mixture presents unique challenges. This document provides in-depth technical guidance, troubleshooting advice, and detailed protocols to effectively and efficiently remove perfluoro-1,2-dimethylcyclohexane, ensuring the purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: Why is perfluoro-1,2-dimethylcyclohexane difficult to remove by standard methods like simple rotary evaporation?
A1: Perfluoro-1,2-dimethylcyclohexane has a high boiling point, typically around 102-103°C, which is often similar to or higher than that of many organic products.[1] Simple rotary evaporation under standard vacuum is often insufficient to remove it without significant heating, which could degrade thermally sensitive compounds. Furthermore, its high density (approximately 1.828 g/mL) and immiscibility with many common organic solvents can lead to phase separation issues during work-up.[1]
Q2: What are the primary methods for removing perfluoro-1,2-dimethylcyclohexane?
A2: The most effective methods leverage the unique "fluorous" properties of perfluoro-1,2-dimethylcyclohexane. These include:
-
Distillation Techniques: Simple, fractional, and azeotropic distillation can be employed, depending on the boiling point of your product and the potential for azeotrope formation.
-
Liquid-Liquid Extraction (LLE): Utilizing a solvent system where your product has high solubility in a conventional organic solvent that is immiscible with perfluoro-1,2-dimethylcyclohexane.
-
Fluorous Solid-Phase Extraction (F-SPE): A highly selective chromatographic technique that separates molecules based on their affinity for a fluorinated stationary phase.
Q3: Is perfluoro-1,2-dimethylcyclohexane miscible with common organic solvents?
A3: Perfluoro-1,2-dimethylcyclohexane is generally immiscible with many common polar and non-polar organic solvents at room temperature. It is, however, soluble in other perfluorinated compounds and some aliphatic and chlorinated hydrocarbons.[2] This immiscibility is the basis for effective separation by liquid-liquid extraction.
Q4: Can perfluoro-1,2-dimethylcyclohexane form azeotropes?
A4: Perfluorinated compounds are known to form azeotropes with various organic solvents. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[3][4] While specific azeotropic data for perfluoro-1,2-dimethylcyclohexane with a wide range of organic solvents is not extensively tabulated, it is a critical consideration for purification by distillation. If an azeotrope forms, simple distillation will not be effective in separating the two components completely.
Troubleshooting and In-Depth Guides
This section provides detailed protocols and the scientific rationale behind each technique for removing perfluoro-1,2-dimethylcyclohexane from your reaction mixture.
Distillation Strategies
Distillation separates components of a liquid mixture based on differences in their boiling points.[5] For a successful separation of your product from perfluoro-1,2-dimethylcyclohexane, a significant difference in boiling points is ideal.
Physical Properties for Consideration:
| Compound | Boiling Point (°C) | Density (g/mL at 25°C) |
| Perfluoro-1,2-dimethylcyclohexane | ~102-103 | ~1.828 |
| Toluene | 111 | 0.867 |
| Heptane | 98.4 | 0.684 |
| Ethyl Acetate | 77.1 | 0.902 |
| Dichloromethane | 39.6 | 1.33 |
-
Method: Simple or vacuum distillation.
-
Rationale: The large difference in boiling points allows for the selective removal of perfluoro-1,2-dimethylcyclohexane as the distillate, leaving your product behind in the distillation flask. Applying a vacuum will lower the boiling points of both substances, which can be beneficial for thermally sensitive products.
-
Troubleshooting:
-
Bumping: Perfluorinated liquids have a tendency to bump (boil violently). Always use a stir bar or boiling chips and ensure smooth heating.
-
Incomplete Separation: If you suspect an azeotrope, simple distillation will stall at the azeotropic composition. In this case, consider a different separation technique.
-
-
Method: Simple or fractional distillation.
-
Rationale: Your product can be distilled away from the higher-boiling perfluoro-1,2-dimethylcyclohexane. Fractional distillation, using a column with a high number of theoretical plates, will be necessary if the boiling point difference is small.
-
Troubleshooting:
-
Co-distillation: Even with a significant boiling point difference, some of the higher-boiling component may be carried over with the vapor of the lower-boiling component, especially if the distillation is performed too quickly. A slow and controlled distillation rate is crucial.
-
If perfluoro-1,2-dimethylcyclohexane forms a minimum-boiling azeotrope with a co-solvent, this can be exploited for its removal at a temperature lower than its own boiling point.
-
Conceptual Workflow:
-
Add a co-solvent (an "entrainer") that is known to form a low-boiling azeotrope with perfluorinated compounds (e.g., acetone, certain alcohols, or hydrocarbons).
-
Distill the mixture. The azeotrope will distill first.
-
Once the azeotrope is removed, the temperature will rise to the boiling point of the next lowest-boiling component.
-
-
Considerations: Finding the right entrainer and the exact azeotropic composition and boiling point often requires empirical testing or access to specific phase equilibrium data, which is not always readily available.
dot graph TD { A[Start: Reaction Mixture in Perfluoro-1,2-dimethylcyclohexane] --> B{Assess Product Boiling Point}; B --> C{BP >> 103°C}; B --> D{BP << 103°C}; B --> E{BP ≈ 103°C}; C --> F[Simple/Vacuum Distillation]; D --> G[Fractional Distillation]; E --> H[Consider Azeotropic Distillation or other methods]; F --> I[Product in Flask]; G --> J[Product as Distillate]; H --> K[Separation Achieved or Further Steps Needed]; } Caption: Decision workflow for distillation-based separation.
Liquid-Liquid Extraction (LLE)
LLE is a powerful technique that separates compounds based on their differential solubilities in two immiscible liquid phases.[6] Given that perfluoro-1,2-dimethylcyclohexane is immiscible with many common organic solvents and water, LLE is a highly effective removal method.
Core Principle: The "like dissolves like" principle is key here. Your organic product will preferentially dissolve in a standard organic solvent, while the highly fluorinated perfluoro-1,2-dimethylcyclohexane will form a separate, denser layer that can be physically removed.
Step-by-Step Protocol for LLE:
-
Solvent Selection: Choose an organic solvent in which your product is highly soluble and that is immiscible with perfluoro-1,2-dimethylcyclohexane. Common choices include toluene, hexane, ethyl acetate, or diethyl ether.
-
Extraction: a. Transfer the reaction mixture to a separatory funnel. b. Add the chosen organic extraction solvent. The volume should be sufficient to fully dissolve your product. c. Gently invert the separatory funnel several times to allow for the partitioning of the product into the organic layer. Caution: Vigorous shaking can lead to the formation of emulsions, which are difficult to separate. d. Allow the layers to fully separate. The denser perfluoro-1,2-dimethylcyclohexane layer will be at the bottom.
-
Separation: a. Carefully drain the lower perfluoro-1,2-dimethylcyclohexane layer. b. Collect the upper organic layer containing your product.
-
Back-Extraction (Optional but Recommended): To maximize recovery, the perfluoro-1,2-dimethylcyclohexane layer can be re-extracted with a fresh portion of the organic solvent.
-
Washing: The combined organic layers can be washed with brine (saturated aqueous NaCl solution) to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield your purified product.
dot graph TD { A[Reaction Mixture] --> B[Add to Separatory Funnel]; B --> C[Add Immiscible Organic Solvent]; C --> D{Gently Mix and Allow Layers to Settle}; D --> E[Upper Layer: Organic Solvent + Product]; D --> F[Lower Layer: Perfluoro-1,2-dimethylcyclohexane]; F --> G{Drain and Collect Lower Layer}; E --> H[Collect Upper Layer]; H --> I[Wash with Brine]; I --> J[Dry over Na₂SO₄]; J --> K[Filter and Concentrate]; K --> L[Purified Product]; } Caption: Workflow for Liquid-Liquid Extraction.
Troubleshooting LLE:
-
Emulsion Formation: If an emulsion forms, try the following:
-
Let the mixture stand for an extended period.
-
Gently swirl the separatory funnel.
-
Add a small amount of brine.
-
Filter the entire mixture through a pad of Celite®.
-
-
Poor Partitioning: If your product has some solubility in the fluorous phase, multiple extractions with the organic solvent will be necessary to achieve a good recovery.
Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a highly efficient chromatographic technique for separating fluorous molecules from non-fluorous molecules.[7] It utilizes a silica gel stationary phase that has been functionalized with perfluoroalkyl chains. This "fluorous silica gel" has a strong affinity for other fluorinated molecules.
Mechanism of Separation:
The principle behind F-SPE is the strong "fluorous-fluorous" interaction. When a mixture of fluorous and non-fluorous compounds is loaded onto a fluorous SPE cartridge, the fluorous molecules are retained on the stationary phase, while the non-fluorous (organic) molecules pass through. The retained fluorous compounds can then be eluted with a more "fluorophilic" solvent.
Step-by-Step Protocol for F-SPE:
-
Cartridge Preparation:
-
Select a fluorous SPE cartridge of an appropriate size for your sample scale.
-
Condition the cartridge by passing a small volume of a polar organic solvent (e.g., methanol) through it, followed by a "fluorophobic" wash solvent (e.g., 80:20 methanol/water).[7]
-
-
Sample Loading:
-
Dissolve the reaction mixture in a minimal amount of the reaction solvent or a suitable loading solvent.
-
Load the sample onto the conditioned cartridge.
-
-
Elution of Non-Fluorous Compounds:
-
Wash the cartridge with a "fluorophobic" solvent system (e.g., 80:20 methanol/water or 90:10 acetonitrile/water). Your organic product will elute with this solvent.
-
Collect the eluent in fractions and monitor by an appropriate analytical technique (e.g., TLC or LC-MS) to ensure all of your product has been eluted.
-
-
Elution of Fluorous Compounds (Optional):
-
If you wish to recover the perfluoro-1,2-dimethylcyclohexane, you can then wash the cartridge with a "fluorophilic" solvent, such as a perfluorinated solvent or a highly fluorinated ether (e.g., HFE-7100), to elute the retained fluorous compounds.[8]
-
Expert Insights for F-SPE:
-
Solvent Choice is Critical: The success of F-SPE depends heavily on the choice of the fluorophobic and fluorophilic wash solvents. The fluorophobic wash must be strong enough to elute your organic product but weak enough to leave the fluorous solvent adsorbed to the stationary phase.
-
Method Development: For a new separation, it is advisable to start with a small-scale test to optimize the solvent system.
-
"Reverse" F-SPE: An alternative approach is to use standard silica gel and elute with a fluorous solvent to remove the perfluoro-1,2-dimethylcyclohexane first, leaving your organic product adsorbed on the silica for subsequent elution with a more polar organic solvent.[8]
Conclusion
The removal of perfluoro-1,2-dimethylcyclohexane from a reaction mixture requires a departure from standard work-up procedures. By understanding and leveraging its unique physical and chemical properties, particularly its high density, immiscibility with many organic solvents, and "fluorous" nature, researchers can effectively purify their products. Liquid-liquid extraction offers a straightforward and often sufficient method, while fluorous solid-phase extraction provides a highly selective and efficient alternative for more challenging separations. While distillation is a viable option, careful consideration of the product's thermal stability and the potential for azeotrope formation is essential.
This guide provides a comprehensive framework for tackling this common laboratory challenge. As with any chemical procedure, always consult the relevant Safety Data Sheets (SDS) and perform a thorough risk assessment before beginning your work.
References
- Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). Current Opinion in Drug Discovery & Development, 7(6), 784-794.
- Horsley, L. H. (1962).
- Lide, D.R., & Kehiaian, H.V. (1994).
-
F2 Chemicals Ltd. (n.d.). Perfluoro-1,2-dimethylcyclohexane Safety Data Sheet. Retrieved from [Link]
-
How to remove high boiling solvent from crude- Reaction work up. (2023, September 15). YouTube. Retrieved from [Link]
-
Organomation. (n.d.). What is Solvent Removal? Retrieved from [Link]
-
Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Curran, D. P. (2006). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). ResearchGate. Retrieved from [Link]
- Curran, D. P. (2002). A bird's eye view of fluorous reaction and separation techniques. L'actualité chimique, (256-257), 65-69.
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
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- 3. rushim.ru [rushim.ru]
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- 5. Perfluoro-1,2-dimethylcyclohexane | C8F16 | CID 101640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
- 7. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Technical Support Center: Navigating the Challenges of Perfluoro-1,2-dimethylcyclohexane as a Solvent
Welcome to the technical support guide for Perfluoro-1,2-dimethylcyclohexane (PFDMCH). This resource is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of this fluorous solvent in their work. As a highly inert and immiscible solvent, PFDMCH offers significant advantages for specific applications, but its distinct characteristics can also present challenges during experimental setup and execution. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you overcome these hurdles and optimize your results.
Understanding Perfluoro-1,2-dimethylcyclohexane (PFDMCH)
Perfluoro-1,2-dimethylcyclohexane is a perfluorocarbon liquid, meaning its hydrocarbon backbone has been fully saturated with fluorine atoms. This complete fluorination imparts remarkable properties, including high chemical and thermal stability, low surface tension, and immiscibility with both aqueous and most organic solvents.[1][2] Its primary applications are found in areas requiring extreme inertness or a distinct "fluorous" phase, such as in fluorous biphasic catalysis, as a heat transfer fluid, and in electronics cooling.[3][4]
To effectively troubleshoot issues, it is crucial to first understand its fundamental physical and chemical properties.
Table 1: Physical and Chemical Properties of Perfluoro-1,2-dimethylcyclohexane
| Property | Value | Source(s) |
| Molecular Formula | C₈F₁₆ | [3] |
| Molecular Weight | 400.06 g/mol | [3][5] |
| Boiling Point | ~102-103 °C | [5][6] |
| Melting Point | ~ -22 °C | [5][7] |
| Density | ~1.828 - 1.861 g/mL at 25 °C | [5][6] |
| Viscosity | ~3.121 mPa·s at 25 °C | [5][7] |
| Water Solubility | Insoluble | [1][7] |
| Organic Solubility | Soluble in some aliphatic and chlorinated hydrocarbons | [7] |
| Partition Coefficient (log Kow) | 5.5 | [5] |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing not just solutions but the scientific rationale behind them.
Issue 1: Poor Solubility of Reactants or Products
Question: My compound, which is soluble in common organic solvents like THF or methanol, shows negligible solubility in Perfluoro-1,2-dimethylcyclohexane. How can I proceed with my reaction?
Answer: This is the most common challenge and stems from the fundamental principle of "like dissolves like." PFDMCH is neither polar nor lipophilic; it is fluorophilic. The dense sheath of fluorine atoms creates a phase that does not interact favorably with hydrocarbon or polar molecules.
Causality: The strength of the C-F bonds and the electronegativity of fluorine result in very weak intermolecular forces (van der Waals forces) with non-fluorinated molecules.[1] This leads to the pronounced immiscibility and poor solvating power for most conventional compounds.
Solutions:
-
Introduce a Fluorous Tag: The most effective strategy is to covalently attach a perfluoroalkyl chain (a "fluorous tag") to your molecule of interest (e.g., a catalyst or a substrate). A molecule with a sufficient degree of fluorination will preferentially dissolve in the PFDMCH phase.
-
Employ a Fluorous Biphasic System (FBS): If tagging a reactant is not feasible, FBS is the ideal approach. In this setup, the reaction mixture consists of two immiscible layers: a PFDMCH layer and a conventional organic or aqueous layer. A fluorous-tagged catalyst is dissolved in the PFDMCH phase, while the untagged reactants remain in the other phase. The reaction occurs at the interface or with slight diffusion of reactants into the fluorous phase. This approach simplifies catalyst recovery, as the catalyst remains sequestered in the fluorous phase post-reaction.
-
Use a Co-Solvent (Limited Applicability): In some cases, a co-solvent that has some miscibility with both phases, such as certain fluorinated alcohols, can help bridge the solubility gap. However, this can complicate downstream separation.
Issue 2: Formation of a Stable Emulsion
Question: I'm using PFDMCH in a biphasic system with an aqueous layer. After vigorous stirring, a persistent emulsion has formed at the interface that won't separate. How can I break this emulsion?
Answer: Emulsion formation occurs when one liquid phase is dispersed as microscopic droplets within the other, stabilized by surface-active agents (surfactants) that accumulate at the liquid-liquid interface.
Causality: While PFDMCH itself is not a surfactant, impurities in your reactants or the formation of amphiphilic byproducts during the reaction can act as surfactants. These molecules have both a fluorophilic/lipophilic part and a hydrophilic part, allowing them to bridge the two immiscible phases and prevent the droplets from coalescing. The high density difference between PFDMCH and aqueous/organic phases can sometimes exacerbate this issue.
Solutions:
-
Centrifugation: This is often the most effective mechanical method. The increased gravitational force will compel the denser PFDMCH droplets to coalesce and separate from the lighter phase.
-
Addition of a Demulsifier: Adding a small amount of a substance that disrupts the interfacial surfactant layer can break the emulsion. For PFDMCH/water emulsions, adding a simple alcohol like isopropanol or ethanol can be effective.
-
Temperature Modification: Gently heating the mixture (if your compounds are stable) can decrease the viscosity of the phases and alter the solubility of the emulsifying agent, promoting phase separation.
-
Salting Out: For aqueous-fluorous emulsions, adding a saturated brine solution can increase the polarity of the aqueous phase, forcing the surfactant to partition out of the interface and breaking the emulsion.
Issue 3: Difficulty Removing PFDMCH Post-Reaction
Question: My reaction is complete, but I am struggling to remove the high-boiling PFDMCH solvent from my product. What are the best methods?
Answer: With a boiling point of ~102 °C, PFDMCH is not as volatile as solvents like dichloromethane or ethyl acetate.[5] Simple evaporation at atmospheric pressure is often inefficient and may require excessive heat that could degrade the desired product.
Causality: The relatively high molecular weight (400.06 g/mol ) and boiling point necessitate specific removal strategies tailored to the solvent's properties and the nature of your product.[3][5]
Solutions:
-
Rotary Evaporation Under Reduced Pressure: This is the standard method. Applying a vacuum will significantly lower the boiling point of PFDMCH, allowing for its removal at a much lower temperature (e.g., room temperature or with gentle heating to 30-40 °C).
-
Fluorous Solid-Phase Extraction (F-SPE): This is an elegant solution if your product is fluorous-tagged. The crude reaction mixture is passed through a cartridge containing silica gel with a bonded fluorous stationary phase (fluorous silica).
-
Non-fluorous and lightly fluorous compounds will pass through with a non-fluorous solvent wash (e.g., methanol/water).
-
The heavily fluorous-tagged product is retained and can then be eluted with a fluorinated solvent like PFDMCH or a suitable alternative. This both purifies the product and removes the original solvent in one process.
-
-
Liquid-Liquid Extraction: If your product is soluble in a conventional organic solvent that is immiscible with PFDMCH (e.g., hexane or toluene), you can perform a liquid-liquid extraction to move your product from the fluorous phase to the organic phase, leaving the PFDMCH behind.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling Perfluoro-1,2-dimethylcyclohexane? A1: PFDMCH is classified as causing skin and eye irritation and may cause respiratory irritation.[8] Always handle it in a well-ventilated area or a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[8] Avoid breathing vapors and ensure containers are kept tightly closed when not in use.[7][8]
Q2: Is PFDMCH considered a persistent environmental contaminant like other PFAS? A2: Yes, as a perfluorinated compound, PFDMCH is extremely persistent in the environment and belongs to the broader class of substances known as PFAS (Per- and Polyfluoroalkyl Substances).[1][10] It is critical to avoid releasing it into the environment. All waste containing PFDMCH should be collected and disposed of as halogenated chemical waste according to your institution's hazardous waste protocols.[7]
Q3: Can I use standard laboratory glassware and equipment with PFDMCH? A3: Yes, PFDMCH is chemically inert and stable, making it compatible with standard glass, stainless steel, and most polymeric materials under normal conditions.[1][7] However, for highly sensitive analytical applications (e.g., LC-MS), be aware that laboratory equipment containing Teflon (e.g., tubing, cap liners) can be a source of PFAS contamination.[11]
Q4: My reaction involves charged intermediates. Is PFDMCH a suitable solvent? A4: Generally, no. PFDMCH is a non-polar, non-coordinating solvent with a very low dielectric constant. It is extremely poor at solvating ions, polar molecules, or charged transition states. Reactions that rely on such species (e.g., many Sₙ1/Sₙ2 or E1/E2 reactions) will proceed very slowly, if at all. It is best suited for radical reactions or reactions between non-polar species.
Key Experimental Protocols
Protocol 1: Fluorous Biphasic System (FBS) for Catalyst Recovery
This protocol describes the use of PFDMCH to separate a fluorous-tagged catalyst from a reaction mixture.
-
Reaction Setup:
-
In a reaction vessel, dissolve your fluorous-tagged catalyst in the required volume of Perfluoro-1,2-dimethylcyclohexane.
-
In a separate vessel, dissolve your non-fluorous reactants in a conventional organic solvent (e.g., toluene, acetonitrile) that is immiscible with PFDMCH.
-
Add the organic solution to the reaction vessel containing the fluorous phase. A distinct two-layer system should form.
-
-
Reaction Execution:
-
Heat the biphasic mixture to the desired reaction temperature.
-
Stir the mixture vigorously to create a large interfacial area, facilitating contact between the reactants and the catalyst. The mixture may appear cloudy or emulsified during stirring.
-
Monitor the reaction to completion using an appropriate analytical technique (e.g., GC, TLC) on samples taken from the organic layer.
-
-
Workup and Catalyst Recovery:
-
Stop stirring and allow the two phases to separate completely. This can be done in the reaction vessel or by transferring the mixture to a separatory funnel.
-
Carefully decant or drain the top (organic) layer containing your product.
-
The bottom (denser) PFDMCH layer contains your catalyst. This layer can be washed with fresh organic solvent to remove any residual product and then reused for subsequent reaction cycles.
-
Process the isolated organic layer using standard purification methods (e.g., chromatography, crystallization) to isolate the final product.
-
References
-
F2 Chemicals Ltd. (n.d.). Perfluoro-1,2-dimethylcyclohexane. Retrieved from F2 Chemicals. [Link]
-
National Center for Biotechnology Information (n.d.). Perfluoro-1,2-dimethylcyclohexane. PubChem Compound Database. [Link]
-
F2 Chemicals Ltd. (2024). Perfluoro-1,2-dimethylcyclohexane - SDS EU (Reach Annex II). [Link]
-
Grokipedia. (n.d.). Perfluoro-1,3-dimethylcyclohexane. Retrieved from Grokipedia. [Link]
-
SAFECHEM. (2015). SAFETY DATA SHEET High Performance Fluorinated Solvent. Retrieved from Cloudinary. [Link]
-
Waters Corporation. (n.d.). Startup Guide for the Analysis of Perfluorinated Alkyl Substances (PFAS) in Environmental Samples. Waters Help Center. [Link]
-
SAFECHEM. (n.d.). FLUORINATED SOLVENTS. Retrieved from SAFECHEM. [Link]
-
ResearchGate. (2021). (PDF) Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. [Link]
-
Wikipedia. (n.d.). Perfluoro-1,3-dimethylcyclohexane. [Link]
-
Greenpeace Research Laboratories. (2005). Uses of Perfluorinated Substances. [Link]
-
National Institutes of Health. (2024). Protocol for evaluating protein-polyfluoroalkyl substances in vitro using differential scanning fluorimetry. PMC. [Link]
-
Cheméo. (n.d.). Perfluoro-1,3-dimethylcyclohexane. [Link]
-
National Institutes of Health. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PMC. [Link]
-
National Institute of Standards and Technology. (n.d.). Perfluoro-1,3-dimethylcyclohexane. NIST WebBook. [Link]
-
National Institutes of Health. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). PMC. [Link]
-
ResearchGate. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). [Link]
-
Centers for Disease Control and Prevention. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. [Link]
-
Royal Society of Chemistry. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). Environmental Science: Processes & Impacts. [Link]
-
National Institutes of Health. (n.d.). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. PMC. [Link]
-
Environment Canada. (n.d.). The physics and chemistry of emulsions. [Link]
-
ResearchGate. (2014). (PDF) Design and formulation of nanoemulsions using 2-(poly(hexafluoropropylene oxide)) perfluoropropyl benzene in combination with linear perfluoro(polyethylene glycol dimethyl ether). [Link]
-
The Good Scents Company. (n.d.). perfluoro(methyl cyclohexane). [Link]
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White Rose Research Online. (n.d.). Challenges in the development of bio-based solvents: A case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate. [Link]
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Improving solubility of reactants in Perfluoro-1,2-dimethylcyclohexane
Welcome to the technical support guide for Perfluoro-1,2-dimethylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of this fluorinated solvent in their work. Here, we address common challenges related to reactant solubility and provide practical, field-tested solutions and protocols to ensure the success of your experiments.
Understanding the Challenge: Solubility in Fluorinated Solvents
Perfluoro-1,2-dimethylcyclohexane, like other perfluorocarbons (PFCs), is a highly specialized solvent. Its properties are dominated by the immense strength and stability of the carbon-fluorine bond.[1][2] This results in a liquid that is chemically inert, thermally stable, and immiscible with most common organic solvents and aqueous solutions.[1][3][4] PFCs are characterized by weak intermolecular van der Waals forces, making them excellent solvents for gases but poor solvents for most conventional organic molecules, especially those that are large, polar, or capable of hydrogen bonding.[1][5][6]
The core principle governing solubility here is not just "like dissolves like," but a more specific "fluorophilic dissolves fluorophilic." This guide provides troubleshooting strategies to bridge the gap between your conventional reactants and the unique environment of a perfluorinated solvent system.
Troubleshooting Guide & FAQs
Here we address the most common questions and issues encountered when working with Perfluoro-1,2-dimethylcyclohexane.
Q1: My organic reactant is completely insoluble in Perfluoro-1,2-dimethylcyclohexane. What's happening?
A1: This is the most common challenge and stems from the fundamental properties of fluorinated solvents. Perfluoro-1,2-dimethylcyclohexane is both hydrophobic (water-repelling) and lipophobic (fat-repelling).[7] For a solute to dissolve, the energy cost of creating a cavity within the solvent for the solute molecule must be offset by favorable solute-solvent interactions.[6] For most organic reactants, the interaction with the highly non-polar and weakly interacting PFC molecules is insufficient to overcome this energy barrier.[6] Essentially, the solvent molecules interact more strongly with each other than with your reactant.
Q2: What are the simplest physical methods I can try first to improve solubility?
A2: Before turning to chemical modifications, two physical methods can be effective, depending on the nature of your reactant and reaction conditions.
-
Sonication: Applying ultrasonic energy can dramatically aid in dissolving solids.[8][9] The process, known as cavitation, involves the formation and collapse of microscopic bubbles, which generates intense local shear forces.[8] This energy breaks apart solute agglomerates, increasing the surface area exposed to the solvent and accelerating the rate of dissolution.[10][11] It is particularly useful for dispersing particles and can sometimes be sufficient to create a usable suspension or solution.[11]
-
Heating: Many fluorous-organic solvent systems are "thermomorphic," meaning they become a single homogeneous phase at elevated temperatures and separate back into two phases upon cooling.[12][13][14] If your reaction can be run at a higher temperature, you may find that your reactant and the Perfluoro-1,2-dimethylcyclohexane become miscible, allowing the reaction to proceed in a single phase. The product can then be easily separated by cooling the mixture.
Q3: Physical methods didn't work. How can I chemically modify my reactant to make it soluble?
A3: The most powerful and direct strategy is fluorous tagging . This involves covalently attaching a perfluoroalkyl chain, often called a "fluorous ponytail," to your reactant molecule.[12][15] This tag imparts a high affinity for the fluorous solvent, effectively pulling the entire molecule into the perfluorinated phase.[15][16] This is the core principle of fluorous chemistry, which allows for easy separation of tagged products or catalysts from untagged starting materials and byproducts via liquid-liquid extraction.[16]
Q4: My experiment involves a water-soluble reactant. Is it possible to run this reaction in Perfluoro-1,2-dimethylcyclohexane?
A4: Yes, this is commonly achieved by creating a water-in-fluorocarbon emulsion . Since the two phases are immiscible, a fluorosurfactant is required.[17][18] These are amphiphilic molecules with a hydrophilic "head" that is soluble in the aqueous phase and a fluorophilic "tail" that is soluble in the perfluorinated phase.[19] The surfactant stabilizes the interface between microscopic aqueous droplets and the continuous fluorous phase, allowing for reactions to occur within the droplets or at the interface.[20][21] This technique is particularly vital for biological applications like single-cell analysis or in vitro translation in drop-based microfluidics.[17][20]
Q5: Can I use a co-solvent to create a homogeneous mixture at room temperature?
A5: Yes, this is a viable strategy. The goal is to find an "amphiphilic" solvent that is miscible with both your organic reactant and the Perfluoro-1,2-dimethylcyclohexane. A commonly used solvent for this purpose is α,α,α-trifluorotoluene (TFT).[14][22] While not a universal solution, it can often bridge the solubility gap and create a single phase for your reaction. After the reaction, the fluorous components can sometimes be precipitated out by adding a conventional organic solvent.[13]
Q6: I've heard of Phase-Transfer Catalysis. Can this help with solubility issues?
A6: Absolutely. Phase-Transfer Catalysis (PTC) is an elegant solution for reacting solutes that are in two different immiscible phases.[23] In a fluorous PTC system, a catalyst—often a fluorous-tagged quaternary ammonium salt or crown ether—is used.[24][25] This catalyst picks up a reactant from one phase (e.g., an anion from an aqueous phase), shuttles it across the phase boundary into the fluorous phase where it can react with the substrate, and then returns to the first phase to repeat the cycle. This avoids the need to make the bulk phases miscible and is appealing because it often uses mild conditions and robust catalysts.[26]
Q7: What are the key safety considerations when working with Perfluoro-1,2-dimethylcyclohexane?
A7: Perfluoro-1,2-dimethylcyclohexane is generally considered chemically inert and non-flammable.[4][27] However, as with any laboratory chemical, proper handling is essential.
-
Handling: Use in a well-ventilated area or fume hood to avoid inhaling vapors.[28] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[28][29]
-
Storage: Keep containers tightly closed in a cool, dry place.[27]
-
Disposal: Per- and polyfluoroalkyl substances (PFAS) are environmentally persistent.[30] Dispose of waste according to your institution's environmental health and safety guidelines. Do not discharge directly into the environment. The most common disposal methods are incineration or landfilling by a professional disposal company.[30]
Data & Protocols
Solvent Properties at a Glance
| Property | Value | Source |
| Molecular Formula | C₈F₁₆ | [3] |
| Molecular Weight | 400.06 g/mol | [31] |
| Boiling Point | 102 - 103 °C | [31][32] |
| Density | ~1.83 - 1.86 g/mL at 25 °C | [31][32] |
| Appearance | Clear, colorless liquid | [4] |
| Solubility in Water | Very low (~10 ppm) | [1][4] |
| Miscibility | Immiscible with most organic solvents; miscible with other fluorocarbons. | [1][3] |
Decision Workflow for Solubility Enhancement
This diagram provides a logical pathway for selecting the appropriate strategy to improve reactant solubility.
Caption: Fluorous biphasic system: homogeneous at high temperature, separating upon cooling.
Surfactant-Stabilized Emulsion
This diagram shows how fluorosurfactant molecules arrange themselves at the oil-water interface to stabilize an aqueous droplet in a continuous fluorous phase.
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Handling and disposal of Perfluoro-1,2-dimethylcyclohexane in the lab
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals on the proper handling and disposal of Perfluoro-1,2-dimethylcyclohexane in a laboratory setting. Our commitment is to ensure your work is not only groundbreaking but also conducted with the highest standards of safety and environmental responsibility.
Introduction to Perfluoro-1,2-dimethylcyclohexane
Perfluoro-1,2-dimethylcyclohexane (CAS No. 306-98-9) is a perfluorocarbon (PFC), a class of compounds known for their exceptional chemical inertness, high stability, and non-flammability.[1] These properties make it a valuable compound in various applications. However, its stability also means it is persistent in the environment, necessitating rigorous handling and disposal protocols.[2] This guide is structured to address common questions and troubleshooting scenarios you may encounter.
Key Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of Perfluoro-1,2-dimethylcyclohexane is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₈F₁₆ | [3] |
| Molecular Weight | 400.06 g/mol | [3] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 102-103 °C | [5][6] |
| Melting Point | -22 °C | [5] |
| Density | 1.828 - 1.861 g/mL at 25 °C | [5][6] |
| Flammability | Non-flammable | [4] |
| Stability | Stable under normal handling and storage conditions. | [7] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day handling of Perfluoro-1,2-dimethylcyclohexane.
What are the primary hazards associated with Perfluoro-1,2-dimethylcyclohexane?
While generally considered to have low toxicity, Perfluoro-1,2-dimethylcyclohexane can cause skin and serious eye irritation, and may cause respiratory irritation.[7][8][9] It is crucial to handle this chemical in accordance with good industrial hygiene and safety practices.[4]
What Personal Protective Equipment (PPE) is required for handling this compound?
To minimize exposure, the following PPE should be worn:
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl, are recommended. Always consult the glove manufacturer's compatibility chart.[10][11]
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.[8][10]
-
Lab Coat: A standard lab coat is sufficient for most procedures. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or coveralls should be considered.[12]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[8]
How should I properly store Perfluoro-1,2-dimethylcyclohexane?
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][7] It is stable under normal storage conditions but should be kept away from strong oxidizing agents.[7]
Can I reuse glassware that has contained Perfluoro-1,2-dimethylcyclohexane?
Yes, with proper decontamination. Given that this compound is a per- and polyfluoroalkyl substance (PFAS), standard cleaning procedures may not be sufficient. A recommended procedure for cleaning glassware contaminated with PFAS involves using a high-emulsifying, anionic-surfactant-containing cleaner, followed by thorough rinsing with hot water.[13] One study found that a modified version of the EPA's OTM-45 protocol for glassware cleaning was highly effective in removing PFAS.[14]
Troubleshooting Guide
This section provides solutions to specific issues that may arise during experiments involving Perfluoro-1,2-dimethylcyclohexane.
Scenario 1: A small spill of Perfluoro-1,2-dimethylcyclohexane has occurred on the lab bench.
-
Immediate Action:
-
Cleanup and Disposal:
-
Carefully collect the absorbent material into a suitable container for hazardous waste.
-
Label the container as "Solid waste contaminated with Perfluoro-1,2-dimethylcyclohexane."
-
Dispose of the waste through your institution's hazardous waste program, ensuring it is segregated as halogenated organic waste.[2][15]
-
Scenario 2: I need to decontaminate my equipment after a heat transfer experiment.
-
Challenge: Perfluoro-1,2-dimethylcyclohexane's high boiling point and chemical inertness can make it difficult to remove from equipment.
-
Solution:
-
Allow the equipment to cool to room temperature.
-
Drain as much of the liquid as possible into a designated halogenated waste container.
-
Rinse the equipment with a small amount of a non-halogenated organic solvent (e.g., acetone or isopropanol) to dissolve any remaining residue. Collect this rinseate as halogenated waste.
-
Follow with a thorough cleaning using a detergent effective for PFAS, such as Alconox® or Liquinox®, and hot water.[13][16]
-
Rinse thoroughly with deionized water and allow to dry completely.
-
Scenario 3: My reaction is proceeding slower than expected in a Perfluoro-1,2-dimethylcyclohexane solvent.
-
Causality: Perfluorinated solvents are extremely non-polar and have poor solvating power for many common reagents. This can lead to reduced reaction rates, especially for reactions involving polar or ionic species.
-
Troubleshooting Steps:
-
Increase Agitation: Vigorous stirring can improve the mixing of immiscible reagents.
-
Consider a Phase-Transfer Catalyst: For reactions involving ionic reagents, a phase-transfer catalyst can help shuttle the reactive species into the perfluorinated phase.
-
Check for Contamination: While unlikely to react, contaminants in the solvent could interfere with your reaction. Consider using a freshly opened bottle or purifying the solvent if you suspect contamination.
-
Experimental Protocols: Waste Handling and Disposal
The disposal of Perfluoro-1,2-dimethylcyclohexane and associated waste must comply with local, state, and federal regulations. As a PFAS, this compound is considered a "forever chemical" due to its persistence, making proper disposal critical.[2]
Protocol 1: Segregation of Liquid Waste
-
Designate a Waste Container: Use a clearly labeled, compatible container (glass or high-density polyethylene) for liquid waste containing Perfluoro-1,2-dimethylcyclohexane.[2]
-
Labeling: The container must be labeled as "Hazardous Waste: Halogenated Organic Liquid Waste" and list "Perfluoro-1,2-dimethylcyclohexane" as a constituent.[17][18]
-
Segregation: Do not mix non-halogenated waste with this stream. Keeping halogenated and non-halogenated wastes separate is crucial for proper disposal and can reduce costs.[15][17]
-
Storage: Keep the waste container closed except when adding waste and store it in a designated satellite accumulation area.[15]
Protocol 2: Disposal of Contaminated Solid Waste
-
Collection: Collect all disposable materials that have come into contact with Perfluoro-1,2-dimethylcyclohexane (e.g., gloves, pipette tips, absorbent materials) in a designated, lined container.[2]
-
Labeling: Label the container as "Hazardous Waste: Halogenated Organic Solid Waste" and specify the contaminant.[19]
-
Disposal: Arrange for pickup through your institution's environmental health and safety office.
Diagram: Waste Segregation Workflow
Caption: Workflow for proper segregation of laboratory waste.
Disposal Methodologies
The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the disposal of PFAS, which includes the following methods.[1][20] The selection of a method should be made in consultation with your institution's environmental health and safety professionals and a licensed hazardous waste disposal company.
-
High-Temperature Incineration: This is a promising method for the complete destruction of PFAS.[21] However, it requires specialized facilities capable of reaching temperatures sufficient to break the strong carbon-fluorine bonds and equipped with scrubbers to handle acidic gases like hydrogen fluoride.[5][22] There are ongoing studies to ensure that incineration does not lead to the release of other harmful byproducts.[5][23]
-
Hazardous Waste Landfills: Disposal in a permitted hazardous waste landfill is an option for containing PFAS-containing materials.[24][25] These landfills have liners and leachate collection systems to minimize environmental release.[24]
-
Underground Injection: For liquid waste, deep-well injection into geologically stable formations is another disposal option outlined by the EPA.[1][25]
It is imperative to adhere to the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan.[3][4][6][8][9] This plan should include specific procedures for the safe handling and disposal of all hazardous chemicals, including Perfluoro-1,2-dimethylcyclohexane.
References
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency. Retrieved January 21, 2026, from [Link]
- Perfluoro-1,2-dimethylcyclohexane - SDS EU (Reach Annex II). (2024, October 23). F2 Chemicals Ltd.
-
The Laboratory Standard. (n.d.). Vanderbilt University, Office of Clinical and Research Safety. Retrieved January 21, 2026, from [Link]
-
OSHA Laboratory Standard. (2023, September 18). Compliancy Group. Retrieved January 21, 2026, from [Link]
-
OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). (n.d.). Binghamton University. Retrieved January 21, 2026, from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved January 21, 2026, from [Link]
- Incineration is not a safe disposal method for PFAS. (n.d.). Reginfo.gov.
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025, September 22). U.S. Environmental Protection Agency. Retrieved January 21, 2026, from [Link]
- Hazardous Waste Segregation. (2016, April 15). Bucknell University.
-
Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. (n.d.). RSG Safety. Retrieved January 21, 2026, from [Link]
-
Hazardous waste incinerators see PFAS disposal opportunity, emissions questions remain. (2024, June 5). PEER.org. Retrieved January 21, 2026, from [Link]
-
PFAS Waste. (n.d.). Michigan State University, Environmental Health & Safety. Retrieved January 21, 2026, from [Link]
- Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. (2021, December 6). Goa University.
-
EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. (2021, January 4). Clark Hill. Retrieved January 21, 2026, from [Link]
- Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.). University of Pennsylvania, EHRS.
- Halogenated Solvents in Laboratories. (n.d.).
-
EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. (2024, May 7). The Acta Group. Retrieved January 21, 2026, from [Link]
-
PFAS: What are 'forever chemicals' and how can we clean them up? (n.d.). CSIRO. Retrieved January 21, 2026, from [Link]
- Perfluoro-1,2-dimethylcyclohexane Safety Data Sheet. (n.d.).
-
Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved January 21, 2026, from [Link]
- Field Equipment Cleaning and Decontamination at the FEC. (2019, October 3). U.S. Environmental Protection Agency.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
-
PFAS Safety: PPE and Mitigation Efforts. (2022, January 28). International Enviroguard. Retrieved January 21, 2026, from [Link]
- PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center.
- Validation of Effective Removal of PFAS from Glassware Sampling Train Used for Evaluation of Thermal Treatment of PFAS. (2023, April 1). University of Dayton eCommons.
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Technical Support Center: Optimizing Reaction Conditions in Perfluoro-1,2-dimethylcyclohexane
Welcome to the comprehensive technical support center for utilizing Perfluoro-1,2-dimethylcyclohexane in your chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical environment offered by this fluorous solvent. Here, we will explore the principles of fluorous chemistry, troubleshoot common experimental challenges, and provide actionable protocols to optimize your reaction outcomes.
Introduction to Perfluoro-1,2-dimethylcyclohexane in Synthesis
Perfluoro-1,2-dimethylcyclohexane, a perfluorocarbon (PFC), is a colorless, odorless, and chemically inert liquid.[1] Its defining characteristic is its immiscibility with many common organic solvents and water, creating a distinct "fluorous" phase.[2] This property is the cornerstone of fluorous chemistry, a powerful strategy for catalyst and product separation, leading to cleaner reactions and simplified purification.[3] The high stability of the carbon-fluorine bond renders Perfluoro-1,2-dimethylcyclohexane resistant to harsh reagents and reaction conditions, making it a robust medium for a variety of chemical transformations.[1]
Key Physical and Chemical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₈F₁₆ | [4] |
| Molecular Weight | ~400.06 g/mol | [1][4] |
| Boiling Point | ~102-103 °C | [5][6] |
| Melting Point | ~-22 °C | [1][5] |
| Density (at 25 °C) | ~1.828 - 1.861 g/mL | [5][6] |
| Solubility | Soluble in aliphatic and chlorinated hydrocarbons; Insoluble in water. | [1] |
| Chemical Stability | Stable under normal conditions of use. Non-reactive. | [1] |
Troubleshooting Guide: Navigating Common Challenges
This section addresses specific issues that may arise during reactions conducted in Perfluoro-1,2-dimethylcyclohexane, offering potential causes and actionable solutions.
Issue 1: Poor Reagent Solubility and Low Reaction Rates
Question: My organic reagents are not dissolving in Perfluoro-1,2-dimethylcyclohexane, leading to a sluggish or incomplete reaction. How can I improve this?
Answer: This is a frequent challenge stemming from the lipophobic nature of perfluorinated solvents. Here’s a systematic approach to troubleshooting this issue:
-
Underlying Cause: Perfluoro-1,2-dimethylcyclohexane is a nonpolar solvent with weak intermolecular forces, leading to poor solvation of many organic molecules.[7]
-
Solutions:
-
Introduce a "Fluorous Ponytail": For reagents or catalysts that will be used repeatedly, consider synthesizing a derivative with a perfluoroalkyl chain (a "fluorous ponytail"). This significantly increases its solubility in the fluorous phase.[8]
-
Employ a Co-solvent: The use of a co-solvent that is miscible with both the fluorous and organic phases can create a homogeneous reaction environment at elevated temperatures. α,α,α-Trifluorotoluene (TFT) is a common choice.[9] As the reaction proceeds, the product may separate, driving the reaction to completion.
-
Thermomorphic Operation: Many fluorous-organic solvent systems become a single phase upon heating and separate upon cooling.[2] By running the reaction at an elevated temperature to achieve homogeneity, you can increase reaction rates. Subsequent cooling allows for easy separation of the fluorous phase (containing the catalyst) from the organic phase (containing the product).
-
Increase Agitation: In biphasic systems, vigorous stirring is crucial to maximize the interfacial area between the fluorous and organic phases, thereby increasing the reaction rate.
-
Caption: Troubleshooting workflow for poor reagent solubility.
Issue 2: Catalyst Deactivation or Leaching
Question: My fluorous-tagged catalyst is losing activity over several cycles, or I'm observing product contamination with the metal. What's happening and how can I prevent it?
Answer: While fluorous systems are designed for efficient catalyst retention, deactivation and leaching can still occur.
-
Underlying Causes:
-
Trace Water: Residual water in the reaction mixture can hydrolyze sensitive catalysts or ligands.[10]
-
Oxidative Degradation: Some catalysts are sensitive to air, and repeated cycling can lead to oxidative deactivation.
-
Ligand Dissociation: In some cases, the fluorous ligand may dissociate from the metal center, allowing the metal to leach into the organic phase.
-
Insufficient Fluorophilicity: If the fluorous tag on the catalyst is too short, its partitioning into the fluorous phase may be incomplete, leading to leaching.
-
-
Solutions:
-
Rigorous Drying of Solvent and Reagents: Ensure that Perfluoro-1,2-dimethylcyclohexane and all reagents are thoroughly dried before use. Standard techniques such as distillation from a suitable drying agent or storage over molecular sieves are recommended.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst.
-
Optimize Ligand Design: If ligand dissociation is suspected, consider using a ligand with a stronger binding affinity for the metal or one with multiple fluorous ponytails to enhance its retention in the fluorous phase.
-
Perform a "Leaching Test": After the first reaction cycle, analyze the organic phase for any leached metal using techniques like Inductively Coupled Plasma (ICP) analysis. This will help quantify the extent of the problem.[7]
-
Catalyst Reactivation: In some cases, a deactivated catalyst can be reactivated. For example, a reduced palladium catalyst might be re-oxidized. However, this is highly dependent on the specific catalyst and deactivation mechanism.[11]
-
Caption: Decision tree for troubleshooting catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: How do I perform an effective work-up for a reaction in Perfluoro-1,2-dimethylcyclohexane?
A1: The work-up procedure is generally straightforward due to the biphasic nature of the system.
-
Cooling and Phase Separation: After the reaction is complete, cool the mixture to room temperature. The fluorous and organic layers should separate, with the denser fluorous phase at the bottom.
-
Separation: Carefully separate the two layers using a separatory funnel.
-
Washing the Organic Layer: Wash the organic layer with an appropriate aqueous solution (e.g., water, brine) to remove any water-soluble byproducts or residual polar solvents used as co-solvents.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can then be purified by standard techniques such as flash column chromatography, crystallization, or distillation.
Q2: Can I recycle the Perfluoro-1,2-dimethylcyclohexane and the fluorous-tagged catalyst?
A2: Yes, this is one of the primary advantages of fluorous chemistry. The recovered fluorous phase containing the catalyst can often be reused directly in subsequent reactions.[8] If necessary, the fluorous solvent can be purified by distillation.
Q3: Are there any safety concerns specific to working with Perfluoro-1,2-dimethylcyclohexane?
A3: Perfluoro-1,2-dimethylcyclohexane is generally considered to be of low toxicity and is non-flammable.[1][12] However, standard laboratory safety practices should always be followed. Ensure good ventilation and wear appropriate personal protective equipment (gloves, safety glasses). At high temperatures (above 400 °C), thermal decomposition can produce toxic fumes.[1]
Q4: Can I run a Grignard reaction in Perfluoro-1,2-dimethylcyclohexane?
A4: While technically possible, it is not ideal. Grignard reagents are highly reactive and sensitive to moisture.[13] The formation and reaction of Grignard reagents are typically performed in ethereal solvents like THF or diethyl ether, which help to stabilize the reagent.[14] Running a Grignard reaction in a biphasic fluorous system would likely lead to poor yields due to solubility issues and potential quenching of the reagent at the interface.
Q5: What about Suzuki-Miyaura cross-coupling reactions?
A5: Suzuki-Miyaura reactions are well-suited for fluorous biphasic catalysis. A fluorous-tagged palladium catalyst can be effectively sequestered in the Perfluoro-1,2-dimethylcyclohexane phase, while the coupling reaction occurs at the interface or in a homogeneous phase at elevated temperatures.[15] This allows for easy separation and recycling of the expensive palladium catalyst. The presence of a base and often a small amount of water is necessary for the catalytic cycle to proceed efficiently.[16]
Experimental Protocols
Protocol 1: General Procedure for a Thermomorphic Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), a fluorous-tagged palladium catalyst (e.g., Pd(P(CH₂CH₂C₆F₁₃)₃)₄, 0.01 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a mixture of Perfluoro-1,2-dimethylcyclohexane and an organic co-solvent (e.g., toluene) in a 1:1 volume ratio.
-
Inerting: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to a temperature where it becomes a single phase (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature. The mixture will separate into two phases.
-
Separation and Product Isolation: Separate the lower fluorous phase. Extract the upper organic phase with an appropriate organic solvent. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by column chromatography.
-
Catalyst Recycling: The recovered fluorous phase containing the catalyst can be used for subsequent reactions.
Protocol 2: Catalyst and Solvent Recycling
-
Phase Separation: After the initial reaction and product extraction, the fluorous phase containing the catalyst is retained.
-
Recharging the Reaction: To the recovered fluorous phase, add a fresh batch of reagents (aryl halide, arylboronic acid, base) and the organic co-solvent.
-
Subsequent Reaction Cycles: Repeat the reaction and work-up procedure as described in Protocol 1.
-
Monitoring Catalyst Activity: It is advisable to monitor the yield of each cycle to assess any decrease in catalyst activity.
References
- F2 Chemicals Ltd. Perfluoro-1,2-dimethylcyclohexane.
- ChemicalBook. PERFLUORO-1,2-DIMETHYLCYCLOHEXANE | 306-98-9. (October 14, 2025).
- PubChem. Perfluoro-1,2-dimethylcyclohexane.
- F2 Chemicals Ltd. Perfluoro-1,2-dimethylcyclohexane - SDS EU (Reach Annex II).
- Cheméo. Chemical Properties of Perfluoro(methylcyclohexane) (CAS 355-02-2).
- Gladysz, J. A., et al. "Fluorous Catalysis under Homogeneous Conditions without Fluorous Solvents: A “Greener” Catalyst Recycling Protocol Based upon Temperature-Dependent Solubilities and Liquid/Solid Phase Separation." Journal of the American Chemical Society.
- Zhang, W. "Fluorous Catalysts: Recycling and Reuse, 2010–2021."
- Tuba, R., et al.
- Lohmer, C., et al.
- Michel, C.
- Clark, J. H., & Macquarrie, D. J. (Eds.). (2013). Chapter 8: Fluorous Solvents and Related Systems. In Handbook of Green Chemistry, Volume 6: Green Solvents. Wiley-VCH.
- Nakamura, Y., et al.
- American Chemical Society. "Grignard Reaction."
- Horváth, I. T., & Rábai, J.
- The Chemists' Cookbook. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." YouTube. (March 29, 2025).
- Benchchem. "Troubleshooting common issues in the Grignard synthesis of tertiary alcohols."
- Reddit. "Grignard Formation - Troubleshooting and Perfecting." (September 9, 2021).
- Benchchem. "Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo."
- Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."
- Reddit. "Troubleshooting my grignard reactions." (June 20, 2020).
- Tiers, G. V. D. "The Reactions of Perfluoronitriles with Grignard Reagents1." ElectronicsAndBooks.
- Stolle, A., et al. "Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry." Chemical Science.
- Newton, G. L., et al. "Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS." PMC.
- Amii, H., & Uneyama, K. "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds."
- UK Parliament Committees. "PFAS and Perfluorocarbons."
- Ragaini, V., et al. "Influence of water on the catalyst activity (water added to the feed:...
- Tamaki, Y., et al. "Exploring the Impact of Water Content in Solvent Systems on Photochemical CO 2 Reduction Catalyzed by Ruthenium Complexes." MDPI. (October 20, 2024).
Sources
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- 2. books.rsc.org [books.rsc.org]
- 3. Facile catalyst separation without water: fluorous biphase hydroformylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perfluoro-1,2-dimethylcyclohexane | C8F16 | CID 101640 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting phase separation in fluorous catalysis with Perfluoro-1,2-dimethylcyclohexane
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for fluorous catalysis. This guide is designed for researchers, scientists, and drug development professionals utilizing Perfluoro-1,2-dimethylcyclohexane as a fluorous phase. It provides in-depth troubleshooting for common experimental issues, particularly those concerning phase separation, to ensure the successful implementation of this powerful separation technology.
The Foundation: Why Fluorous Biphasic Systems Form
The unique properties of fluorous solvents like Perfluoro-1,2-dimethylcyclohexane are rooted in the nature of the carbon-fluorine bond. Fluorine's extreme electronegativity creates highly polarized C-F bonds, yet the symmetrical arrangement and free rotation around C-C bonds in a perfluorinated molecule result in a non-polar solvent.[1] These molecules exhibit exceptionally weak intermolecular forces (London dispersion forces), making them both hydrophobic (immiscible with water) and lipophobic (immiscible with many organic solvents).[1] This dual phobicity is the driving force behind the formation of a distinct third phase when used with organic and aqueous systems, enabling the elegant separation of fluorous-tagged catalysts and reagents from products.[2]
Properties of the Fluorous Phase: Perfluoro-1,2-dimethylcyclohexane
A clear understanding of the physical properties of your fluorous solvent is critical for experimental design and troubleshooting.
| Property | Value | Significance in Catalysis |
| Chemical Formula | C₈F₁₆ | High degree of fluorination ensures strong fluorous character. |
| Molar Mass | 400.06 g/mol [3] | Influences stoichiometry and mass balance calculations. |
| Density (at 25 °C) | ~1.861 g/mL[4] | Significantly denser than most organic solvents, ensuring it forms the bottom layer for easy separation. |
| Boiling Point | ~103 °C[4] | Allows for a wide range of reaction temperatures, particularly for thermomorphic systems. |
| Melting Point | ~-70 °C[4][5] | Remains liquid even at very low separation temperatures. |
| Solubility in Water | Extremely low[5] | Essential for clean phase separation from aqueous washes. |
| Solubility in Organics | Poor for most non-fluorinated solvents[5] | The fundamental property enabling biphasic catalysis. |
| Chemical Inertness | High; thermally stable to >400 °C[6] | Does not interfere with catalytic cycles and withstands high reaction temperatures. |
Troubleshooting Guide: Phase Separation Issues
This section addresses the most common and critical challenges encountered during the workup of fluorous catalysis reactions.
Problem 1: My fluorous and organic solvents are not separating into two distinct phases.
This is the most frequent issue, where the expected biphasic system remains as a single homogeneous phase after the reaction.
Probable Causes & Scientific Rationale
-
Inappropriate Organic Solvent Choice: The "lipophobicity" of fluorous solvents is not absolute. Certain organic solvents, especially those with some degree of fluorophilicity or high polarity, can be miscible with Perfluoro-1,2-dimethylcyclohexane. Tetrahydrofuran (THF) is a common example of a solvent that can lead to a single phase.[7]
-
Insufficient Fluorine Content: The phase separation is driven by the preferential solubility of the fluorous-tagged catalyst or reagent in the fluorous solvent.[9] If the "fluorous pony-tail" on the catalyst is too short or the catalyst concentration is too low, it may not be enough to induce phase separation.
-
Presence of a Cosolvent/Solubilizer: Reactants, products, or even byproducts can sometimes act as a solubilizer, bridging the miscibility gap between the fluorous and organic phases.
Step-by-Step Solutions
-
Verify Solvent Miscibility: Consult a solvent miscibility table to confirm that your chosen organic solvent is immiscible with perfluorinated alkanes at your desired separation temperature.
-
Temperature Control:
-
For some systems, further cooling may be required.[7]
-
Solvent Tuning:
-
Increase Organic Phase Fluorophobicity: Add a small amount of a highly polar and fluorophobic solvent, such as water or methanol, to the organic phase. This can often force the fluorous components out of the solution and induce phase separation.[7]
-
Increase Fluorous Phase Fluorophilicity: While Perfluoro-1,2-dimethylcyclohexane is highly fluorophilic, in rare cases with marginally fluorous catalysts, adding a more potent fluorous solvent like Perfluoro(methylcyclohexane) could help, though this is an advanced technique.
-
-
Increase Fluorine Content: If catalyst leaching is also a problem, this is a strong indicator that the fluorine content of the catalyst needs to be increased for future experiments. This enhances its partitioning into the fluorous phase.[7]
Problem 2: An emulsion has formed at the interface, preventing a clean separation.
Instead of a sharp interface, a cloudy or thick layer forms between the two phases, trapping valuable material.
Probable Causes & Scientific Rationale
-
High-Shear Agitation: Vigorous stirring (e.g., high-speed overhead stirring or sonication) can create fine droplets of one phase within the other, which are slow to coalesce due to interfacial tension.
-
Presence of Surfactant-like Species: Certain reactants, products, or byproducts may have amphiphilic properties, stabilizing the emulsion. This is particularly common in reactions involving salts or long-chain organic molecules.
-
Fine Particulate Matter: Insoluble byproducts or degraded catalyst can accumulate at the interface and physically prevent droplets from coalescing.
Step-by-Step Solutions
-
Mechanical & Physical Methods:
-
Time and Gravity: Allow the mixture to stand undisturbed for an extended period (30 minutes to several hours).
-
Gentle Swirling: Gently swirl the separation funnel instead of shaking it vigorously.
-
Filtration: Filter the entire mixture through a plug of Celite® or glass wool to remove fine particulates that may be stabilizing the emulsion.
-
-
Thermal Methods:
-
Gentle Heating: Gently warming the mixture can decrease viscosity and help break the emulsion. Use this method with caution, as it can increase miscibility.[7]
-
Cooling/Freezing: For aqueous-organic-fluorous systems, cooling to the point of partially freezing the aqueous layer can effectively disrupt the emulsion.[7]
-
-
Chemical Methods:
-
Addition of Brine: For systems containing an aqueous phase, adding a saturated NaCl solution (brine) increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
Solvent Addition: Adding a small amount of a different, miscible organic solvent (like a few drops of methanol or acetone) can alter the interfacial tension and break the emulsion.[7]
-
Workflow for a Standard Thermomorphic Fluorous Biphasic Reaction
The following diagram illustrates the ideal workflow for a reaction that leverages temperature-dependent phase behavior.
Caption: Workflow for thermomorphic fluorous catalysis.
Frequently Asked Questions (FAQs)
Q1: My fluorous-tagged catalyst is leaching into the organic phase. How can I minimize this?
A1: Catalyst leaching is a common concern that undermines the reusability of the catalyst. Several strategies can address this:
-
Increase Catalyst Fluorine Content: This is the most effective solution. A higher fluorine content ("heavier" fluorous tag) dramatically increases the catalyst's preference for the fluorous phase.[7][9]
-
Lower the Separation Temperature: The solubility of the fluorous catalyst in the organic phase generally decreases at lower temperatures. Performing the phase separation at 0 °C or below can significantly improve retention.[7]
-
Optimize the Solvent System: As described previously, making the organic phase more fluorophobic (e.g., by switching from toluene to hexane, or adding a small amount of water) can push the fluorous catalyst out of the organic layer.[7]
-
Perform a Hot Filtration Test: To confirm if leaching is happening via soluble species, filter the reaction mixture while hot through a chemically inert filter. If the filtrate continues to show catalytic activity, soluble catalyst species are present.[10]
Q2: How do I choose the right organic solvent to pair with Perfluoro-1,2-dimethylcyclohexane?
A2: The ideal solvent must satisfy two main criteria: 1) insolubility in the fluorous phase at the separation temperature, and 2) sufficient solubility for your reactants at the reaction temperature.
-
Start with Non-polar Solvents: Alkanes (e.g., heptane, octane) and aromatic hydrocarbons (e.g., toluene, xylenes) are often good starting points as they have low miscibility with fluorous solvents.
-
Avoid Highly Polar or Fluorophilic Solvents: Avoid solvents like THF, acetonitrile, and acetone if a biphasic system is desired at room temperature, as they tend to be more miscible.[7]
Decision Tree for Troubleshooting Phase Separation
Caption: A decision tree for troubleshooting phase separation problems.
Experimental Protocols
Protocol 1: Standard Catalyst Recovery via Fluorous Liquid-Liquid Extraction
This protocol outlines the essential steps for separating a fluorous-tagged catalyst from an organic product mixture.
-
Reaction Cooldown: Once the reaction is complete, cool the reaction vessel to the predetermined separation temperature (e.g., 0-25 °C) to induce phase separation.
-
Transfer to Separation Funnel: Transfer the entire biphasic mixture to a separation funnel appropriately sized for the volume.
-
Phase Separation: Allow the layers to fully separate. The dense, clear Perfluoro-1,2-dimethylcyclohexane phase containing the catalyst will be at the bottom.[11]
-
Drain Fluorous Phase: Carefully drain the bottom fluorous layer into a clean flask designated for catalyst recycling.
-
Wash Organic Phase: Add a fresh portion of Perfluoro-1,2-dimethylcyclohexane (typically 20-30% of the organic phase volume) to the separation funnel. Gently swirl (do not shake vigorously) to wash any residual fluorous catalyst from the organic layer. Allow the layers to separate and drain the bottom fluorous wash layer into the catalyst recycling flask. Repeat this wash 1-2 times.
-
Isolate Product: The remaining organic layer now contains the crude product, free of the fluorous catalyst. It can be drained and subjected to standard workup procedures (e.g., aqueous wash, drying, evaporation).
-
Catalyst Recycling: The combined fluorous phases in the recycling flask can often be used directly in the next reaction. A simple wash with a fresh portion of the organic solvent (that will be used in the next reaction) can be performed to remove any entrained product before reuse.
References
- BenchChem. (2025). Troubleshooting phase separation in fluorous biphasic systems.
- Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins. Science, 266(5182), 72-75.
- Wikipedia. Perfluoro-1,3-dimethylcyclohexane.
- PubChem. Perfluoro-1,2-dimethylcyclohexane.
- Grokipedia. Perfluoro-1,3-dimethylcyclohexane.
- de Wolf, E., van Koten, G., & Deelman, B. J. (2001). Fluorous phase separation techniques in catalysis. Chemical Society Reviews, 30(6), 374-383.
- Curran, D. P. (2008). A bird's eye view of fluorous reaction and separation techniques. L'actualité chimique, (318), 11-16.
- Chemistry Stack Exchange. (2012). Why do biphasic systems of fluorous and organic solvents form?.
- Ishihara, K. (2021). Development of Fluorous Lewis Acid-Catalyzed Reactions. TSI Journals.
- ChemicalBook. (2025). PERFLUORO-1,2-DIMETHYLCYCLOHEXANE.
- ResearchGate. (2015). How might I measure the leaching of heterogeneous catalyst using simple techniques?.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Fluorous phase separation techniques in catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Perfluoro-1,2-dimethylcyclohexane | C8F16 | CID 101640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PERFLUORO-1,2-DIMETHYLCYCLOHEXANE | 306-98-9 [chemicalbook.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Perfluoro-1,3-dimethylcyclohexane - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 9. Facile catalyst separation without water: fluorous biphase hydroformylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation of Perfluoro-1,2-dimethylcyclohexane via GC-MS
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and pharmaceutical development, the chemical purity of reagents like Perfluoro-1,2-dimethylcyclohexane is not merely a quality metric; it is a fundamental prerequisite for experimental reproducibility and product safety. This guide provides an in-depth, scientifically grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for validating the purity of Perfluoro-1,2-dimethylcyclohexane. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to empower you in your quality control endeavors.
The Criticality of Purity for Perfluoro-1,2-dimethylcyclohexane
Perfluoro-1,2-dimethylcyclohexane, a perfluorocarbon (PFC), is prized for its chemical inertness, high gas solubility, and thermal stability. These properties make it invaluable in applications ranging from oxygen transport in artificial blood substitutes to heat transfer fluids in the semiconductor industry and as a component in medical imaging. However, the presence of impurities, particularly isomers (such as Perfluoro-1,3-dimethylcyclohexane) and partially fluorinated compounds, can drastically alter its physicochemical properties and introduce toxicity. Therefore, a robust analytical methodology to ensure its purity is paramount.
GC-MS: The Gold Standard for Volatile Perfluorocarbon Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) emerges as the preeminent technique for the purity analysis of volatile and semi-volatile compounds like Perfluoro-1,2-dimethylcyclohexane.[1] The power of GC-MS lies in its dual-stage approach: the gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides definitive identification of these separated components by analyzing their mass-to-charge ratio. This combination offers unparalleled sensitivity and specificity for detecting and identifying even trace-level impurities.[1][2]
Why GC-MS is the Optimal Choice
-
High Resolving Power: GC columns can efficiently separate structurally similar isomers of perfluorinated compounds, which often have very close boiling points.[3]
-
Definitive Identification: The mass spectrometer fragments analyte molecules in a reproducible manner, generating a unique "fingerprint" or mass spectrum. This spectrum can be compared against extensive libraries (e.g., NIST) for confident identification of unknown impurities.[4]
-
High Sensitivity: GC-MS can detect impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels, which is crucial for applications with stringent purity requirements.
Experimental Workflow: A Self-Validating System
The following protocol is designed to be a self-validating system, where each step contributes to the overall accuracy and reliability of the results.
Sources
A Comparative Guide to the ¹⁹F NMR Chemical Shifts of Perfluoro-1,2-dimethylcyclohexane Isomers for Accurate Identification
For researchers, scientists, and professionals in drug development, the precise identification of fluorinated compounds is paramount. Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a powerful and sensitive analytical technique for this purpose, owing to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion.[1][2] This guide provides an in-depth comparison of the ¹⁹F NMR spectral features of cis- and trans-perfluoro-1,2-dimethylcyclohexane, offering supporting data and experimental insights to aid in their unambiguous identification.
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely employed in the pharmaceutical and agrochemical industries. Consequently, the ability to definitively characterize the structure and stereochemistry of these compounds is critical. The distinct spatial arrangement of fluorine atoms in isomers of perfluorinated compounds leads to unique electronic environments, which in turn manifest as distinguishable ¹⁹F NMR spectra.
The Decisive Role of Stereochemistry in ¹⁹F NMR Spectra
The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. Factors such as the electronegativity of neighboring atoms, bond hybridization, and through-space interactions all contribute to the shielding or deshielding of the nucleus, resulting in a wide range of chemical shifts.[1] In the case of cis- and trans-perfluoro-1,2-dimethylcyclohexane, the relative orientation of the two trifluoromethyl (CF₃) groups dictates the conformational preferences of the cyclohexane ring and the spatial relationships between the fluorine atoms. This stereochemical difference is the cornerstone of their distinct ¹⁹F NMR signatures.
¹⁹F NMR Spectral Data: A Comparative Analysis
To illustrate the expected differences, we will consider hypothetical data based on typical chemical shift ranges for perfluorinated compounds and the principles of conformational analysis.
Table 1: Hypothetical ¹⁹F NMR Chemical Shift Ranges for Perfluoro-1,2-dimethylcyclohexane Isomers
| Isomer | Fluorine Type | Expected Chemical Shift Range (ppm vs. CFCl₃) | Rationale |
| cis-Perfluoro-1,2-dimethylcyclohexane | CF₃ groups | -70 to -75 | In the most stable chair conformation, one CF₃ group is axial and the other is equatorial. The different spatial environments will likely lead to two distinct, albeit potentially overlapping, signals for the CF₃ groups. |
| Ring CF₂/CF | -110 to -140 (CF₂) / -170 to -190 (CF) | The ring fluorines will exhibit a complex pattern of signals due to their varied axial and equatorial positions and coupling to neighboring fluorines. | |
| trans-Perfluoro-1,2-dimethylcyclohexane | CF₃ groups | -72 to -78 | In the most stable di-equatorial chair conformation, both CF₃ groups are in similar chemical environments, likely resulting in a single, or very closely spaced, set of signals. |
| Ring CF₂/CF | -115 to -145 (CF₂) / -175 to -195 (CF) | Similar to the cis isomer, the ring fluorines will produce a complex set of multiplets, but the specific chemical shifts and coupling patterns will differ due to the different stereochemistry. |
Note: These are predicted ranges. Actual values may vary depending on the solvent, temperature, and referencing standard used.
The Power of Coupling Constants in Structural Elucidation
Beyond chemical shifts, fluorine-fluorine (F-F) coupling constants provide invaluable structural information. The magnitude of these couplings is highly dependent on the number of intervening bonds and the spatial proximity of the coupled nuclei. Geminal (²JFF) and vicinal (³JFF) couplings are typically large, while long-range couplings (⁴JFF, ⁵JFF) can also be observed, particularly when the fluorines are close in space.
In perfluoro-1,2-dimethylcyclohexane, the through-space coupling between the fluorine atoms of the two CF₃ groups will be a key differentiator. In the cis isomer, the axial and equatorial CF₃ groups are in closer proximity than the two equatorial CF₃ groups in the trans isomer. This is expected to result in a larger through-space F-F coupling constant for the cis isomer.
Comparative Analysis with a Model Compound: Perfluoromethylcyclohexane
To provide a tangible reference, we can examine the ¹⁹F NMR spectrum of perfluoromethylcyclohexane. This compound serves as a useful comparison as it contains both a CF₃ group and a perfluorinated cyclohexane ring.
Table 2: Experimental ¹⁹F NMR Data for Perfluoromethylcyclohexane
| Fluorine Type | Chemical Shift (ppm vs. CFCl₃) |
| CF₃ | ~ -75 |
| Ring CF₂ (multiple) | ~ -120 to -140 |
| Ring CF | ~ -180 |
The spectrum of perfluoromethylcyclohexane displays a characteristic signal for the CF₃ group and a complex series of multiplets for the non-equivalent ring fluorines. This complexity arises from the fixed chair conformation of the perfluorinated ring on the NMR timescale at room temperature.
Experimental Protocol for ¹⁹F NMR Analysis
Acquiring high-quality ¹⁹F NMR spectra is crucial for accurate identification. The following is a generalized protocol for the analysis of perfluorinated compounds like perfluoro-1,2-dimethylcyclohexane.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
Add an internal reference standard. While CFCl₃ is the primary reference (δ = 0 ppm), its volatility and environmental concerns have led to the use of secondary standards. For perfluorinated aliphatic compounds, a stable, commercially available compound with a single, sharp resonance in a clean region of the spectrum, such as C₆F₆ (δ ≈ -163 ppm), is a suitable choice.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the field using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition:
-
Acquire a standard one-dimensional ¹⁹F spectrum.
-
Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) is necessary to cover the entire range of potential chemical shifts.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally adequate for quantitative measurements.
-
Number of Scans: Depending on the sample concentration, 16 to 128 scans should provide a good signal-to-noise ratio.
-
-
If necessary, acquire a ¹H-decoupled ¹⁹F spectrum to simplify multiplets arising from coupling to any residual protons.
-
For detailed structural analysis, two-dimensional (2D) NMR experiments such as ¹⁹F-¹⁹F COSY can be employed to establish F-F connectivity.
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the internal standard.
-
Integrate the signals to determine the relative number of fluorine atoms in each environment.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the specific fluorine atoms in the molecule and differentiate between isomers.
Workflow for Isomer Identification
Figure 1. A streamlined workflow for the identification of perfluoro-1,2-dimethylcyclohexane isomers using ¹⁹F NMR spectroscopy.
Conclusion
The identification of cis- and trans-perfluoro-1,2-dimethylcyclohexane can be confidently achieved through a careful analysis of their ¹⁹F NMR spectra. The distinct stereochemical relationship between the two trifluoromethyl groups in each isomer gives rise to a unique set of chemical shifts and coupling constants, providing a definitive spectral fingerprint for each compound. By following a robust experimental protocol and comparing the acquired data with the expected patterns based on established principles of ¹⁹F NMR, researchers can unambiguously determine the isomeric composition of their samples. This guide provides the foundational knowledge and practical steps necessary to leverage the power of ¹⁹F NMR for the accurate characterization of these and other complex fluorinated molecules.
References
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University of Sheffield. 19Flourine NMR. University of Sheffield. Available from: [Link]
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A Comparative Guide to Perfluoro-1,2-dimethylcyclohexane and Other Fluorinated Solvents for Researchers and Drug Development Professionals
In the landscape of modern research and pharmaceutical development, the selection of an appropriate solvent is a pivotal decision that profoundly influences reaction kinetics, product purity, process safety, and environmental impact. Among the diverse array of available solvents, fluorinated solvents have carved out a unique niche due to their exceptional chemical inertness, thermal stability, and unique solubility characteristics. This guide provides an in-depth, objective comparison of Perfluoro-1,2-dimethylcyclohexane against other commonly utilized fluorinated solvents, offering experimental insights and data to inform your selection process.
This document moves beyond a simple cataloging of properties. As a Senior Application Scientist, the aim is to elucidate the underlying chemical principles that govern the performance of these solvents, providing a framework for rational solvent selection in your specific application. We will delve into key performance areas, including their role as reaction media, efficacy in heat transfer applications, and utility in extraction processes.
Physicochemical Properties: A Foundation for Comparison
The performance of a solvent is intrinsically linked to its physical and chemical properties. Perfluoro-1,2-dimethylcyclohexane, a cyclic perfluorocarbon (PFC), possesses a unique combination of attributes that set it apart. To provide a clear comparative landscape, the following table summarizes the key physicochemical properties of Perfluoro-1,2-dimethylcyclohexane and other relevant fluorinated solvents.
Table 1: Physicochemical Properties of Selected Fluorinated Solvents
| Property | Perfluoro-1,2-dimethylcyclohexane | Perfluorohexane (FC-72) | Perfluorooctane | Perfluorodecalin | HFE-7100 |
| Molecular Formula | C₈F₁₆[1] | C₆F₁₄ | C₈F₁₈ | C₁₀F₁₈[2][3] | C₄F₉OCH₃ |
| Molecular Weight ( g/mol ) | 400.06[1] | 338.04[4] | 438.06 | 462.08[2][3] | 250.05 |
| Boiling Point (°C) | 101.5 - 102[5][6] | 56[4] | 103-104 | 142[2][7] | 61 |
| Density (g/mL at 25°C) | 1.828 - 1.8672[5][6] | 1.68 | 1.73 | 1.941 (at 20°C)[7] | 1.52 |
| Kinematic Viscosity (cSt at 25°C) | 1.71[6] | 0.38 | ~0.8 | 2.63[8] | 0.4 |
| Vapor Pressure (kPa at 25°C) | 4.8[6] | 30.9 | ~3.9 | ~0.6 | 27 |
| Surface Tension (mN/m at 25°C) | 16.6[6] | 10 | ~14 | 17.6[8] | 13.6 |
| Water Solubility | Insoluble[9] | 10 ppm | Very low | 10 ppm[2] | 12 ppm |
Expert Insights: The higher boiling point of Perfluoro-1,2-dimethylcyclohexane compared to Perfluorohexane (FC-72) and HFE-7100 makes it suitable for reactions requiring elevated temperatures, reducing solvent loss through evaporation. Its density, significantly higher than water, facilitates easy phase separation in aqueous workups. The cyclic structure of Perfluoro-1,2-dimethylcyclohexane and Perfluorodecalin contributes to their higher boiling points and densities compared to their linear counterparts with a similar number of carbon atoms.
Performance in Chemical Synthesis: An Inert Reaction Environment
The choice of a reaction medium is critical to the success of a chemical synthesis. An ideal solvent should be inert, provide adequate solubility for reactants, and facilitate product isolation. Perfluorinated solvents, due to the strength of the carbon-fluorine bond, are exceptionally unreactive and thermally stable, making them excellent choices for reactions involving highly reactive reagents or intermediates.[10]
Causality of Inertness:
The inertness of perfluorocarbons stems from the high electronegativity of fluorine, which creates strong, short C-F bonds and shields the carbon backbone from chemical attack. This inherent stability allows for reactions to be carried out at high temperatures without solvent degradation.
Biphasic Catalysis:
A significant advantage of perfluorinated solvents is their immiscibility with many common organic solvents, enabling the use of fluorous biphasic catalysis.[8][11] In this system, a catalyst modified with a perfluoroalkyl group is preferentially soluble in the fluorinated phase. The reactants, dissolved in an organic phase, react at the interface or are partitioned into the fluorous phase. Upon completion, the phases are easily separated, allowing for straightforward catalyst recovery and reuse. This technique aligns with the principles of green chemistry by minimizing catalyst waste.
Experimental Protocol: Suzuki Coupling in a Biphasic System
This protocol outlines a representative Suzuki coupling reaction, a cornerstone of C-C bond formation in drug development, utilizing a fluorous biphasic system.
Objective: To compare the efficacy of Perfluoro-1,2-dimethylcyclohexane as the fluorous phase against Perfluorodecalin.
Materials:
-
Aryl halide (e.g., 4-iodotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst with fluorous phosphine ligands
-
Base (e.g., K₂CO₃)
-
Organic solvent (e.g., Toluene)
-
Fluorinated solvent: Perfluoro-1,2-dimethylcyclohexane or Perfluorodecalin
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the palladium catalyst with fluorous phosphine ligands in the chosen fluorinated solvent (Perfluoro-1,2-dimethylcyclohexane or Perfluorodecalin).
-
Reactant Addition: To the same flask, add the organic solvent (Toluene), followed by the aryl halide, arylboronic acid, and the base.
-
Reaction: Heat the biphasic mixture to the desired reaction temperature (e.g., 90°C) with vigorous stirring to ensure adequate interfacial contact.
-
Monitoring: Monitor the reaction progress by periodically taking samples from the organic phase and analyzing them by GC-MS or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The two phases will readily separate.
-
Product Isolation: Carefully separate the upper organic layer containing the product. The lower fluorous layer containing the catalyst can be washed with fresh organic solvent and reused for subsequent reactions.
-
Analysis: Analyze the organic phase to determine the product yield and purity.
Expected Outcome: Both Perfluoro-1,2-dimethylcyclohexane and Perfluorodecalin are expected to perform well as the fluorous phase due to their high thermal stability and chemical inertness. Differences in reaction rates may be observed due to slight variations in the solubility of the reactants and catalyst at the interface, influenced by the specific solvent's properties.
Heat Transfer Applications: Maintaining Thermal Control
Many chemical processes and electronic components in laboratory equipment generate significant heat. Efficient heat dissipation is crucial for maintaining optimal operating temperatures, ensuring reaction control, and prolonging equipment lifespan. Fluorinated liquids are excellent heat transfer fluids due to their high thermal stability, low viscosity, and wide operating temperature ranges.
Key Thermal Properties for Heat Transfer:
-
Thermal Conductivity: The ability of the fluid to conduct heat.
-
Specific Heat Capacity: The amount of heat required to raise the temperature of a unit mass of the fluid by one degree.
-
Viscosity: A measure of a fluid's resistance to flow. Lower viscosity generally leads to better convective heat transfer.
-
Boiling Point: Determines the maximum operating temperature in an open system.
Table 2: Thermal Properties of Selected Fluorinated Solvents
| Property | Perfluoro-1,2-dimethylcyclohexane | Perfluorohexane (FC-72) | Perfluorodecalin | HFE-7100 |
| Thermal Conductivity (W/m·K at 25°C) | ~0.06 | 0.057 | ~0.06 | 0.069 |
| Specific Heat (kJ/kg·K at 25°C) | 0.85[6] | 1.1 | 1.1 | 1.3 |
| Boiling Point (°C) | 101.5 - 102[5][6] | 56[4] | 142[2][7] | 61 |
| Kinematic Viscosity (cSt at 25°C) | 1.71[6] | 0.38 | 2.63[8] | 0.4 |
Expert Insights: Perfluoro-1,2-dimethylcyclohexane, with its relatively high boiling point and good thermal properties, is well-suited for single-phase liquid cooling applications where operating temperatures may exceed those suitable for lower boiling point fluids like Perfluorohexane. While its viscosity is higher than that of HFE-7100, its completely fluorinated structure provides superior thermal stability at elevated temperatures.
Experimental Protocol: Measuring Heat Transfer Coefficient
This protocol describes a method to compare the single-phase heat transfer coefficients of different fluorinated solvents.
Objective: To determine and compare the convective heat transfer coefficient of Perfluoro-1,2-dimethylcyclohexane, Perfluorodecalin, and HFE-7100.
Apparatus:
-
A heated cylindrical rod of known material (e.g., copper) and dimensions, equipped with an internal cartridge heater.
-
A flow channel through which the fluorinated solvent is pumped.
-
Thermocouples to measure the surface temperature of the rod and the bulk fluid temperature at the inlet and outlet.
-
A flow meter to measure the volumetric flow rate of the solvent.
-
A data acquisition system.
Procedure:
-
System Setup: Assemble the flow loop as shown in the diagram. Fill the system with the fluorinated solvent to be tested.
-
Flow Establishment: Start the pump and establish a steady, known flow rate of the solvent through the test section.
-
Heating: Apply a constant power to the cartridge heater within the cylindrical rod.
-
Data Logging: Allow the system to reach a steady state, where the temperatures are no longer changing significantly. Record the surface temperature of the rod at several locations, the inlet and outlet bulk fluid temperatures, the flow rate, and the power supplied to the heater.
-
Calculation: The average heat transfer coefficient (h) can be calculated using the following equation: h = Q / (A * (T_s - T_b)) Where:
-
Q is the heat transfer rate from the rod (equal to the power supplied to the heater, assuming negligible heat loss).
-
A is the surface area of the heated rod.
-
T_s is the average surface temperature of the rod.
-
T_b is the average bulk fluid temperature, which can be taken as the average of the inlet and outlet temperatures.
-
-
Comparison: Repeat the experiment for each of the fluorinated solvents under identical flow conditions and heat input to allow for a direct comparison of their heat transfer coefficients.
Application in Extraction Processes
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases.[1][12] The unique non-polar yet hydrophobic and lipophobic nature of perfluorinated solvents makes them valuable for specific extraction applications.
Principle of Fluorous Solid-Phase Extraction (F-SPE):
F-SPE is a powerful purification technique that utilizes a stationary phase functionalized with perfluoroalkyl chains. A mixture of compounds is loaded onto the F-SPE cartridge. Fluorous compounds are retained on the stationary phase, while non-fluorous compounds are washed away with a non-fluorous solvent. The desired fluorous compounds can then be eluted with a fluorinated solvent.
Gas Solubility: A Unique Feature
Perfluorinated solvents exhibit a remarkable capacity to dissolve gases, including oxygen and carbon dioxide.[13] This property is attributed to the weak intermolecular forces between the solvent molecules, which creates "voids" that can accommodate gas molecules. This high gas solubility is particularly relevant in drug development for applications such as oxygen delivery to cell cultures and in certain analytical techniques.
Table 3: Oxygen Solubility in Selected Fluorinated Solvents (approximate values at 25°C, 1 atm)
| Solvent | O₂ Solubility (mL/100mL) |
| Perfluoro-1,2-dimethylcyclohexane | ~40-50 (estimated) |
| Perfluorohexane (FC-72) | ~45 |
| Perfluorodecalin | ~49[2] |
| HFE-7100 | ~33 |
| Water | ~2-3 |
Expert Insights: The high oxygen solubility of Perfluoro-1,2-dimethylcyclohexane and Perfluorodecalin makes them attractive for use in bioreactors where maintaining adequate oxygen supply to high-density cell cultures is critical for cell viability and productivity.
Safety and Environmental Considerations
While perfluorocarbons are generally considered to be of low toxicity, their environmental persistence is a significant concern.[14] As a Senior Application Scientist, it is imperative to consider the full lifecycle of a solvent.
Toxicity Profile:
Perfluoro-1,2-dimethylcyclohexane is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[15] It is crucial to handle this and all fluorinated solvents with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[16] Most perfluorocarbons are considered to be biologically inert.[17]
Environmental Impact:
Perfluorocarbons are potent greenhouse gases with long atmospheric lifetimes.[5] Their high global warming potential (GWP) necessitates responsible use and disposal. It is essential to minimize emissions by using closed systems whenever possible and to follow appropriate waste disposal protocols. The environmental fate of cyclic perfluorocarbons is an area of ongoing research, with considerations for their potential for bioaccumulation.[18][19]
Conclusion and Recommendations
Perfluoro-1,2-dimethylcyclohexane emerges as a versatile and robust fluorinated solvent with a valuable set of properties for researchers and drug development professionals. Its high boiling point, excellent thermal stability, and chemical inertness make it a superior choice for high-temperature applications and as a medium for reactions involving aggressive reagents.
Key Recommendations:
-
For High-Temperature Synthesis and Biphasic Catalysis: Perfluoro-1,2-dimethylcyclohexane and Perfluorodecalin are excellent candidates due to their high boiling points and thermal stability.
-
For Low-Temperature Heat Transfer: Lower boiling point solvents like Perfluorohexane (FC-72) and HFE-7100 may be more suitable.
-
For Applications Requiring High Gas Solubility: Perfluoro-1,2-dimethylcyclohexane and Perfluorodecalin offer superior performance.
-
Environmental Responsibility: The high GWP of all perfluorocarbons necessitates careful management to minimize atmospheric release. Consider hydrofluoroethers (HFEs) like HFE-7100 as alternatives where their lower thermal stability is acceptable, as they generally have a lower environmental impact.
Ultimately, the optimal solvent choice is application-dependent. This guide provides the foundational data and experimental context to empower you to make an informed decision based on the specific demands of your research.
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ChemRxiv. (2021). Association Kinetics for Perfluorinated n-Alkyl Radicals. Retrieved from [Link]
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ChemRxiv. (2020). A Detailed Chemical Kinetic Model for the Destruction of Per- and Polyfluoroalkyl Substances (PFAS): Pyrolysis and Incineration. Retrieved from [Link]
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Wikipedia. (n.d.). Perfluoro-1,3-dimethylcyclohexane. Retrieved from [Link]
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Reagen, W. K., et al. (2008). Comparison of extraction and quantification methods of perfluorinated compounds in human plasma, serum, and whole blood. Analytica Chimica Acta, 628(2), 163-171. Retrieved from [Link]
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ResearchGate. (2025). Synergistic Phase-Transfer Catalysis for Nucleophilic Fluorination. Retrieved from [Link]
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Instructables. (n.d.). Liquid-liquid Extraction : 4 Steps. Retrieved from [Link]
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DSpace@MIT. (2001). A Model For the Calculation of Solvent Effects on Reaction Rates for Process Design Purposes. Retrieved from [Link]
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National Institutes of Health. (2021). Per- and polyfluoroalkyl substances in the environment. Retrieved from [Link]
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ResearchGate. (2025). Comparison of per- and polyfluoroalkyl substance (PFAS) soil extractions and instrumental analysis: large-volume injection liquid chromatography-mass spectrometry, EPA Method 1633, and commercial lab results for 40 PFAS in various soils. Retrieved from [Link]
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PubMed. (2003). Pathochemical Toxicity of perfluorocarbon-5070, a Liquid Test Performance Fluid Previously Used in Dialyzer Manufacturing, Confirmed in Animal Experiment. Retrieved from [Link]
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National Institutes of Health. (2021). Occurrence and Bioaccumulation Patterns of Per- and Polyfluoroalkyl Substances (PFAS) in the Marine Environment. Retrieved from [Link]
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PubMed. (2016). Bioaccumulation of perfluoroalkyl acids including the isomers of perfluorooctane sulfonate in carp (Cyprinus carpio) in a sediment/water microcosm. Retrieved from [Link]
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SciSpace. (2012). Environmental levels and distribution of structural isomers of perfluoroalkyl acids after aqueous fire-fighting foam (AFFF) contamin. Retrieved from [Link]
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MDPI. (2023). Comparison of the Efficiency of Deep Eutectic and Organic Solvents in the Extraction of Phytochemicals from Cannabis sativa L.. Retrieved from [Link]
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A Comparative Guide for Researchers: Perfluoro-1,2-dimethylcyclohexane vs. Perfluoro-1,3-dimethylcyclohexane as Solvents
In the landscape of specialized solvents, perfluorinated compounds stand out for their exceptional chemical inertness, thermal stability, and unique solubility characteristics. Among these, the isomers of perfluorodimethylcyclohexane, specifically perfluoro-1,2-dimethylcyclohexane and perfluoro-1,3-dimethylcyclohexane, have garnered interest for a range of applications, from heat transfer fluids in the electronics industry to reaction media in chemical synthesis. This guide provides a comprehensive comparison of these two isomers, offering experimental insights and data to aid researchers, scientists, and drug development professionals in selecting the optimal solvent for their specific needs.
Introduction: The Significance of Fluorinated Solvents
Perfluorocarbons (PFCs) are hydrocarbons in which all hydrogen atoms have been replaced by fluorine. This substitution imparts remarkable properties, including high density, low surface tension, and a high capacity for dissolving gases.[1] Their chemical inertness stems from the strength of the carbon-fluorine bond, one of the strongest in organic chemistry.[1] These characteristics make them invaluable in demanding environments where traditional solvents would degrade or react. This guide will delve into the nuanced differences between two structural isomers, perfluoro-1,2-dimethylcyclohexane and perfluoro-1,3-dimethylcyclohexane, to provide a clear understanding of their respective advantages and limitations as solvents.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly minor shift in the position of a trifluoromethyl group from the 1,2- to the 1,3-position on the perfluorocyclohexane ring results in measurable differences in their physical properties. These differences, though sometimes subtle, can have significant implications for their performance in various applications.
| Property | Perfluoro-1,2-dimethylcyclohexane | Perfluoro-1,3-dimethylcyclohexane |
| Molecular Formula | C₈F₁₆ | C₈F₁₆ |
| Molecular Weight | 400.06 g/mol [2] | 400.06 g/mol [3] |
| Boiling Point | ≈ 102 °C[4] | 102 °C[3][5] |
| Melting Point | ≈ -22 °C[4] | -70 °C[3][5] |
| Density (at 20-25°C) | ≈ 1.828 g/mL[4] | 1.828 - 1.85 g/mL[3][5] |
| Vapor Pressure (at 25°C) | ≈ 4.8 kPa[4] | ≈ 4.8 kPa[5] |
| Solubility in Water | Insoluble[4] | 10 ppm[3] |
Key Observations:
-
Boiling Point: Both isomers exhibit nearly identical boiling points, suggesting their utility in applications requiring a similar temperature range.
-
Melting Point: A significant difference is observed in their melting points. Perfluoro-1,3-dimethylcyclohexane has a substantially lower melting point (-70 °C) compared to the 1,2-isomer (-22 °C).[3][4][5] This makes the 1,3-isomer a more suitable candidate for low-temperature applications where maintaining a liquid phase is critical.
-
Density: The densities of the two isomers are very similar.
-
Solubility: Both are practically insoluble in water but are miscible with other fluorocarbons.[4][5]
The Influence of Isomerism: Cis and Trans Configurations
A crucial aspect to consider is the existence of cis and trans stereoisomers for both compounds due to the disubstituted cyclohexane ring.[2] In the cis isomer, the trifluoromethyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides.[6] Commercial preparations of these solvents are often mixtures of these isomers.[5]
The spatial arrangement of the bulky trifluoromethyl groups can influence the molecule's overall shape, polarity, and how it packs in the liquid and solid states. This, in turn, can affect physical properties such as melting point and boiling point.[6] Generally, trans isomers tend to have higher melting points due to their more symmetrical shape, which allows for better packing in a crystal lattice.[7] Conversely, cis isomers may exhibit slightly higher boiling points due to a potential for a small net dipole moment. While specific experimental data comparing the pure cis and trans isomers of these perfluorinated compounds is scarce in publicly available literature, researchers should be aware that the isomeric ratio in their solvent could influence its physical behavior.
Performance as a Solvent: Applications and Experimental Data
The choice between these two isomers as a solvent is highly dependent on the specific application. While both are generally poor solvents for most solids and liquids, they excel at dissolving gases.[3]
Application in Fluorous Biphasic Catalysis: A Case Study in Hydroformylation
Perfluoro-1,3-dimethylcyclohexane has been successfully employed as a solvent in fluorous biphasic catalysis, a technique that facilitates the separation of a catalyst from the reaction products.[5] A notable example is the hydroformylation of alkenes.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 1-Octene
This protocol outlines a typical procedure for the hydroformylation of 1-octene using a rhodium-based catalyst in a fluorous biphasic system with perfluoro-1,3-dimethylcyclohexane.
Materials:
-
1-Octene
-
Perfluoro-1,3-dimethylcyclohexane
-
Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))
-
Phosphine ligand (e.g., P(CH₂CH₂ (CF₂)₅CF₃)₃)
-
Syngas (a mixture of carbon monoxide and hydrogen)
-
High-pressure reactor equipped with a stirrer and temperature control
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve the rhodium catalyst precursor and the fluorous phosphine ligand in deoxygenated perfluoro-1,3-dimethylcyclohexane.
-
Reactor Setup: Transfer the catalyst solution to the high-pressure reactor. Add the substrate, 1-octene.
-
Reaction Conditions: Seal the reactor and purge with syngas. Pressurize the reactor to the desired pressure (e.g., 10-50 bar) and heat to the reaction temperature (e.g., 80-120 °C).[8]
-
Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing them by gas chromatography (GC).
-
Product Separation: After the reaction is complete, cool the reactor to room temperature. The reaction mixture will separate into two phases: an upper product phase (containing the aldehyde products) and a lower fluorous phase (containing the catalyst). The product phase can be easily decanted.
-
Catalyst Recycling: The fluorous catalyst phase can be reused in subsequent reactions.
Caption: Simplified diagram of the Fowler process for perfluorination.
Conclusion and Recommendations
The choice between perfluoro-1,2-dimethylcyclohexane and perfluoro-1,3-dimethylcyclohexane as a solvent will ultimately be dictated by the specific requirements of the application.
-
For low-temperature applications, perfluoro-1,3-dimethylcyclohexane is the clear choice due to its significantly lower melting point.
-
In applications where flammability is a major concern, perfluoro-1,3-dimethylcyclohexane, which is not classified as flammable, may be preferred over the 1,2-isomer.
-
For general use as an inert reaction medium or heat transfer fluid at moderate to high temperatures, both isomers are likely to perform similarly, and the choice may come down to availability and cost.
-
In fluorous biphasic catalysis, perfluoro-1,3-dimethylcyclohexane has demonstrated utility, and its lower melting point could be advantageous for catalyst recovery protocols that involve cooling.
It is crucial for researchers to consult the Safety Data Sheet (SDS) for the specific isomer and isomeric mixture they are using and to conduct their own risk assessments. The field of fluorinated solvents is continually evolving, and further comparative studies are needed to fully elucidate the performance differences between these and other perfluorinated isomers.
References
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-
Perfluoro-1,3-dimethylcyclohexane. In Wikipedia. Retrieved January 21, 2026, from [Link]
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Perfluoro-1,2-dimethylcyclohexane. PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
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Cis-Trans Isomers and its Differences in Properties. Longdom Publishing. (2021, December 10). Retrieved January 21, 2026, from [Link]
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Unveiling the Advantages of Perfluoro-1,2-dimethylcyclohexane Over Perfluorooctane for Advanced Research Applications
An In-Depth Technical Guide:
As Senior Application Scientists, we navigate a landscape of materials where performance cannot be decoupled from safety and environmental stewardship. Perfluorocarbons (PFCs) are a case in point. Valued for their extreme chemical inertness, thermal stability, and remarkable gas-dissolving capabilities, they are indispensable in many advanced applications.[1][2][3] However, the broad class of PFCs is not monolithic. Significant differences in structure, environmental fate, and biological interaction demand a discerning choice for researchers, scientists, and drug development professionals.
This guide provides a critical comparison between two eight-carbon perfluorocarbons: the cyclic Perfluoro-1,2-dimethylcyclohexane and the linear Perfluorooctane, with a necessary focus on its well-studied and regulated derivatives, Perfluorooctanoic acid (PFOA) and Perfluorooctane sulfonate (PFOS). We will demonstrate through physicochemical data and an analysis of their environmental and toxicological profiles that Perfluoro-1,2-dimethylcyclohexane presents a superior alternative for forward-looking scientific applications.
The Contenders: A Physicochemical Overview
At first glance, both molecules are fully fluorinated eight-carbon structures. However, their fundamental architecture—cyclic versus linear—dictates significant differences in their properties and, crucially, their interaction with biological and environmental systems.
Perfluoro-1,2-dimethylcyclohexane (C₈F₁₆) is a perfluorinated derivative of dimethylcyclohexane. Its saturated cyclic structure imparts a high degree of molecular stability.[3] It is utilized in specialized applications such as electronic cooling, as a fluid for testing and curing resins, and in tracing applications.[4]
Perfluorooctane (C₈F₁₈) and its derivatives, PFOA and PFOS, are linear-chain compounds.[5][6] Historically, their surfactant properties made them invaluable in a vast range of industrial and consumer products, including fire-fighting foams, non-stick coatings, and stain-resistant treatments.[5][6][7][8] This widespread use, however, has led to significant environmental and health scrutiny.[9][10]
Below is a direct comparison of their core properties:
| Property | Perfluoro-1,2-dimethylcyclohexane | Perfluorooctane / its derivatives (PFOS/PFOA) | Significance for Researchers |
| Molecular Formula | C₈F₁₆[4] | C₈F₁₈ (Perfluorooctane), C₈HF₁₅O₂ (PFOA), C₈HF₁₇O₃S (PFOS)[6][7] | The presence of functional groups (carboxylic acid, sulfonic acid) in PFOA/PFOS dramatically increases their environmental mobility and biological reactivity compared to the inert cyclic alkane. |
| Molecular Weight | ~400.06 g/mol [4][11] | ~414 g/mol (PFOA), ~500 g/mol (PFOS)[6] | Affects volatility and density. |
| Boiling Point | ~102-103 °C[11][12] | ~133 °C (PFOS at 6 torr)[6], Varies for PFOA | Critical for heat transfer applications, solvent reflux, and evaporation control. The defined boiling point of the cyclic compound is ideal for controlled thermal management. |
| Density | ~1.83 - 1.86 g/mL at 25°C[11][12] | Varies | High density is useful for creating distinct phases in fluorous chemistry or for specific medical imaging modalities. |
| Structure | Cyclic, Saturated Alkane | Linear Alkane with Functional Groups (in derivatives) | The primary determinant of the compounds' differing environmental and toxicological profiles. |
The Core Advantage: Environmental Profile and Biocompatibility
The most compelling reason to select Perfluoro-1,2-dimethylcyclohexane over perfluorooctane and its derivatives is its vastly superior environmental and safety profile.
Perfluorooctane (PFOS/PFOA): A Legacy of Concern
Linear long-chain perfluorinated compounds like PFOS and PFOA are now globally recognized as persistent organic pollutants (POPs).[5] Their legacy is defined by three hazardous characteristics:
-
Persistence: The strength of the carbon-fluorine bond makes these compounds extremely resistant to degradation by natural processes, leading them to be dubbed "forever chemicals."[7][8][10] They are thermally, chemically, and biologically stable.[10]
-
Bioaccumulation: PFOS and PFOA accumulate in the tissues of living organisms, including humans, moving up the food chain.[8][10] They are readily absorbed after oral exposure and primarily accumulate in the blood serum, kidney, and liver.[8][13]
-
Toxicity: A significant body of research has linked exposure to PFOS and PFOA with a range of adverse health effects in animal studies, including hepatotoxicity, developmental and reproductive toxicity, immune system alterations, and potential carcinogenicity.[8][9][14][15][16][17]
This toxicological profile has led to stringent regulatory action. Major manufacturers voluntarily phased out production of PFOS and PFOA in the 2000s, and their use is now heavily restricted under international agreements like the Stockholm Convention.[6][7][8] For researchers, using these compounds carries significant regulatory burdens and ethical considerations.
Perfluoro-1,2-dimethylcyclohexane: A More Benign Alternative
In stark contrast, Perfluoro-1,2-dimethylcyclohexane, as a cyclic perfluorinated alkane without a reactive functional group, is expected to have a much lower potential for bioaccumulation and specific receptor-mediated toxicity. While all PFCs are environmentally persistent due to their chemical stability, the properties that make PFOS/PFOA particularly hazardous—their surfactant nature and ability to bind to proteins—are absent in Perfluoro-1,2-dimethylcyclohexane.
Safety Data Sheets (SDS) for Perfluoro-1,2-dimethylcyclohexane indicate that while it can be a skin and eye irritant, it does not carry the severe systemic health warnings associated with PFOS/PFOA.[18][19] It is considered non-reactive and stable under normal conditions of use and storage.[18] This makes it a more reliable and safer choice for laboratory and clinical research settings.
Caption: Logical flow of environmental and health profiles.
Performance in Key Research Applications
Beyond safety, the specific physicochemical properties of Perfluoro-1,2-dimethylcyclohexane make it an excellent candidate for applications where high gas solubility is required without the drawbacks of linear PFCs.
Oxygen and Gas Transport
A primary application for PFCs in drug development and biomedical research is as oxygen carriers, often in the form of emulsions for "blood substitutes" or for oxygenating hypoxic tumors to enhance therapy.[1][3][20] PFCs do not chemically bind oxygen but dissolve it in large quantities due to the weak intermolecular van der Waals forces.[1] Oxygen solubility in PFCs can be 20-40 times higher than in water.[1]
While both compounds exhibit high gas solubility, Perfluoro-1,2-dimethylcyclohexane allows researchers to leverage this property without introducing the confounding toxicity and bioaccumulation issues of PFOS/PFOA. This is critical for in vivo studies where the biological response to the therapeutic agent, not the carrier fluid, must be isolated.
Caption: Experimental workflow for evaluating PFC oxygen capacity.
Experimental Protocol: Determining Oxygen Solubility
To ensure trustworthiness and reproducibility, a self-validating protocol for assessing the oxygen-carrying capacity is essential.
Objective: To quantify the volume of oxygen that can be dissolved in Perfluoro-1,2-dimethylcyclohexane at physiological temperature.
Materials:
-
Perfluoro-1,2-dimethylcyclohexane
-
Pure Oxygen (O₂) and Nitrogen (N₂) gas sources with regulators
-
Sealed, temperature-controlled reaction vessel with a magnetic stirrer
-
Calibrated optical oxygen sensor and meter
-
Vacuum pump or sparging tube
Methodology:
-
System Preparation:
-
Place a known volume (e.g., 50 mL) of Perfluoro-1,2-dimethylcyclohexane into the reaction vessel.
-
Causality: A precise volume is critical for accurate final concentration calculations.
-
-
Degassing:
-
Sparge the liquid with pure nitrogen for 30 minutes while stirring, or apply a vacuum. Monitor the dissolved oxygen level with the sensor until it reaches a stable minimum (<0.1% saturation).
-
Causality: This step establishes a true zero baseline, ensuring that the final measurement only reflects the oxygen added during the saturation phase.
-
-
Temperature Equilibration:
-
Set the vessel's temperature control to 37°C and allow the liquid to equilibrate.
-
Causality: Gas solubility is highly dependent on temperature. Using physiological temperature (37°C) makes the data directly relevant for biomedical applications.
-
-
Oxygen Saturation:
-
Switch the gas flow from nitrogen to pure oxygen at a controlled pressure (e.g., 760 mmHg). Allow the oxygen to bubble through the liquid with gentle stirring.
-
Causality: Gentle stirring increases the surface area for gas exchange without causing aerosolization, leading to faster and more complete saturation. The system must be open to the atmosphere through a small vent to maintain constant pressure.
-
-
Measurement:
-
Continuously monitor the dissolved oxygen concentration. The sample is considered fully saturated when the reading remains stable for at least 15 minutes.
-
Causality: A stable reading confirms that equilibrium has been reached between the gas and liquid phases.
-
-
Data Conversion:
-
Record the final oxygen concentration from the meter (often in % saturation or partial pressure). Convert this value to mL of O₂ per 100 mL of PFC using the ideal gas law and Henry's Law, accounting for temperature and pressure.
-
Trustworthiness: This final calculation, grounded in fundamental physical chemistry principles, provides a standardized and comparable metric of performance.
-
Conclusion and Recommendations
For researchers, scientists, and drug development professionals, the choice of a perfluorocarbon is a critical decision with scientific, safety, and regulatory implications. While both Perfluoro-1,2-dimethylcyclohexane and perfluorooctane offer the high gas solubility characteristic of PFCs, the comparison reveals a clear superior choice.
The advantages of Perfluoro-1,2-dimethylcyclohexane are definitive:
-
Superior Safety Profile: Lacks the functional groups and linear structure associated with the bioaccumulation and toxicity of PFOS and PFOA.
-
Reduced Regulatory Risk: Is not subject to the stringent global restrictions placed on long-chain perfluorooctane derivatives.
-
High Performance: Provides the requisite chemical inertness, thermal stability, and high gas solubility for demanding applications in medicine and research.
We confidently recommend Perfluoro-1,2-dimethylcyclohexane as a more responsible, safer, and scientifically sound alternative to perfluorooctane and its derivatives for all applications requiring a high-performance, inert fluorinated liquid.
References
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A Comparative Guide to Perfluoro-1,2-dimethylcyclohexane in Catalysis Versus Traditional Solvents
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that profoundly influences the efficiency, selectivity, and sustainability of catalytic reactions. Traditional organic solvents such as toluene and tetrahydrofuran (THF) have long been the workhorses of synthetic chemistry. However, their limitations, including challenges in catalyst recovery, product purification, and environmental concerns, have spurred the exploration of innovative alternatives. Among these, perfluorinated solvents, and specifically Perfluoro-1,2-dimethylcyclohexane, have emerged as a compelling option, offering a unique set of properties that can revolutionize catalytic processes.
This guide provides an in-depth technical comparison of the performance of Perfluoro-1,2-dimethylcyclohexane against traditional solvents in catalysis. We will delve into the fundamental principles of fluorous biphasic catalysis, a powerful technique enabled by perfluorinated solvents, and present experimental insights and protocols to empower you to harness the full potential of this advanced solvent technology.
The Fluorous Biphasic System: A Paradigm Shift in Catalyst Recovery
The core advantage of using Perfluoro-1,2-dimethylcyclohexane in catalysis lies in the concept of the fluorous biphasic system (FBS) . This elegant strategy addresses one of the most persistent challenges in homogeneous catalysis: the separation of the catalyst from the reaction products.[1][2]
In a typical fluorous biphasic setup, the reaction mixture consists of two immiscible liquid phases at room temperature: an organic phase containing the reactants and products, and a fluorous phase, in this case, Perfluoro-1,2-dimethylcyclohexane, in which a specially designed "fluorous-tagged" catalyst is preferentially dissolved.[1]
The Causality Behind the Choice: The high density and low polarity of perfluorinated solvents like Perfluoro-1,2-dimethylcyclohexane are the key physicochemical properties that drive this phase separation from most organic solvents.[3] This immiscibility at ambient temperatures is the foundation of the fluorous biphasic system.
Upon heating, the miscibility of the two phases can increase, creating a homogeneous reaction environment where the catalyst, reactants, and reagents can interact effectively.[1][4] After the reaction is complete, cooling the mixture re-establishes the biphasic system, with the fluorous-tagged catalyst returning to the Perfluoro-1,2-dimethylcyclohexane phase and the product remaining in the organic phase. This allows for simple physical separation, such as decantation, enabling straightforward product isolation and, crucially, the recovery and recycling of the expensive catalyst.[1][5]
Physicochemical Properties: A Head-to-Head Comparison
The selection of a solvent is fundamentally dictated by its physical and chemical properties. Here, we compare key properties of Perfluoro-1,2-dimethylcyclohexane with two commonly used traditional solvents, Toluene and Tetrahydrofuran (THF).
| Property | Perfluoro-1,2-dimethylcyclohexane | Toluene | Tetrahydrofuran (THF) |
| Molecular Formula | C₈F₁₆ | C₇H₈ | C₄H₈O |
| Molecular Weight ( g/mol ) | 400.06[6][7][8] | 92.14 | 72.11 |
| Boiling Point (°C) | 102[6] | 110.6 | 66 |
| Melting Point (°C) | -22[6] | -95 | -108.4 |
| Density (g/mL at 20-25°C) | ~1.85[3] | 0.867 | 0.889 |
| Solubility in Water | Insoluble | 0.52 g/L | Miscible |
| Key Features in Catalysis | Enables fluorous biphasic systems for easy catalyst recycling; high gas solubility.[3] | Common solvent for a wide range of organic reactions. | Good solvent for many polar and nonpolar compounds. |
Performance in Key Catalytic Reactions: A Comparative Analysis
While specific quantitative data for reactions in Perfluoro-1,2-dimethylcyclohexane is not extensively documented in publicly available literature, its performance can be inferred from the well-established principles of fluorous catalysis. We will explore its potential in three critical catalytic transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis.[9] A significant challenge in homogeneous Suzuki-Miyaura reactions is the contamination of the product with the palladium catalyst, which is often difficult and costly to remove.
In Traditional Solvents (Toluene, THF):
-
Advantages: High reaction rates and yields are often achievable.
-
Disadvantages: Catalyst recovery is a major issue, leading to product contamination and economic loss.[1]
In Perfluoro-1,2-dimethylcyclohexane (Fluorous Biphasic System):
-
Advantages:
-
Simplified Catalyst Recycling: The fluorous-tagged palladium catalyst is easily separated with the fluorous phase and can be reused for multiple cycles with minimal loss of activity.[1]
-
Reduced Product Contamination: The product remains in the organic phase, minimizing contamination with the palladium catalyst.
-
Simplified Work-up: Purification is significantly streamlined due to the absence of the catalyst in the product phase.[1]
-
Hydroformylation of Olefins
Hydroformylation is a large-scale industrial process for the production of aldehydes from olefins and syngas (a mixture of carbon monoxide and hydrogen).[10][11] Efficient catalyst recycling is a critical economic and environmental consideration in this process.
In Traditional Solvents (Toluene):
-
Advantages: Homogeneous catalysis in toluene can lead to high activity and selectivity.
-
Disadvantages: Separating the rhodium or cobalt catalyst from the aldehyde product is energy-intensive, often requiring distillation, which can lead to catalyst degradation.[2]
In Perfluoro-1,2-dimethylcyclohexane (Fluorous Biphasic System):
-
Advantages:
-
High Gas Solubility: Perfluorinated solvents exhibit high solubility for gases like hydrogen and carbon monoxide, which can enhance reaction rates.[4]
-
Efficient Catalyst Recycling: As with the Suzuki-Miyaura coupling, the fluorous-tagged rhodium catalyst can be readily separated and recycled.[4]
-
Mild Reaction Conditions: The high gas solubility may allow for lower operating pressures.
-
Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental reaction in organic synthesis used to reduce a wide range of functional groups.
In Traditional Solvents (Toluene, THF, Ethanol):
-
Advantages: A wide variety of catalysts and conditions are well-established for hydrogenations in these solvents.
-
Disadvantages: For homogeneous catalysts, separation remains a challenge. For heterogeneous catalysts, leaching of the metal into the product can occur.
In Perfluoro-1,2-dimethylcyclohexane (Fluorous Biphasic System):
-
Advantages:
-
Enhanced Catalyst Recovery: A fluorous-tagged homogeneous catalyst can be efficiently recycled.
-
Potential for Improved Selectivity: The unique solvent environment may influence the selectivity of the hydrogenation reaction.
-
Experimental Protocols
The following protocols are generalized methodologies for conducting catalytic reactions in a fluorous biphasic system using Perfluoro-1,2-dimethylcyclohexane. Optimization of specific parameters such as temperature, reaction time, and catalyst loading will be necessary for individual substrates.
Synthesis of a Fluorous-Tagged Phosphine Ligand (A Key Component for Fluorous Catalysis)
The synthesis of fluorous-tagged ligands is a prerequisite for fluorous biphasic catalysis. These ligands are designed to render the metal catalyst soluble in the fluorous phase.
Caption: General workflow for synthesizing a fluorous-tagged phosphine ligand.
Step-by-Step Methodology:
-
Preparation of the Fluorous Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon), react a fluorous alkyl iodide (e.g., 1H,1H,2H,2H-perfluorodecyl iodide) with magnesium turnings in a suitable ether solvent (e.g., diethyl ether) to form the corresponding Grignard reagent.
-
Reaction with Chlorophosphine: Slowly add a solution of a chlorophosphine (e.g., diphenylphosphinous chloride) in an anhydrous, non-polar solvent to the freshly prepared Grignard reagent at a low temperature (e.g., 0 °C).
-
Quenching and Work-up: After the reaction is complete (monitored by TLC or GC-MS), carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: The crude product can be purified by fluorous solid-phase extraction (F-SPE) or crystallization to yield the pure fluorous-tagged phosphine ligand.
General Protocol for a Fluorous Biphasic Suzuki-Miyaura Cross-Coupling Reaction
Caption: Workflow for a Suzuki-Miyaura coupling in a fluorous biphasic system.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and the fluorous-tagged palladium catalyst (e.g., 1-2 mol%).
-
Solvent Addition: Add Perfluoro-1,2-dimethylcyclohexane and an organic solvent (e.g., toluene) in a 1:1 volume ratio. The mixture should form two distinct layers.
-
Reaction: Heat the mixture with vigorous stirring to a temperature where the two phases become miscible (typically 80-110°C).[1] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Phase Separation and Product Isolation: Upon completion, cool the reaction mixture to room temperature. The two phases will separate. Carefully separate the upper organic layer containing the product. The product can then be isolated using standard work-up procedures.
-
Catalyst Recycling: The lower fluorous layer containing the catalyst can be washed with fresh organic solvent and directly reused in subsequent reactions.[1]
General Protocol for a Fluorous Biphasic Hydroformylation Reaction
Caption: Workflow for hydroformylation in a fluorous biphasic system.
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure autoclave, add the olefin substrate and the fluorous-tagged rhodium catalyst.
-
Solvent Addition: Add Perfluoro-1,2-dimethylcyclohexane and an organic solvent (e.g., toluene).
-
Reaction: Seal the autoclave, purge with syngas (CO/H₂), and then pressurize to the desired pressure. Heat the mixture with vigorous stirring. The reaction is typically carried out at elevated temperatures and pressures.
-
Work-up and Catalyst Recycling: After the reaction, cool the autoclave to room temperature and carefully vent the excess gas. The biphasic mixture is then treated as described in the Suzuki-Miyaura protocol for product isolation and catalyst recycling.
Conclusion: A Greener and More Efficient Future for Catalysis
Perfluoro-1,2-dimethylcyclohexane, when employed in a fluorous biphasic system, offers a compelling alternative to traditional solvents in catalysis. The primary advantage lies in the simplified and highly efficient recovery and recycling of homogeneous catalysts, a cornerstone of green chemistry principles.[4] This not only reduces the cost associated with expensive transition metal catalysts but also minimizes product contamination and simplifies purification processes. While the initial investment in fluorous-tagged catalysts is a consideration, the long-term benefits of catalyst reusability and streamlined workflows present a strong case for the adoption of this innovative solvent technology in both academic research and industrial applications. The unique physicochemical properties of Perfluoro-1,2-dimethylcyclohexane position it as a valuable tool for developing more sustainable and economically viable catalytic processes.
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HYDROFORMYLATION OF C3 AND C8 OLEFINS IN HYDROCARBON GAS-EXPANDED SOLVENTS. KU ScholarWorks.
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Single-atom catalysts for hydroformylation of olefins. Nano Res.2023 , 16, 7538–7553.
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Hydroformylation. ChemTexts2022 , 8(1), 2.
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Rhodium catalyzed hydroformylation of olefins. ResearchGate.
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Toluene hydrogenation and ring-opening on bimetallic Pd-Pt/HY catalysts. Afinidad2020 , 77(591), 182-189.
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A Senior Scientist's Guide to Validating the Purity of Perfluoro-1,2-dimethylcyclohexane for High-Stakes Applications
For researchers, scientists, and drug development professionals, the chemical inertness of a solvent is not a luxury—it is a prerequisite for reproducible and reliable results. Perfluoro-1,2-dimethylcyclohexane, a member of the perfluorocarbon (PFC) family, is prized for its exceptional thermal stability, high gas solubility, and biological inertness.[1][2] These properties make it an invaluable medium for sensitive chemical reactions, a component in advanced drug delivery systems, and a critical fluid in medical devices.
However, the utility of Perfluoro-1,2-dimethylcyclohexane is entirely dependent on its purity. The presence of even trace levels of reactive impurities, such as hydrogen-containing species or unsaturated fluorocarbons, can compromise experimental outcomes, catalyze degradation of active pharmaceutical ingredients (APIs), and introduce significant safety risks.[1][3]
This guide provides a comprehensive framework for validating the absence of such reactive impurities. We will move beyond simple identity confirmation and delve into an orthogonal, multi-technique approach that provides the highest degree of confidence in the material's inertness. This is the self-validating system required for high-stakes applications where purity is paramount.
Chapter 1: Understanding the Adversary: Potential Reactive Impurities
The inertness of Perfluoro-1,2-dimethylcyclohexane stems from the complete substitution of hydrogen atoms with fluorine atoms. The carbon-fluorine bond is exceptionally strong, rendering the molecule non-polar, hydrophobic, lipophobic, and resistant to chemical attack.[1] Reactive impurities are typically byproducts of the manufacturing process, such as the Fowler process, which involves the reaction of hydrocarbons with cobalt fluoride.[2]
The primary classes of concern are:
-
Partially Fluorinated or Hydrofluorocarbons (HFCs): These molecules contain C-H bonds, which are significantly more reactive than C-F bonds and can participate in unwanted chemical reactions.[1]
-
Unsaturated Perfluorocarbons: The presence of C=C double bonds introduces sites for potential addition reactions, compromising the inert nature of the solvent.
-
Acidic Impurities (e.g., Hydrogen Fluoride - HF): HF is a highly corrosive and reactive gas that can be present as a residual from synthesis or degradation.[4][5] Its presence is detrimental to both chemical and biological systems.
The following diagram illustrates the relationship between the synthesis process and the potential for impurity generation, underscoring the necessity for rigorous post-synthesis purification and validation.
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A Comparative Study of the Heat Transfer Efficiency of Perfluorocarbon Fluids
Introduction
Perfluorocarbons (PFCs) are a class of synthetic, fully fluorinated compounds known for their exceptional chemical and thermal stability, high dielectric strength, and non-flammability.[1][2] These properties have made them attractive for use as heat transfer fluids in a variety of high-stakes applications, including the cooling of sensitive military electronics, supercomputers, and semiconductor manufacturing equipment.[1][3][4] This guide provides an in-depth comparative analysis of the heat transfer efficiency of various perfluorocarbon fluids and other common coolants. We will delve into the key thermophysical properties that govern heat transfer, present detailed experimental protocols for their evaluation, and offer insights to aid researchers, scientists, and drug development professionals in selecting the optimal fluid for their specific applications.
The Science of Heat Transfer in Fluids
The efficiency of a heat transfer fluid is determined by a combination of its intrinsic thermophysical properties. Understanding these properties is crucial for interpreting comparative data and making informed decisions. The primary modes of heat transfer in fluid systems are conduction and convection.[5] In forced convection, an external force, such as a pump, moves the fluid to facilitate heat exchange.[6][7][8]
The key thermophysical properties influencing a fluid's heat transfer capabilities are:
-
Thermal Conductivity (k): This property measures a material's ability to conduct heat.[9] A higher thermal conductivity generally leads to better heat transfer performance.[10]
-
Specific Heat Capacity (Cp): This is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree.[11][12][13] Fluids with high specific heat capacity can absorb and transport large amounts of thermal energy.
-
Viscosity (μ): Viscosity represents a fluid's resistance to flow.[14] Lower viscosity fluids require less pumping power and can lead to more efficient heat transfer, particularly in forced convection systems.[15]
-
Density (ρ): Density is the mass per unit volume of a fluid.[14] It influences the mass flow rate and, consequently, the amount of heat that can be transported.
These properties are often combined into a dimensionless number called the Mouromtseff Number (Mo) , which provides a figure of merit for comparing the heat transfer performance of different fluids.[10]
Comparative Analysis of Perfluorocarbon Fluids and Alternatives
While PFCs offer excellent dielectric properties and chemical inertness, their thermophysical properties are not always superior to other common coolants like water or glycols.[3][16] Furthermore, environmental concerns regarding the high Global Warming Potentials (GWPs) of some PFCs have led to the development of alternative fluorinated fluids like hydrofluoroethers (HFEs).[1][14]
Thermophysical Property Comparison
The following table summarizes the key thermophysical properties of selected perfluorocarbon fluids and other common heat transfer fluids.
| Fluid | Chemical Family | Boiling Point (°C) | Thermal Conductivity (W/m·K) | Specific Heat (kJ/kg·K) | Kinematic Viscosity (cSt @ 25°C) | Density (g/cm³ @ 25°C) |
| PFCs | ||||||
| Perfluorohexane (FC-72) | Perfluorocarbon | 56 | ~0.057 | ~1.1 | ~0.4 | ~1.68 |
| Perfluoropentane | Perfluorocarbon | 30 | ~0.058 | ~1.1 | ~0.24 | ~1.62 |
| Galden® HT-135 | Perfluoropolyether | 135 | ~0.067 | ~0.96 | ~1.4 | ~1.78 |
| HFEs | ||||||
| HFE-7100 | Hydrofluoroether | 61 | ~0.069 | ~1.3 | ~0.38 | ~1.52 |
| HFE-7200 | Hydrofluoroether | 76 | ~0.068 | ~1.2 | ~0.58 | ~1.43 |
| Other Coolants | ||||||
| Deionized Water | Water | 100 | ~0.607 | ~4.18 | ~0.89 | ~0.997 |
| Ethylene Glycol (50% soln) | Glycol | ~107 | ~0.37 | ~3.35 | ~4.5 | ~1.06 |
| Mineral Oil | Hydrocarbon | >200 | ~0.13 | ~2.0 | ~25 | ~0.87 |
Note: The values presented are approximate and can vary with temperature and specific product formulations. Data is compiled from various sources.[3][10][14][15][16][17]
From the data, it is evident that while PFCs and HFEs have significantly lower freezing points and are excellent electrical insulators, their thermal conductivity and specific heat capacity are considerably lower than water-based coolants.[3][16] However, their low viscosity can be advantageous in systems where pumping power is a concern.[15]
Single-Phase vs. Two-Phase Cooling
Perfluorocarbon fluids can be utilized in both single-phase and two-phase cooling systems.[3][16]
-
Single-Phase Cooling: The fluid remains in its liquid state throughout the cooling loop. Heat is transferred through forced convection.
-
Two-Phase Cooling (Boiling Heat Transfer): The fluid absorbs heat and undergoes a phase change from liquid to vapor at the heat source.[18] This process, known as boiling heat transfer, can be significantly more efficient than single-phase cooling due to the high latent heat of vaporization.[16][19][20] PFCs with low boiling points are often used in these applications.[14]
Experimental Determination of Heat Transfer Efficiency
To objectively compare the heat transfer performance of different fluids, controlled experimental measurements are essential. The primary metric for quantifying convective heat transfer is the heat transfer coefficient (h) , which has SI units of W/(m²K).[21]
Experimental Workflow: Determining the Convective Heat Transfer Coefficient
The following protocol outlines a common method for experimentally determining the convective heat transfer coefficient of a fluid in a forced convection setup.
Caption: Experimental workflow for determining the heat transfer coefficient.
Detailed Protocol:
-
System Assembly:
-
Construct a closed-loop fluid circuit as depicted in the diagram above.
-
The test section should be a tube of known material and dimensions, uniformly heated by an electrical resistance heater.
-
Install thermocouples at the inlet and outlet of the test section to measure the bulk fluid temperature.
-
Place multiple thermocouples along the outer surface of the heated tube to determine the average wall temperature.
-
-
Experimental Procedure:
-
Fill the system with the perfluorocarbon fluid to be tested.
-
Circulate the fluid using the pump at a constant, measured flow rate.
-
Apply a known and constant power to the heater in the test section.
-
Allow the system to reach a steady state, where all temperature readings are stable.
-
Record the inlet and outlet fluid temperatures, the tube wall temperatures, the fluid flow rate, and the power supplied to the heater.
-
Repeat the experiment for different flow rates and heat inputs to characterize the fluid's performance under various conditions.
-
-
Data Analysis and Causality:
-
Heat Flux (q"): The rate of heat transfer per unit area is calculated from the electrical power supplied to the heater and the inner surface area of the tube. This is a direct measure of the thermal load on the fluid.
-
Log Mean Temperature Difference (ΔT_lm): This represents the average temperature difference between the tube wall and the fluid. It is used because the fluid temperature changes as it flows through the test section.
-
Heat Transfer Coefficient (h): Calculated using Newton's Law of Cooling: h = q" / ΔT_lm.[6] This value is the ultimate measure of the fluid's ability to remove heat from the surface under the tested conditions.
-
A more advanced technique for determining the heat transfer coefficient is the Wilson Plot method , which is particularly useful for separating the thermal resistances on either side of a heat exchanger wall.[22] Another approach involves transient measurements of a cooling object within the fluid.[23]
Advanced Considerations and Alternative Fluids
The Rise of Hydrofluoroethers (HFEs)
Due to the high Global Warming Potential (GWP) of many PFCs, hydrofluoroethers (HFEs) have emerged as a more environmentally friendly alternative.[1] HFEs offer similar dielectric properties and material compatibility to PFCs but with significantly lower GWPs.[1][14] In many cases, the thermophysical properties of HFEs are superior to those of PFCs with similar boiling points, often exhibiting higher specific heat and lower viscosity, which can lead to improved heat transfer performance and reduced pumping power requirements.[1]
Two-Phase Immersion Cooling
For applications with extremely high heat fluxes, such as cooling high-performance computer servers, two-phase immersion cooling using fluorinated fluids is a highly effective thermal management strategy.[24][25] In this approach, electronic components are directly immersed in a dielectric fluid with a low boiling point.[24] The heat generated by the components causes the fluid to boil, efficiently removing large amounts of thermal energy through the latent heat of vaporization.[24]
Caption: The process of two-phase immersion cooling.
Conclusion
Perfluorocarbon fluids and their derivatives like HFEs offer a unique combination of properties that make them indispensable for demanding heat transfer applications, particularly where electrical insulation and material compatibility are critical. While their thermophysical properties for single-phase heat transfer may not match those of water-based coolants, their performance in two-phase cooling systems is exceptional. The choice of the optimal heat transfer fluid requires a thorough understanding of the application's specific requirements, including operating temperature range, heat flux, and environmental considerations. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and engineers to make informed decisions in the selection and evaluation of these advanced heat transfer fluids.
References
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- Bunger, R., & Lin, P. (n.d.). Comparison of Dielectric Fluids for Immersive Liquid Cooling of IT Equipment. Foxway.dk.
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A Senior Application Scientist's Guide to Cross-Referencing 19F NMR Data for Perfluoro-1,2-dimethylcyclohexane
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of fluorinated molecules is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a uniquely powerful tool in this endeavor, owing to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, coupled with a wide chemical shift range that minimizes spectral overlap.[1][2] This guide provides an in-depth technical analysis for cross-referencing and interpreting the ¹⁹F NMR data of cis- and trans-perfluoro-1,2-dimethylcyclohexane.
While a definitive, publicly available, fully assigned experimental ¹⁹F NMR spectrum for both isomers of perfluoro-1,2-dimethylcyclohexane is not readily found, this guide will leverage established principles of ¹⁹F NMR, conformational analysis of perfluorinated cyclohexanes, and comparative data from analogous compounds to predict and interpret their spectral characteristics. This predictive approach, grounded in fundamental scientific principles, offers a robust framework for researchers encountering this or similar complex fluorinated molecules.
The Foundational Principles: Why ¹⁹F NMR is a Go-To for Fluorinated Compounds
The utility of ¹⁹F NMR spectroscopy for analyzing organofluorine compounds stems from several key properties of the fluorine-19 nucleus:
-
High Sensitivity: With a nuclear spin of 1/2 and a high gyromagnetic ratio, the ¹⁹F nucleus is highly responsive to NMR measurements, approaching the sensitivity of ¹H NMR.[3]
-
100% Natural Abundance: Unlike ¹³C, the NMR-active isotope of fluorine is its only naturally occurring isotope, eliminating the need for isotopic enrichment.[3]
-
Wide Chemical Shift Dispersion: The chemical shifts in ¹⁹F NMR can span a range of over 800 ppm, which is significantly larger than for ¹H NMR.[3] This vast range minimizes the likelihood of signal overlap, even in complex molecules with numerous fluorine atoms, simplifying spectral analysis.[4]
-
Sensitivity to the Local Electronic Environment: The ¹⁹F chemical shift is exquisitely sensitive to subtle changes in its molecular surroundings, making it an excellent probe for stereochemistry, conformational changes, and intermolecular interactions.[5][6]
These features make ¹⁹F NMR an indispensable technique for the structural verification and isomeric differentiation of compounds like perfluoro-1,2-dimethylcyclohexane.
Conformational Dynamics of Perfluorocyclohexanes: A More Complex Picture than Cyclohexane
Before delving into the specifics of the ¹⁹F NMR spectra, it is crucial to understand the conformational behavior of the perfluorocyclohexane ring. Like its hydrocarbon counterpart, perfluorocyclohexane adopts a chair conformation to minimize steric and torsional strain.[7] However, the substitution of all hydrogens with larger, highly electronegative fluorine atoms introduces significant electronic and steric effects that influence the ring's conformational stability and dynamics.
At room temperature, perfluorocyclohexane undergoes rapid ring inversion, resulting in a time-averaged structure where all fluorine atoms are chemically equivalent, leading to a single peak in the ¹⁹F NMR spectrum.[8] Upon cooling to approximately -50°C, this inversion slows sufficiently on the NMR timescale to resolve the signals for the axial and equatorial fluorine atoms, resulting in a more complex AB-type spectrum.[8]
For substituted perfluorocyclohexanes, such as perfluoro-1,2-dimethylcyclohexane, the presence of the trifluoromethyl (CF₃) groups will influence the equilibrium between the two possible chair conformations.
Predicted ¹⁹F NMR Spectral Characteristics of cis- and trans-Perfluoro-1,2-dimethylcyclohexane
The key to differentiating the cis and trans isomers of perfluoro-1,2-dimethylcyclohexane lies in the number of unique fluorine environments and the expected coupling patterns in their ¹⁹F NMR spectra.
trans-Perfluoro-1,2-dimethylcyclohexane
The trans isomer can exist as two rapidly interconverting chair conformations. In one conformation, both CF₃ groups are in axial positions (diaxial), and in the other, they are both in equatorial positions (diequatorial). Due to the significant steric bulk of the CF₃ group, the diequatorial conformation is expected to be overwhelmingly favored. Assuming a locked diequatorial conformation, we can predict the following ¹⁹F NMR spectral features:
-
Symmetry: The molecule would possess a C₂ axis of symmetry, leading to a smaller number of unique fluorine signals.
-
Expected Signals: We would anticipate four distinct signals for the ring fluorines and one signal for the two equivalent CF₃ groups.
-
Chemical Shifts:
-
The CF₃ groups would likely appear in the typical range for trifluoromethyl groups on a saturated ring.[9]
-
The single fluorine atoms on the carbons bearing the CF₃ groups (C1 and C2) would be in one environment.
-
The geminal fluorine pairs on the remaining four carbons (C3, C4, C5, C6) would give rise to three additional sets of signals. The axial and equatorial fluorines on each of these carbons are diastereotopic and would be expected to have different chemical shifts.
-
-
Coupling Constants: The spectrum would be characterized by complex spin-spin coupling. Large geminal ²JFF couplings (typically around 280-290 Hz) would be observed for the CF₂ groups on the ring.[8] Vicinal (³JFF) and long-range (⁴JFF and ⁵JFF) couplings would also be present, providing valuable structural information. The magnitude of the vicinal couplings is dependent on the dihedral angle, with trans relationships generally showing larger coupling constants than gauche relationships.
cis-Perfluoro-1,2-dimethylcyclohexane
The cis isomer will also exist as two interconverting chair conformations. In each conformation, one CF₃ group is in an axial position, and the other is in an equatorial position. These two conformations are energetically equivalent and will be present in equal amounts. Due to the rapid ring inversion at room temperature, the observed spectrum will be a time-averaged representation.
-
Symmetry: The time-averaged structure will have a plane of symmetry.
-
Expected Signals: This symmetry will lead to a different number of unique fluorine environments compared to the trans isomer. We would expect to see more signals than in the trans isomer due to the lower symmetry of each contributing conformer. A detailed analysis suggests there would be eight unique fluorine environments on the ring and two for the CF₃ groups in the slow-exchange regime. At room temperature, with rapid exchange, the number of signals would be reduced.
-
Chemical Shifts and Coupling: The time-averaging of axial and equatorial positions for all ring fluorines and the CF₃ groups will result in chemical shifts that are a weighted average of the shifts in the individual conformers. This will lead to a distinctly different set of chemical shifts compared to the more rigid trans isomer. The observed coupling constants will also be an average of the couplings in the two chair forms.
The key differentiating feature will be the number of observed signals and the distinct chemical shift and coupling patterns arising from the different symmetries and conformational dynamics of the two isomers.
Comparative Data from Structurally Related Compounds
To substantiate these predictions, we can look at the ¹⁹F NMR data of related compounds. For instance, the analysis of mono- and di-substituted fluorocyclohexanes reveals that the chemical shifts of fluorine atoms are highly dependent on their position (axial vs. equatorial) and the nature and location of other substituents.[10] The geminal F-F coupling constants in these systems are consistently large, a feature we would also expect in perfluoro-1,2-dimethylcyclohexane.[8]
The table below summarizes the expected differences and provides a basis for comparison with other perfluorinated cyclohexane derivatives.
| Feature | trans-Perfluoro-1,2-dimethylcyclohexane (predicted) | cis-Perfluoro-1,2-dimethylcyclohexane (predicted) | Perfluorocyclohexane (experimental)[8] |
| Conformation | Predominantly diequatorial | Rapidly interconverting axial-equatorial conformers | Rapidly interconverting chair conformers |
| Symmetry | C₂ | Cₛ (time-averaged) | D₃d (time-averaged) |
| ¹⁹F Signals (Room Temp) | Fewer signals due to higher symmetry | More signals due to lower symmetry | 1 signal |
| ¹⁹F Signals (Low Temp) | Signals for distinct axial and equatorial ring fluorines and CF₃ groups | Signals for distinct axial and equatorial ring fluorines and CF₃ groups, with more complexity | 2 signals (axial and equatorial) |
| Key Differentiator | Fewer, sharper signals reflecting a more rigid conformation. | Broader, averaged signals reflecting conformational flexibility. | A single sharp peak at room temperature. |
Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Data
For researchers with access to a sample of perfluoro-1,2-dimethylcyclohexane, the following protocol outlines the key steps for acquiring high-quality ¹⁹F NMR data.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the perfluoro-1,2-dimethylcyclohexane sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Ensure the solvent is free from any fluorine-containing impurities.
-
-
Instrumentation and Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the field using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, using either the lock signal or the ¹⁹F signal from the sample.
-
-
Acquisition of a Standard ¹⁹F Spectrum:
-
Acquire a standard one-pulse ¹⁹F spectrum. Due to the wide chemical shift range of ¹⁹F, it is crucial to ensure the spectral width is large enough to encompass all signals. A width of at least 250 ppm is a good starting point.[5]
-
Use a calibrated 90° pulse.
-
Set an appropriate relaxation delay (D1) of 1-2 seconds for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is necessary.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹H-Decoupled ¹⁹F Spectrum:
-
To simplify the spectrum by removing couplings to any residual protons, acquire a ¹H-decoupled ¹⁹F spectrum. This is generally good practice, although for a perfluorinated compound, the effect may be minimal unless there are proton-containing impurities.
-
-
Advanced 2D NMR Experiments (for detailed structural elucidation):
-
¹⁹F-¹⁹F COSY: This experiment is invaluable for establishing correlations between coupled fluorine nuclei, helping to identify neighboring CF₂ and CF-CF₃ groups.
-
¹⁹F-¹³C HMBC: This experiment can help in assigning the fluorine signals to their respective carbon atoms in the cyclohexane ring.[11]
-
-
Variable Temperature (VT) NMR:
-
To study the conformational dynamics, acquire ¹⁹F NMR spectra at a range of temperatures, from room temperature down to the coalescence point and below (e.g., -50°C to -80°C). This will allow for the observation of the individual conformers and the determination of the energy barrier to ring inversion.
-
Data Processing and Referencing
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the FID.
-
Phase the spectrum carefully.
-
Reference the chemical shifts. An external reference of CFCl₃ (δ = 0.0 ppm) or an internal reference such as C₆F₆ (δ = -164.9 ppm) can be used.
Visualizing the Workflow
Caption: A streamlined workflow for the acquisition and analysis of ¹⁹F NMR data for perfluoro-1,2-dimethylcyclohexane.
Logical Framework for Spectral Interpretation
Caption: A logical decision-making process for differentiating between cis and trans isomers of perfluoro-1,2-dimethylcyclohexane using ¹⁹F NMR data.
Conclusion
The cross-referencing of ¹⁹F NMR data for complex fluorinated molecules like perfluoro-1,2-dimethylcyclohexane requires a blend of experimental rigor and a strong foundation in NMR theory. While direct, fully assigned experimental data for both the cis and trans isomers may be elusive in the public domain, a predictive analysis based on symmetry, conformational dynamics, and comparison with analogous compounds provides a powerful framework for interpretation. By following the detailed experimental protocol and logical interpretation workflow outlined in this guide, researchers can confidently approach the structural elucidation of these and other challenging fluorinated molecules, harnessing the full potential of ¹⁹F NMR spectroscopy.
References
- Homer, J., & Thomas, L. F. (1963). Nuclear Magnetic Resonance Spectra of Cyclic Fluorocarbons. Part 1.--19F Spectra of Fluorocyclohexanes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1966, 1234-1239.
- Carcenac, Y., Diter, P., Wakselman, C., & Tordeux, M. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Journal of Fluorine Chemistry, 127(3), 359-366.
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem. Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Commercial Perfluoro-1,2-dimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-performance fluids, perfluoro-1,2-dimethylcyclohexane stands out for its exceptional thermal stability, dielectric strength, and chemical inertness. These properties make it a critical component in a range of applications, from heat transfer in the semiconductor industry to its use as a dielectric coolant and a tracer gas. However, the efficacy and safety of this compound are intrinsically linked to its purity. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial-grade perfluoro-1,2-dimethylcyclohexane, offering insights into its performance relative to common alternatives and detailing the experimental protocols necessary for robust quality control.
The Criticality of Purity in Perfluorocarbon Applications
Perfluoro-1,2-dimethylcyclohexane belongs to a broader class of perfluorocarbons (PFCs), which are hydrocarbons where all hydrogen atoms have been replaced by fluorine. This substitution imparts remarkable stability.[1] However, the manufacturing process can introduce a variety of impurities, including isomers, partially fluorinated compounds, and other reactive species. These impurities can significantly degrade the fluid's performance, leading to reduced dielectric strength, altered heat transfer characteristics, and in some critical applications, such as medical devices, potential toxicity.[2] Therefore, rigorous purity assessment is not merely a quality control measure but a fundamental necessity to ensure predictable and safe performance.
A Comparative Overview of Leading Commercial Fluids
Perfluoro-1,2-dimethylcyclohexane is often considered alongside other high-performance fluorinated fluids. The choice of fluid is dictated by the specific requirements of the application, such as the operating temperature range, dielectric properties, and material compatibility. Below is a comparative table of Perfluoro-1,2-dimethylcyclohexane and its prominent commercial alternatives.
| Property | Perfluoro-1,2-dimethylcyclohexane | Galden® PFPE (HT200) | 3M™ Fluorinert™ (FC-40) | 3M™ Novec™ 7000 |
| Chemical Class | Perfluorocarbon (PFC) | Perfluoropolyether (PFPE) | Perfluorocarbon (PFC) | Hydrofluoroether (HFE) |
| Molecular Formula | C₈F₁₆ | (C₃F₆O)n | Mixture of PFCs | C₃F₇OCH₃ |
| Boiling Point (°C) | 101.5 - 103[3][4] | 200 | 155 | 34 |
| Pour Point (°C) | -56[3] | -70 | -57 | -122 |
| Density @ 25°C (g/mL) | 1.867[3] | 1.82 | 1.85 | 1.4 |
| Kinematic Viscosity @ 25°C (cSt) | ~1.71[5] | 6.0 | 1.8 | 0.32 |
| Dielectric Strength (kV, 2.54mm gap) | Not specified | >15 | 46 | Not specified |
| Global Warming Potential (GWP) | High | High | High | Low |
Analysis:
-
Perfluoro-1,2-dimethylcyclohexane offers a useful mid-range boiling point and good low-temperature performance. Its primary drawbacks are a high Global Warming Potential (GWP), a characteristic it shares with other PFCs and PFPEs.
-
Galden® PFPE fluids, being polymeric, are available in a wide range of boiling points and viscosities, offering greater flexibility for specific thermal management needs.[6][7]
-
3M™ Fluorinert™ liquids are also PFCs and offer a range of boiling points. FC-40, for example, has a higher boiling point than perfluoro-1,2-dimethylcyclohexane, making it suitable for higher temperature applications.[8]
-
3M™ Novec™ Engineered Fluids are hydrofluoroethers (HFEs) and represent a more environmentally friendly alternative due to their significantly lower GWP.[9][10] However, their chemical structure, containing hydrogen, can lead to different material compatibility profiles compared to fully fluorinated compounds.
Analytical Methodologies for Purity Assessment
The two primary analytical techniques for the comprehensive purity assessment of Perfluoro-1,2-dimethylcyclohexane are Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is exceptionally well-suited for identifying and quantifying impurities in high-purity fluorochemicals.
Causality Behind Experimental Choices:
The choice of a low-polarity stationary phase in the GC column is critical. Perfluorocarbons are nonpolar, and a "like-dissolves-like" principle dictates that a nonpolar column will provide the best separation of the main component from structurally similar impurities. The temperature program is designed to first elute highly volatile impurities at lower temperatures, followed by a gradual increase to elute the main Perfluoro-1,2-dimethylcyclohexane peak and then any higher-boiling point impurities. Electron Ionization (EI) is a standard and robust ionization technique that generates a reproducible fragmentation pattern, which is essential for library matching and impurity identification.
Experimental Protocol: GC-MS Purity Assessment
-
Sample Preparation:
-
Due to the high purity of the expected sample, direct injection is often feasible. If high concentrations of non-volatile impurities are suspected, a simple dilution in a highly volatile and fluorinated solvent (e.g., perfluorohexane) may be performed. However, for bulk purity analysis, direct injection is preferred to avoid solvent peaks.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B Series GC/MSD or equivalent.
-
Column: Agilent J&W DB-1ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless inlet in split mode (e.g., 100:1 split ratio) to avoid overloading the detector. Inlet temperature: 250°C.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 300°C, hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
-
-
Data Analysis:
-
The purity is determined by calculating the area percent of the main peak relative to the total area of all detected peaks.
-
Impurity identification is performed by comparing the mass spectra of the minor peaks against a spectral library (e.g., NIST).
-
Self-Validating System: The inclusion of a blank run before sample analysis ensures that there is no carryover from previous injections. The consistent retention time of the main peak across multiple runs validates the stability of the chromatographic system.
Workflow for GC-MS Purity Assessment
Caption: Workflow for purity assessment of Perfluoro-1,2-dimethylcyclohexane using GC-MS.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a highly specific and quantitative technique for the analysis of fluorinated compounds. Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides excellent sensitivity. The large chemical shift range of ¹⁹F NMR minimizes signal overlap, making it ideal for distinguishing between structurally similar fluorinated compounds and their impurities.[11]
Causality Behind Experimental Choices:
Quantitative ¹⁹F NMR (qNMR) relies on the principle that the integral of a signal is directly proportional to the number of nuclei contributing to it. By comparing the integral of the analyte's signals to that of a certified reference material (CRM) with a known concentration and purity, an accurate quantification of the analyte's purity can be achieved. The choice of a deuterated solvent is for the instrument's lock system, and a solvent with no fluorine atoms is essential to avoid interfering signals. A long relaxation delay (D1) is crucial to ensure that all ¹⁹F nuclei have fully relaxed between pulses, which is a prerequisite for accurate integration.
Experimental Protocol: Quantitative ¹⁹F NMR Purity Assessment
-
Sample and Standard Preparation:
-
Accurately weigh a known amount of a certified reference material (CRM) containing fluorine (e.g., 3,5-bis(trifluoromethyl)benzoic acid) into a clean, dry NMR tube.
-
Accurately weigh a known amount of the commercial Perfluoro-1,2-dimethylcyclohexane sample into the same NMR tube.
-
Add a precise volume of a suitable deuterated solvent (e.g., Acetone-d₆ or Chloroform-d) to dissolve both the sample and the standard.
-
-
¹⁹F NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBFO probe.
-
Temperature: 298 K.
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of any signal of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral Width: Sufficient to cover all expected ¹⁹F signals (e.g., -50 to -200 ppm).
-
-
Data Processing and Analysis:
-
Apply an exponential multiplication with a line broadening of 0.3 Hz.
-
Fourier transform the FID.
-
Carefully phase the spectrum.
-
Integrate the signals corresponding to the CRM and the Perfluoro-1,2-dimethylcyclohexane.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of fluorine atoms per molecule
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the standard
-
-
Self-Validating System: The use of a certified reference material provides a direct link to a primary standard, ensuring the traceability and accuracy of the measurement. The chemical shift of the reference standard also serves as an internal check on the instrument's calibration.
Logical Relationship in qNMR Purity Determination
Caption: Logical flow for determining the purity of Perfluoro-1,2-dimethylcyclohexane via qNMR.
Common Impurities in Commercial Perfluoro-1,2-dimethylcyclohexane
Based on the manufacturing processes of perfluorocarbons, the following impurities may be present:
-
Isomers: Perfluoro-1,3-dimethylcyclohexane and Perfluoro-1,4-dimethylcyclohexane are common isomers that can be difficult to separate during production.
-
Partially Fluorinated Compounds (PFCs with C-H bonds): Incomplete fluorination can leave residual C-H bonds, which can be reactive and affect the fluid's stability.
-
Lower and Higher Boiling Point Perfluorocarbons: These can arise from side reactions or incomplete purification.
-
Reactive Species: In some cases, trace amounts of reactive species like hydrogen fluoride (HF) can be present, which are highly corrosive.[12]
Conclusion and Recommendations for Researchers
The purity of commercial Perfluoro-1,2-dimethylcyclohexane is paramount for its reliable and safe performance. For a comprehensive assessment, a combination of GC-MS and quantitative ¹⁹F NMR is recommended.
-
GC-MS is an excellent tool for screening for and identifying a wide range of volatile and semi-volatile impurities.
-
Quantitative ¹⁹F NMR provides a highly accurate and direct measure of the absolute purity of the main component against a certified reference standard.
When selecting a commercial source of Perfluoro-1,2-dimethylcyclohexane, researchers should request a certificate of analysis that details the purity as determined by one or both of these methods, along with a profile of any identified impurities. For applications with stringent performance or safety requirements, in-house verification of purity using the protocols outlined in this guide is strongly advised.
For applications where environmental impact is a primary concern, exploring alternatives such as hydrofluoroethers (HFEs) is recommended. While their performance characteristics may differ, their lower Global Warming Potential presents a significant advantage. Ultimately, the choice of fluid and the required level of purity assessment will depend on a thorough understanding of the specific application's demands.
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Safety Operating Guide
A Guide to the Safe Disposal of Perfluoro-1,2-dimethylcyclohexane for Laboratory Professionals
This document provides comprehensive, step-by-step guidance for the proper disposal of perfluoro-1,2-dimethylcyclohexane (CAS No. 306-98-9), a perfluorinated compound (PFC). As a substance with extreme chemical and thermal stability, its disposal requires meticulous planning and adherence to established protocols to ensure the safety of laboratory personnel and the protection of the environment. Perfluorinated compounds are characterized by the carbon-fluorine bond, one of the strongest in organic chemistry, which renders them resistant to natural degradation.[1] This persistence necessitates the use of advanced destruction technologies for their ultimate disposal.[2][3]
Immediate Safety & Handling Considerations
While perfluoro-1,2-dimethylcyclohexane is generally considered chemically and biologically inert and non-flammable, proper handling is paramount to minimize exposure and environmental release.[4][5] According to its Safety Data Sheet (SDS), it may cause skin and eye irritation.[6]
Core Precautionary Steps:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated area.[4]
-
Spill Management: In the event of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed, properly labeled container for disposal.[4] Avoid release into the environment.
On-Site Waste Management: Segregation and Collection
Proper segregation of chemical waste at the source is a critical first step in ensuring safe and compliant disposal. Cross-contamination can complicate the disposal process and increase costs.
Protocol for Waste Collection:
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for perfluoro-1,2-dimethylcyclohexane waste. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents as "Perfluoro-1,2-dimethylcyclohexane" or list all chemical constituents and their approximate percentages.
-
Segregation:
-
Halogenated vs. Non-Halogenated: Do not mix perfluoro-1,2-dimethylcyclohexane with non-halogenated solvent waste. The disposal methods for these two categories are significantly different and mixing them increases the volume of the more difficult-to-treat halogenated waste stream.
-
Avoid Incompatibles: Do not mix with strong oxidizing agents, acids, bases, or reducing agents.[7]
-
-
Container Management: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area within the laboratory.
Disposal Workflow: From Laboratory to Final Destruction
The disposal of perfluoro-1,2-dimethylcyclohexane is not a simple matter of neutralization or landfilling due to its extreme persistence. The U.S. Environmental Protection Agency (EPA) provides guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), a category that includes this compound. The primary goal is complete mineralization of the compound into harmless byproducts like carbon dioxide, water, and fluoride salts.[2][8]
The following diagram outlines the decision-making process for the proper disposal of perfluoro-1,2-dimethylcyclohexane waste.
Caption: Disposal workflow for Perfluoro-1,2-dimethylcyclohexane waste.
Step-by-Step Disposal Procedures
-
Waste Accumulation: Collect the waste in the laboratory as described in the "On-Site Waste Management" section.
-
Engage a Professional Disposal Service: The disposal of perfluorinated compounds must be handled by a licensed and certified hazardous waste management company with proven expertise in handling halogenated organic waste.
-
Waste Characterization: Provide the disposal company with a detailed description of the waste, including the Safety Data Sheet for perfluoro-1,2-dimethylcyclohexane and an accurate estimation of the quantity. They will perform a waste profile to determine the appropriate handling and disposal methods.
-
Transportation: The waste will be transported off-site by the certified contractor in accordance with all local, state, and federal transportation regulations.
-
Final Destruction: The ultimate goal is the complete breakdown of the perfluoro-1,2-dimethylcyclohexane molecule. The EPA's interim guidance on PFAS disposal outlines several viable technologies.[9][10] The choice of technology will depend on the waste matrix (e.g., pure liquid, contaminated solids, aqueous solution) and the capabilities of the disposal facility.
-
High-Temperature Incineration: This is currently the most established and widely used method for the large-scale destruction of PFAS-containing waste.[3][11] The process requires very high temperatures (typically >1000°C) and sufficient residence time to break the strong carbon-fluorine bonds.[12][13] Strict operational controls are necessary to prevent the release of products of incomplete combustion.[3]
-
Plasma Arc Destruction: This technology uses extremely high temperatures generated by plasma (the fourth state of matter) to break down PFAS molecules.[14][15] Plasma-based systems can achieve very high destruction efficiencies and are particularly promising for concentrated waste streams.[16][17]
-
Supercritical Water Oxidation (SCWO): In this process, water is brought to a supercritical state (above 374°C and 22.1 MPa), where it acts as a solvent for organic compounds and facilitates their rapid oxidation.[18][19] SCWO has been shown to be highly effective in destroying PFAS in aqueous waste streams, breaking them down into carbon dioxide, water, and inorganic salts.[8][20]
-
Quantitative Data Summary
The following table summarizes key physical and chemical properties of perfluoro-1,2-dimethylcyclohexane, which are important for its safe handling and the design of disposal processes.
| Property | Value | Source(s) |
| Molecular Formula | C₈F₁₆ | [6] |
| Molecular Weight | 400.06 g/mol | [6][21] |
| Appearance | Clear, colorless liquid | [4][5] |
| Boiling Point | ~102-103 °C | [4][21][22] |
| Melting Point | ~-22 °C to -70 °C | [21][23][24] |
| Density | ~1.861 g/mL at 25 °C | [22] |
| Solubility in Water | Insoluble | [4] |
| Thermal Stability | Stable to over 400 °C | [5][25] |
| Flammability | Non-flammable | [4] |
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of perfluoro-1,2-dimethylcyclohexane is a critical responsibility for all laboratory professionals. Its chemical stability and persistence in the environment demand a disposal strategy focused on complete destruction rather than simple containment. By following the procedures outlined in this guide—from meticulous in-lab segregation to the use of certified disposal services employing advanced destruction technologies—researchers can ensure they are protecting themselves, their colleagues, and the environment. Adherence to these protocols is not just a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice.
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Navigating the Safe Handling of Perfluoro-1,2-dimethylcyclohexane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. Perfluoro-1,2-dimethylcyclohexane, a perfluorinated compound (PFAS), presents unique handling challenges due to its chemical properties and potential health and environmental risks. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and responsibility in your laboratory.
Understanding the Hazard Profile of Perfluoro-1,2-dimethylcyclohexane
While some safety data sheets (SDS) may present conflicting information, a comprehensive review of available data indicates that Perfluoro-1,2-dimethylcyclohexane should be handled with caution. The Globally Harmonized System (GHS) classification consensus points to potential hazards including skin irritation, serious eye irritation, and respiratory irritation.[1][2] Furthermore, some sources classify it as a flammable liquid.[2] Given the persistent nature of PFAS compounds, often referred to as "forever chemicals," minimizing exposure and environmental release is a critical responsibility.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following recommendations are based on the identified hazards of Perfluoro-1,2-dimethylcyclohexane.
Core PPE Requirements
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield worn over goggles is required to provide comprehensive protection. |
| Hand Protection | Given that Perfluoro-1,2-dimethylcyclohexane is a skin irritant, the choice of gloves is critical. Nitrile or neoprene gloves are generally recommended for handling perfluorinated compounds.[3] However, it is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data. For prolonged or immersive handling, consider double-gloving. |
| Body Protection | A flame-resistant lab coat should be worn at all times. For larger quantities or tasks with a significant splash potential, a chemically resistant apron is advised. |
| Respiratory Protection | All handling of Perfluoro-1,2-dimethylcyclohexane that may generate vapors or aerosols must be conducted within a certified chemical fume hood.[4] If engineering controls are insufficient to maintain exposure below occupational exposure limits, a properly fitted respirator with appropriate cartridges for organic vapors should be used. |
Operational Protocols: From Benchtop to Disposal
A proactive approach to safety involves integrating best practices into every stage of your workflow.
Safe Handling and Storage
-
Ventilation is Key: Always handle Perfluoro-1,2-dimethylcyclohexane in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1][4]
-
Avoid Incompatibilities: Store the compound away from strong oxidizing agents, acids, bases, and reducing agents.[1]
-
Secure Storage: Keep containers tightly closed in a cool, dry, and well-ventilated area.
Spill Response Protocol
Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.
Minor Spill (Contained within the fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Don Appropriate PPE: Including respiratory protection if necessary.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to dike the spill.[5][6]
-
Absorb the Material: Work from the outside of the spill inwards to absorb the liquid.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
Major Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert Others and Isolate: Inform your supervisor and colleagues, and restrict access to the area.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department immediately.[7][8]
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.
Decontamination Procedures
Due to the persistent nature of PFAS, thorough decontamination of laboratory equipment is essential to prevent cross-contamination.
-
Initial Rinse: Safely drain the equipment of any residual Perfluoro-1,2-dimethylcyclohexane, collecting the rinse as hazardous waste.[9]
-
Detergent Wash: Scrub the equipment with a laboratory-grade detergent (e.g., Liquinox® or Luminox®) and warm water.[10][11]
-
Solvent Rinse: For non-plastic items, a final rinse with a solvent like methanol can be effective. Collect the solvent rinse as hazardous waste.[10]
-
Air Dry: Allow the equipment to air dry completely in a well-ventilated area.
-
Verification: For critical applications, a rinsate blank can be analyzed to confirm the absence of residual PFAS.[10]
Disposal Plan: A Commitment to Environmental Stewardship
The disposal of Perfluoro-1,2-dimethylcyclohexane and associated waste must be handled with the utmost care to prevent environmental contamination. As a PFAS compound, it falls under stringent regulatory scrutiny.
Waste Segregation and Collection
-
Designated Waste Streams: Establish a dedicated and clearly labeled hazardous waste container for all Perfluoro-1,2-dimethylcyclohexane waste, including contaminated consumables (e.g., gloves, absorbent pads, pipette tips).
-
Avoid Mixing: Do not mix PFAS waste with other chemical waste streams to prevent complex and costly disposal procedures.[12]
Disposal Pathway
The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the disposal of PFAS, recommending methods that minimize environmental release.[13][14] The primary options for decision-makers include:
-
Thermal Destruction (Incineration): High-temperature incineration is a promising technology for the complete destruction of PFAS.[14]
-
Permitted Landfilling: Disposal in a permitted hazardous waste landfill with leachate collection and treatment systems is another option.[15]
-
Underground Injection: For liquid waste streams, deep-well injection into permitted Class I wells can be a viable disposal method.[14]
Your Role as a Researcher:
Your direct responsibility is to ensure the proper collection, labeling, and storage of Perfluoro-1,2-dimethylcyclohexane waste within your laboratory. The final disposal method will be determined by your institution's EHS department in collaboration with licensed hazardous waste disposal vendors.
Procedural Steps for Disposal:
-
Collect Waste: Accumulate all liquid and solid waste contaminated with Perfluoro-1,2-dimethylcyclohexane in a compatible, sealed, and properly labeled container.
-
Contact EHS: When the waste container is full, contact your institution's EHS or hazardous waste management department to arrange for a pickup.[5][7][8]
-
Documentation: Ensure all necessary waste disposal forms and documentation are completed accurately.
-
Shipping: The transportation of hazardous waste is regulated and must be handled by certified professionals.[16]
Decision-Making Framework for PPE Selection
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with Perfluoro-1,2-dimethylcyclohexane.
Caption: PPE selection workflow for Perfluoro-1,2-dimethylcyclohexane.
References
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- PubChem. Perfluoro-1,2-dimethylcyclohexane | C8F16 | CID 101640.
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- Michigan State University Environmental Health & Safety. Hazardous Waste Management.
- Centers for Disease Control and Prevention (CDC). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS)
- Centers for Disease Control and Prevention (CDC). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS)
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- Babst Calland. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.
- University of California, Berkeley Environmental Health & Safety. Guidelines for the Selection of Chemical-Resistant Gloves.
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- University of California, Los Angeles Environmental Health and Safety. OSHA Glove Selection Chart.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
